(S)-5-Oxopyrrolidine-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H2,6,9)(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOIHPRRFBCVBZ-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332159 | |
| Record name | L-Pyroglutamamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16395-57-6 | |
| Record name | L-Pyroglutamamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Pidotimod as a Synthetic Immunomodulator
An In-Depth Technical Guide to the Mechanism of Action of (S)-5-Oxopyrrolidine-2-carboxamide (Pidotimod)
This compound, chemically known as 3-L-pyroglutamyl-L-thiazolidine-4-carboxylic acid and commonly referred to as Pidotimod, is a synthetic dipeptide molecule with potent immunomodulatory activity.[1][2][3][4][5] For over three decades, it has been utilized as an agent to enhance and regulate immune responses, particularly in the context of recurrent respiratory infections in both pediatric and adult populations.[6][7][8][9] Unlike broad immunosuppressants or non-specific immunostimulants, Pidotimod exerts a nuanced effect on the immune system, targeting key cellular players in both the innate and adaptive branches.[10][11][12][13] This guide provides a detailed examination of its molecular and cellular mechanisms, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.
Core Mechanism: A Dual Action on Innate and Adaptive Immunity
The primary therapeutic value of Pidotimod lies in its ability to bolster both the body's first-line defenses and its long-term, specific immune memory.[1][4][10][14] Its mechanism is not centered on a single receptor but rather on a coordinated enhancement of multiple immunological processes. The immunostimulatory activity is broadly categorized into its effects on innate immunity, which provides immediate, non-specific defense, and adaptive immunity, which is responsible for pathogen-specific, long-lasting protection.[11][15][16]
Figure 1: High-level overview of Pidotimod's dual action on innate and adaptive immune cells.
Part 1: Modulation of the Innate Immune System
The innate immune system is the first line of defense against pathogens. Pidotimod enhances its efficacy by acting on several key cellular and molecular components.
Activation of Antigen-Presenting Cells (APCs)
A cornerstone of Pidotimod's mechanism is its profound effect on dendritic cells (DCs), the most potent antigen-presenting cells that bridge the innate and adaptive immune responses.[7][10]
-
Induction of DC Maturation: Pidotimod promotes the phenotypic and functional maturation of DCs.[1][4][6][17] This is characterized by the upregulation of crucial cell surface molecules, including the major histocompatibility complex class II receptor (HLA-DR) and co-stimulatory molecules like CD83 and CD86.[1][3][5][6] Enhanced expression of these molecules is critical for the efficient presentation of antigens to naive T-cells.[16]
-
Cytokine Production: Stimulated DCs release pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12).[6][15] This cytokine milieu is instrumental in driving the subsequent adaptive immune response, particularly skewing it towards a T helper 1 (Th1) phenotype.[4][17]
Upregulation of Toll-Like Receptors (TLRs)
Toll-like receptors are pattern recognition receptors (PRRs) that recognize conserved molecular structures on pathogens and trigger an immune response.[18] Pidotimod has been shown to upregulate the expression of TLRs, particularly TLR2, on the surface of airway epithelial cells.[1][16][19]
-
Mechanism of TLR Upregulation: This effect is thought to be mediated through the modulation of intracellular signaling pathways involving Nuclear Factor kappa B (NF-κB).[5][16][20] By increasing the expression and nuclear translocation of NF-κB, Pidotimod enhances the transcription of genes for TLRs and other inflammatory mediators.[20] This heightened TLR expression primes epithelial cells to respond more robustly to invading pathogens.[1][4]
Figure 2: Pidotimod enhances the TLR2/NF-κB signaling pathway, boosting cellular response to pathogens.
Enhancement of Phagocytosis and NK Cell Activity
Pidotimod also boosts the function of other key innate immune cells:
-
Phagocytes: It promotes the phagocytic activity of macrophages and neutrophils, enabling more efficient clearance of pathogens.[1][4][11]
-
Natural Killer (NK) Cells: The activity of NK cells, which are crucial for eliminating virally infected cells and tumor cells, is also increased.[1][4][17]
Part 2: Orchestration of the Adaptive Immune Response
By activating and maturing DCs, Pidotimod sets the stage for a robust and targeted adaptive immune response.
T-Cell Proliferation and Th1 Polarization
The cytokine environment created by Pidotimod-stimulated DCs, rich in IL-12, strongly promotes the differentiation of naive T helper cells into the Th1 phenotype.[1][6][15] Th1 cells are critical for cell-mediated immunity, orchestrating the defense against intracellular bacteria and viruses.[20] This polarization represents a key mechanism for its efficacy in preventing recurrent respiratory infections, which are often viral in origin.[3]
Augmentation of Humoral Immunity
Pidotimod's influence extends to humoral immunity, primarily mediated by B-lymphocytes and the antibodies they produce. It has been shown to increase the levels of secretory Immunoglobulin A (sIgA).[1][3][6] sIgA is the main antibody found in mucous secretions, including saliva and respiratory tract fluids, where it acts as a crucial first line of defense by neutralizing pathogens before they can infect host cells.[4]
| Target Cell/System | Key Molecular Effect | Functional Outcome |
| Dendritic Cells | Upregulation of HLA-DR, CD83, CD86[1][3][6] | Enhanced antigen presentation to T-cells |
| Increased production of TNF-α, IL-12[6][15] | Promotion of Th1 differentiation | |
| Epithelial Cells | Upregulation of TLR2 expression[1][16][19] | Heightened sensitivity to pathogens |
| Phagocytes | Increased phagocytic activity[1][4][11] | More efficient pathogen clearance |
| NK Cells | Enhanced cytotoxic activity[1][4][17] | Improved elimination of infected cells |
| T-Lymphocytes | Polarization towards Th1 phenotype[1][6][15] | Strengthened cell-mediated immunity |
| B-Lymphocytes | Increased production of secretory IgA[1][3][6] | Enhanced mucosal immunity |
| Table 1: Summary of the core molecular and cellular effects of Pidotimod. |
Part 3: Experimental Validation of Mechanism
The mechanisms described above have been elucidated through a variety of in vitro and in vivo studies. Understanding these experimental frameworks is crucial for appreciating the causality behind the mechanistic claims.
Protocol: In Vitro Dendritic Cell Maturation Assay
This workflow is fundamental to demonstrating Pidotimod's effect on antigen-presenting cells. It validates the drug's ability to induce a state of heightened immunocompetence in DCs.
Objective: To quantify the effect of Pidotimod on the expression of maturation markers (CD83, CD86, HLA-DR) on human monocyte-derived dendritic cells (mo-DCs).
Methodology:
-
Isolation of Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Monocytes (CD14+) are then purified from the PBMC fraction using magnetic-activated cell sorting (MACS).
-
Differentiation into Immature DCs (iDCs): Purified monocytes are cultured for 5-6 days in RPMI-1640 medium supplemented with fetal bovine serum, Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and Interleukin-4 (IL-4). This process differentiates the monocytes into iDCs.
-
Stimulation with Pidotimod: The iDCs are harvested and re-plated. They are then treated with various concentrations of Pidotimod. A positive control (e.g., Lipopolysaccharide, LPS) and a negative control (medium alone) are included. The cells are incubated for 24-48 hours.
-
Flow Cytometry Analysis:
-
Cells are harvested and washed in a fluorescence-activated cell sorting (FACS) buffer.
-
They are stained with a cocktail of fluorescently-labeled monoclonal antibodies specific for DC maturation markers: anti-CD83, anti-CD86, and anti-HLA-DR.
-
Data is acquired on a flow cytometer.
-
-
Data Interpretation: The percentage of cells expressing high levels of the maturation markers and the mean fluorescence intensity (MFI) of these markers are quantified and compared between the Pidotimod-treated group, the positive control, and the negative control. An increase in both metrics in the Pidotimod group confirms its maturating effect.
Figure 3: Experimental workflow for assessing Dendritic Cell maturation induced by Pidotimod.
Conclusion
This compound (Pidotimod) is an immunomodulatory agent with a well-defined, multifaceted mechanism of action. It does not merely stimulate the immune system but rather orchestrates a more efficient and coordinated response. By promoting the maturation of dendritic cells, upregulating pathogen-sensing Toll-like receptors, and enhancing the function of phagocytes and NK cells, it significantly strengthens the innate immune barrier.[1][4][21] Concurrently, it guides the adaptive immune response towards a Th1 phenotype, crucial for anti-viral and anti-bacterial defense, and boosts mucosal immunity through increased sIgA production.[3][6] This dual-pronged approach provides a robust scientific rationale for its clinical efficacy in the prevention and management of recurrent infections.
References
- 1. Pidotimod: In-depth review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pidotimod: uses, Mechanism of action, and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 3. Pidotimod in pediatrics: new evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pidotimod: the state of art | springermedizin.de [springermedizin.de]
- 5. Pidotimod: the past and the present - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Legacy to Innovation: Pidotimod’s Expanding Therapeutic Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. What is Pidotimod used for? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Pidotimod | Antibacterial | TargetMol [targetmol.com]
- 14. Pidotimod: A Reappraisal | Semantic Scholar [semanticscholar.org]
- 15. mrmjournal.org [mrmjournal.org]
- 16. Immunostimulants in respiratory diseases: focus on Pidotimod - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pidotimod and Toll-like receptor pathways [cds-bsx.com]
- 19. researchgate.net [researchgate.net]
- 20. Pidotimod | C9H12N2O4S | CID 65944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Pidotimod impact on innate immunity [cds-bsx.com]
An In-Depth Technical Guide to the Discovery and Isolation of L-Pyroglutamamide
This guide provides a comprehensive technical overview of L-Pyroglutamamide, a fascinating derivative of L-pyroglutamic acid. It is intended for researchers, scientists, and drug development professionals interested in the chemistry, isolation, and potential therapeutic applications of this molecule. We will delve into the scientific rationale behind its synthesis, purification, and characterization, offering field-proven insights to guide your research endeavors.
Introduction: The Significance of the Pyroglutamyl Scaffold
The pyroglutamyl moiety, a five-membered lactam ring, is a privileged scaffold in medicinal chemistry and natural product science. It is the N-terminal residue of several biologically active peptides and proteins, conferring resistance to degradation by aminopeptidases. The parent molecule, L-pyroglutamic acid, is a naturally occurring amino acid derivative found in various biological tissues, including the brain, skin, and cerebrospinal fluid.[1] Its unique conformational constraints and hydrogen bonding capabilities make it an attractive starting material for the asymmetric synthesis of a wide range of bioactive molecules.[2]
The exploration of L-pyroglutamic acid analogues has led to the development of compounds with diverse pharmacological activities, including antifungal, anti-inflammatory, and neuritogenic properties.[3] Among these derivatives, L-Pyroglutamamide emerges as a molecule of significant interest, warranting a detailed examination of its discovery, isolation, and biological potential.
The Emergence of L-Pyroglutamamide as a Molecule of Interest
While a singular, seminal "discovery" of L-Pyroglutamamide in nature is not prominently documented, its emergence as a research target is a logical progression from the extensive studies on L-pyroglutamic acid and its derivatives. The inherent biological activities of the pyroglutamyl scaffold prompted chemists to explore modifications of the carboxylic acid group, with amidation being a fundamental transformation. The synthesis of L-Pyroglutamamide and its analogues is driven by the hypothesis that the amide functionality could modulate the molecule's physicochemical properties, such as solubility, membrane permeability, and receptor binding affinity, potentially leading to enhanced or novel biological activities.
Recent research has begun to validate this hypothesis, with newly synthesized pyroglutamate amides demonstrating significant neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's.[4] This underscores the growing importance of L-Pyroglutamamide as a lead compound for drug discovery.
Synthesis and Isolation: A Tale of Two Paths
The acquisition of L-Pyroglutamamide for research and development can be approached from two distinct avenues: isolation from natural sources and chemical synthesis. While the former remains a possibility, the latter is currently the more established and reliable method.
A Generalized Workflow for Isolation from Natural Sources
The isolation of novel compounds from natural sources is a cornerstone of drug discovery. While specific protocols for L-Pyroglutamamide are not yet widely published, a general workflow for the isolation of polar, small-molecule natural products can be adapted.
Step-by-Step Generalized Isolation Protocol:
-
Biomass Collection and Preparation: The initial step involves the collection of the source material (e.g., plant, microbial fermentation broth). The biomass is typically dried and ground to a fine powder to increase the surface area for extraction.
-
Solvent Extraction: A solvent or series of solvents is used to extract the compounds of interest from the biomass. For a polar molecule like L-Pyroglutamamide, a polar solvent such as methanol, ethanol, or a mixture of methanol and water would be a logical starting point.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning the extract between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water) to remove lipids and other non-polar constituents. The polar layer, expected to contain L-Pyroglutamamide, is retained.
-
Chromatographic Purification: The enriched polar fraction is then subjected to a series of chromatographic steps for further purification.
-
Column Chromatography: Initial purification is often performed on a silica gel or reversed-phase (C18) column, eluting with a gradient of solvents of increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure L-Pyroglutamamide is typically achieved using preparative HPLC, often with a reversed-phase column and a mobile phase of water and acetonitrile or methanol.
-
-
Characterization: The purified compound is then characterized using spectroscopic techniques to confirm its identity and purity.
Caption: Generalized workflow for the isolation of L-Pyroglutamamide from natural sources.
Chemical Synthesis: A Reliable and Scalable Approach
Chemical synthesis offers a more controlled and scalable route to L-Pyroglutamamide, starting from readily available precursors like L-glutamic acid or L-glutamine.
The most common synthetic route involves the initial conversion of L-glutamic acid to L-pyroglutamic acid, followed by amidation.
Step-by-Step Synthesis Protocol:
-
Cyclization of L-Glutamic Acid:
-
L-glutamic acid is heated to a high temperature (typically 140-180°C) to induce intramolecular dehydration and cyclization to form L-pyroglutamic acid.[5][6]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the crude L-pyroglutamic acid is purified by recrystallization from water or an ethanol/petroleum ether mixture.[5]
-
-
Amidation of L-Pyroglutamic Acid:
-
The carboxylic acid of L-pyroglutamic acid is activated to facilitate amide bond formation. Common activating agents include thionyl chloride (SOCl₂) to form the acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as N-hydroxysuccinimide (NHS).
-
The activated L-pyroglutamic acid is then reacted with a source of ammonia, such as ammonium hydroxide or ammonia gas, to form L-Pyroglutamamide.
-
The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
-
The resulting L-Pyroglutamamide is then purified by column chromatography or recrystallization.
-
Caption: Synthetic pathway for L-Pyroglutamamide from L-Glutamic Acid.
An alternative approach starts with L-glutamine, which can undergo intramolecular cyclization to form L-Pyroglutamamide. This reaction can sometimes occur under harsh conditions, such as autoclaving.[5] However, for controlled synthesis, specific reagents are employed.
Physicochemical Characterization
The structural elucidation and purity assessment of L-Pyroglutamamide rely on a combination of spectroscopic and chromatographic techniques.
| Technique | Expected Observations |
| ¹H NMR | Characteristic peaks for the protons of the pyrrolidone ring and the amide protons. The chemical shifts and coupling constants would be consistent with the rigid cyclic structure. While a specific spectrum for the amide is not readily available, the spectrum of L-pyroglutamic acid shows characteristic multiplets for the ring protons between 2.0 and 4.5 ppm.[2][7] |
| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the lactam and the amide, as well as the carbons of the pyrrolidone ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of L-Pyroglutamamide (C₅H₈N₂O₂), and characteristic fragmentation patterns. |
| FT-IR Spectroscopy | Characteristic absorption bands for the N-H stretches of the amide and lactam, and the C=O stretches of the amide and lactam. |
| Chiral HPLC | A single peak when analyzed on a chiral column, confirming the enantiomeric purity of the L-isomer. |
Biological Significance and Therapeutic Potential
Emerging research highlights the potential of L-Pyroglutamamide and its derivatives in several therapeutic areas.
Neuroprotection
A newly synthesized pyroglutamate amide has demonstrated significant neuroprotective effects against neurotoxicity-induced cell death in models of Alzheimer's disease.[4] The proposed mechanism involves the reduction of excitotoxicity and apoptosis by acting as an antagonist at non-NMDA glutamate receptors.[4] The compound also exhibited antioxidant properties, reducing reactive oxygen species (ROS) and improving the levels of endogenous antioxidants like superoxide dismutase (SOD) and glutathione (GSH).[4]
Anti-inflammatory Activity
Pyroglutamyl-containing peptides have been shown to possess anti-inflammatory properties. For instance, pyroglutamyl-leucine has been reported to inhibit the secretion of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[8] This suggests that L-Pyroglutamamide could also exert anti-inflammatory effects and warrants further investigation in inflammatory disease models.
Antifungal and Other Activities
Derivatives of L-pyroglutamic acid have been synthesized and evaluated for a range of biological activities, including potent antifungal activity against plant pathogens like Phytophthora infestans.[3] This suggests that the pyroglutamyl scaffold is a versatile platform for the development of various therapeutic and agrochemical agents.
Future Directions
The study of L-Pyroglutamamide is still in its early stages, with significant opportunities for future research. Key areas for exploration include:
-
Systematic Exploration of Natural Sources: A thorough investigation of various natural sources, particularly extremophilic microorganisms and medicinal plants, may lead to the discovery of naturally occurring L-Pyroglutamamide and novel analogues.
-
Elucidation of Mechanisms of Action: Further studies are needed to fully understand the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of L-Pyroglutamamide.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of L-Pyroglutamamide derivatives will be crucial for optimizing its therapeutic properties and identifying lead compounds for drug development.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive preclinical studies are required to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of L-Pyroglutamamide to determine its suitability as a drug candidate.
References
- 1. CN1264810C - Process for synthesis of L-glutamine - Google Patents [patents.google.com]
- 2. L-Pyroglutamic acid(98-79-3) 1H NMR spectrum [chemicalbook.com]
- 3. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Newly Synthesized Pyroglutamate Amide and its Neuroprotective Effect A" by Nourelhouda Joutey Elamrani [academicworks.cuny.edu]
- 5. researchgate.net [researchgate.net]
- 6. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000267) [hmdb.ca]
- 8. researchmap.jp [researchmap.jp]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of (S)-5-Oxopyrrolidine-2-carboxamide
Introduction: Beyond the Molecular Formula
(S)-5-Oxopyrrolidine-2-carboxamide, also known as L-Pyroglutamamide, is a fascinating molecule derived from L-pyroglutamic acid. Pyroglutamic acid itself is a metabolite in the glutathione cycle and is found in various proteins.[1] Its derivatives are gaining significant attention in pharmaceutical and nutraceutical fields for their potential nootropic effects and roles in enhancing the stability of peptides by protecting their N-terminus from degradation. Analogs have demonstrated a wide array of biological activities, including antifungal, anti-inflammatory, and neuritogenic properties.[2]
For drug development professionals, however, the molecular formula C₅H₈N₂O₂ is merely the starting point.[1] The true potential of a molecule as a therapeutic agent is profoundly influenced by its solid-state properties—stability, solubility, hygroscopicity, and polymorphism. These macroscopic characteristics are dictated by the precise three-dimensional arrangement of molecules in a crystal lattice. Therefore, single-crystal X-ray diffraction (SCXRD) is not just an analytical technique; it is a strategic tool for de-risking development and optimizing formulation.[3]
This technical guide provides a comprehensive walkthrough of the crystal structure analysis of this compound. While a definitive public crystal structure for this specific amide is not available as of this writing, this paper will establish a rigorous, field-proven methodology for its determination and analysis. We will leverage the known crystal structure of its parent compound, L-pyroglutamic acid, as a foundational example to illustrate the core principles of data interpretation and structural refinement.
Part 1: The Foundation - Sourcing and Crystallizing the Analyte
The journey to a crystal structure begins with a pure, crystalline sample. The quality of the final structural model is inextricably linked to the quality of the single crystal used for diffraction.
Synthesis and Purity
This compound can be synthesized from its readily available precursor, L-pyroglutamic acid. A common synthetic route involves the activation of the carboxylic acid, followed by amidation.
Exemplary Protocol: Synthesis via Mixed Anhydride
-
Dissolution: Dissolve L-pyroglutamic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).
-
Activation: Cool the solution to 0°C and add a base (e.g., triethylamine) followed by an activating agent like ethyl chloroformate to form a mixed anhydride.
-
Amidation: Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent.
-
Workup & Purification: After the reaction is complete, filter the resulting salts and concentrate the filtrate. The crude product is then purified, typically by recrystallization, to achieve the high purity (>99%) required for crystallization trials. Purity should be confirmed by methods such as HPLC, NMR, and Mass Spectrometry.
The Crystallization Imperative: A Quest for Order
Crystallization is often more art than science, requiring a systematic screening of conditions to encourage molecules to self-assemble into a well-ordered lattice. The primary distinction between L-pyroglutamic acid and L-Pyroglutamamide lies in their hydrogen bonding capabilities. The carboxylic acid of the former is a strong hydrogen bond donor and acceptor, while the primary amide of the latter also possesses both donor (N-H) and acceptor (C=O) sites, but with different electronic and steric profiles. This dictates the choice of solvents.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Choose a range of solvents with varying polarities, from nonpolar (e.g., heptane) to polar aprotic (e.g., acetone, acetonitrile) and polar protic (e.g., methanol, ethanol, water). The goal is to find a solvent or solvent system in which the compound has moderate solubility.
-
Screening Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a vial covered with a perforated seal. Allow the solvent to evaporate slowly over days or weeks. .
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent. Place a drop of this solution on a slide over a reservoir containing a poor solvent (in which the compound is insoluble). The poor solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.
-
Thermal Gradient: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Optimization: Once initial crystal "hits" are identified, refine the conditions (e.g., concentration, temperature, solvent ratios) to grow larger, single crystals of sufficient quality for diffraction.
Part 2: From Crystal to Diffraction Pattern - Data Acquisition
With a suitable crystal, the next step is to probe its internal structure using X-rays. The single-crystal X-ray diffraction experiment measures the pattern of scattered X-rays, which contains the information needed to reconstruct the electron density, and thus the atomic arrangement, within the crystal.
The SCXRD Workflow
The process is a systematic progression from sample mounting to data reduction.
Causality in Protocol:
-
Cryo-cooling: Crystals are flash-cooled to ~100 K to minimize radiation damage from the high-intensity X-ray beam. This allows for longer exposure times and higher quality data.
-
Data Collection Strategy: Modern diffractometers calculate an optimal strategy to ensure high completeness (measuring as many unique reflections as possible) and redundancy (measuring the same reflections multiple times to improve statistics) in the shortest time.
Part 3: Decoding the Data - Structure Solution and Refinement
The processed diffraction data is a list of reflection intensities. The crucial missing piece of the puzzle is the phase information for each reflection. Solving this "phase problem" is the key to generating an initial model of the crystal structure, which is then improved through refinement.
From Phases to a Final Model
For small molecules like L-Pyroglutamamide, powerful direct methods are typically used to solve the phase problem. These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates.
The Refinement Process: A Self-Validating System Refinement is an iterative process of adjusting the atomic parameters (position, occupancy, and displacement) to improve the agreement between the observed diffraction data (F_obs) and the data calculated from the model (F_calc). This agreement is monitored using the crystallographic R-factor (or R1).
A key step is the introduction of anisotropic displacement parameters (ADPs), which model the vibration of each atom as an ellipsoid rather than a sphere, accounting for its movement within the lattice. Finally, hydrogen atoms are typically located in the difference Fourier map (a map of residual electron density) and refined.
Part 4: The Blueprint of a Molecule - In-Depth Structural Analysis
Once the structure is refined, the chemical and pharmaceutical insights can be extracted. For L-Pyroglutamamide, the analysis would focus on molecular conformation and, most critically, the network of intermolecular interactions that govern its solid-state behavior.
Illustrative Example: L-Pyroglutamic Acid Data
To ground our discussion, we refer to the refined crystal structure of L-pyroglutamic acid.[4] This provides a validated dataset to understand the type of information obtained from a successful analysis.
| Parameter | Illustrative Data (L-Pyroglutamic Acid) [4] | Commentary for L-Pyroglutamamide Analysis |
| Chemical Formula | C₅H₇NO₃ | C₅H₈N₂O₂ |
| Formula Weight | 129.12 g/mol | 128.13 g/mol |
| Crystal System | Monoclinic | To be determined experimentally. |
| Space Group | P2₁/a | To be determined. Likely a chiral space group (e.g., P2₁) due to the S-enantiomer. |
| a (Å) | 9.194 (2) | To be determined. |
| b (Å) | 8.744 (1) | To be determined. |
| c (Å) | 7.575 (1) | To be determined. |
| β (°) | 116.29 (2) | To be determined. |
| Volume (ų) | 574.9 (2) | To be determined. |
| Z | 4 | Number of molecules per unit cell, to be determined. |
| Final R1 [I>2σ(I)] | 0.042 | Target value for a good refinement is typically < 0.05. |
Molecular Conformation
The analysis would first confirm the absolute stereochemistry at the C2 position as (S). The five-membered pyrrolidinone ring is not planar; its exact pucker (e.g., envelope or twist conformation) would be quantified by calculating torsion angles. This conformation is a balance between minimizing steric strain and optimizing intramolecular interactions.
The Hydrogen Bonding Network: The Core of Crystal Engineering
The most significant difference between the acid and the amide is the hydrogen bonding pattern.
-
L-Pyroglutamic Acid: Forms a classic carboxylic acid dimer, where two molecules are linked by strong O-H···O hydrogen bonds. These dimers are then connected into sheets by N-H···O bonds involving the lactam group.
-
L-Pyroglutamamide (Hypothetical): The primary amide (-CONH₂) introduces two N-H donor sites and retains the carbonyl oxygen acceptor. The lactam N-H and C=O groups are also available. This creates the potential for a more complex, three-dimensional network. The amide N-H groups can interact with the carbonyl oxygens of either the amide or the lactam groups of neighboring molecules.
This difference is fundamental. The robust, planar dimer motif of the acid often leads to predictable, layered packing. The amide, lacking this dominant motif, has more degrees of freedom to form intricate 3D networks, which can significantly impact physical properties.
Part 5: From Structure to Strategy - Implications for Drug Development
A solved crystal structure is a predictive tool for addressing key challenges in pharmaceutical development.
-
Polymorphism: Does L-Pyroglutamamide exist in multiple crystalline forms? A structural analysis of different polymorphs would reveal which hydrogen bonding networks are most stable, guiding the selection of the desired form for development. Each polymorph would have a unique diffraction pattern and distinct physical properties.
-
Solubility and Dissolution: A crystal structure allows for the calculation of lattice energy. A highly stable crystal lattice with strong, extensive hydrogen bonding will generally have lower aqueous solubility. Understanding these interactions can inform strategies for solubility enhancement, such as the design of co-crystals or salts.[5]
-
Stability and Formulation: The structure reveals which functional groups are involved in strong intermolecular interactions and which are exposed on the crystal surface. This knowledge is crucial for predicting potential degradation pathways and designing stable formulations by selecting excipients that do not disrupt the critical packing forces.
Conclusion
The crystal structure analysis of this compound is a critical step in unlocking its full therapeutic potential. It provides an unambiguous, atom-level understanding of its solid-state form, moving beyond speculation to data-driven decision-making. The process, from meticulous crystallization and high-precision diffraction experiments to iterative refinement and in-depth analysis of intermolecular forces, provides the foundational knowledge required for effective drug development. By understanding the precise architecture of how these molecules assemble, researchers and scientists can better predict and control the material's behavior, ultimately accelerating the path from a promising molecule to a safe and effective medicine.
References
(S)-5-Oxopyrrolidine-2-carboxamide: A Glutamate Analogue at the Nexus of Neuromodulation and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Simple Molecule
In the vast landscape of neuroactive compounds, the intricate signaling cascades of glutamate, the primary excitatory neurotransmitter in the central nervous system, represent a focal point for therapeutic intervention. Within this domain, (S)-5-Oxopyrrolidine-2-carboxamide, also known as L-pyroglutamamide, emerges as a compelling molecule of interest. As a cyclized derivative of L-glutamic acid, its structural simplicity belies a nuanced profile of biological activity that spans neuroprotection, cognitive enhancement, and even ventures into the realms of antimicrobial and anticancer research. This guide, intended for the discerning researcher and drug development professional, aims to provide a comprehensive technical overview of this glutamate analogue, from its fundamental chemistry to its potential therapeutic applications and the methodologies to explore them. We will delve into its synthesis, elucidate its proposed mechanisms of action, and provide actionable experimental protocols to empower further investigation into its promising pharmacological profile.
The Chemical Identity of this compound: A Derivative of Glutamate
This compound is a naturally occurring amino acid derivative.[1] Its structure is characterized by a five-membered lactam ring, which is formed from the intramolecular cyclization of the γ-carboxylic acid and the α-amino group of L-glutamic acid.[2][3] This cyclization results in a molecule that is structurally related to both L-glutamic acid and L-proline.[4]
| Property | Value | Source |
| Molecular Formula | C5H8N2O2 | [5] |
| Molecular Weight | 128.13 g/mol | [5][6] |
| IUPAC Name | (2S)-5-oxopyrrolidine-2-carboxamide | [5] |
| Synonyms | L-Pyroglutamamide, (S)-Pyroglutamamide | [5][7] |
| CAS Number | 16395-57-6 | [5] |
| Appearance | White to off-white powder | [8] |
| Solubility | Soluble in water | [9] |
The presence of the lactam ring imparts a degree of conformational rigidity to the molecule, which is a key factor in its interaction with biological targets. This structural feature also contributes to its increased metabolic stability compared to its parent amino acid, L-glutamic acid.
Synthesis and Physicochemical Characterization: From Precursor to Purified Compound
The synthesis of this compound is most commonly achieved through the amidation of L-pyroglutamic acid, which itself is readily prepared by the thermal cyclization of L-glutamic acid.[3][10][11] This two-step process offers a straightforward and efficient route to the desired compound.
Synthesis Workflow
Figure 1: General synthesis workflow for this compound.
Detailed Synthesis Protocol
This protocol outlines a common laboratory-scale synthesis of this compound from L-pyroglutamic acid.
Materials:
-
L-Pyroglutamic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl)
-
Hydroxybenzotriazole (HOBt)
-
Aniline
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of L-pyroglutamic acid (1 equivalent) in anhydrous DMF, add HOBt (1.1 equivalents) and EDC.HCl (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 10 minutes.
-
Amine Addition: Add aniline (1 equivalent) dropwise to the reaction mixture, followed by the addition of DIPEA (1.2 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., EtOAc/Hexanes).
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford the pure this compound.[12]
Mechanism of Action: A Focus on Neuroprotection
The neuroprotective effects of this compound and its derivatives are thought to be mediated, at least in part, through the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[13] Overactivation of NMDA receptors, particularly those containing the NR2B subunit, leads to excessive calcium influx, triggering a cascade of neurotoxic events.[4][14]
The NR2B-NMDA Receptor Signaling Pathway
The neuroprotective mechanism likely involves the attenuation of the downstream signaling cascade initiated by NR2B-containing NMDA receptor overactivation.
Figure 2: Proposed neuroprotective mechanism via modulation of the NR2B-NMDA receptor signaling pathway.
Overstimulation of NR2B-containing NMDA receptors by glutamate leads to a significant and prolonged increase in intracellular calcium.[5] This excessive calcium influx activates the tyrosine phosphatase STEP, which in turn dephosphorylates and inactivates the ERK MAP kinase.[5] The ERK signaling pathway is crucial for promoting neuronal survival. By modulating the activity of the NR2B-NMDA receptor, this compound may prevent this cascade, thereby preserving ERK activity and promoting neuronal survival.
Therapeutic Potential and Applications
The unique biological activity profile of this compound and its derivatives has prompted investigations into several therapeutic areas.
Neuroprotection and Cognitive Enhancement
As a glutamate analogue, this compound has been explored for its nootropic and neuroprotective properties. Its ability to modulate NMDA receptor activity suggests potential applications in conditions characterized by excitotoxicity, such as stroke and neurodegenerative diseases.[13][15] Furthermore, its structural relative, L-pyroglutamic acid, has been shown to enhance the release of acetylcholine, a neurotransmitter vital for memory and cognitive function.[16]
Antimicrobial Activity
Derivatives of 5-oxopyrrolidine have demonstrated promising antimicrobial activity, particularly against multidrug-resistant Gram-positive bacteria.[17][18] While the exact mechanism is still under investigation, these findings suggest that the 5-oxopyrrolidine scaffold could be a valuable starting point for the development of novel antibiotics.
Table 2: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives
| Compound Derivative | Target Organism | MIC (µg/mL) | Source |
| 3-bromo-2-fluoro phenyl oxapyrrolidine-2-carboxamide | M. tuberculosis H37Rv | 3.12 | [12] |
| 4-bromo phenyl oxapyrrolidine-2-carboxamide | M. tuberculosis H37Rv | 6.25 | [12] |
| difluoro phenyl oxapyrrolidine-2-carboxamide | M. tuberculosis H37Rv | 6.25 | [12] |
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives against various cancer cell lines, including human lung adenocarcinoma.[17][18] The antiproliferative effects appear to be structure-dependent, indicating that modifications to the core scaffold can be tailored to target specific cancer types.
Table 3: Anticancer Activity of Carboxamide Derivatives
| Compound Derivative | Cell Line | IC50 (µM) | Source |
| Pyridinyl carboxamide 10 | HCT-116 (Colon) | 1.01 | [13] |
| Anthraquinone-based carboxamide 12 | K-562 (Leukemia) | 0.33 | [13] |
| Anthraquinone-based carboxamide 14 | K-562 (Leukemia) | 0.61 | [13] |
Experimental Protocols for Biological Evaluation
To facilitate further research into the multifaceted biological activities of this compound, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Neuroprotection Assay (NMDA-Induced Excitotoxicity)
This assay evaluates the ability of a test compound to protect neurons from NMDA-induced cell death.[19][20]
References
- 1. NR2B Signaling Regulates the Development of Synaptic AMPA Receptor Current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. protocols.io [protocols.io]
- 4. The Effects of NR2 Subunit-Dependent NMDA Receptor Kinetics on Synaptic Transmission and CaMKII Activation | PLOS Computational Biology [journals.plos.org]
- 5. NR2B-NMDA receptor mediated increases in intracellular Ca2+ concentration regulate the tyrosine phosphatase, STEP, and ERK MAP kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. researchgate.net [researchgate.net]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. researchgate.net [researchgate.net]
- 11. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
- 12. op.niscpr.res.in [op.niscpr.res.in]
- 13. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In developing hippocampal neurons, NR2B-containing NMDA receptors can mediate signalling to neuronal survival and synaptic potentiation, as well as neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of (S)-5-Oxopyrrolidine-2-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of (S)-5-Oxopyrrolidine-2-carboxamide
Abstract: This technical guide offers a comprehensive examination of the physicochemical properties of this compound, a significant chiral intermediate in modern pharmaceutical development. Tailored for researchers, chemists, and formulation scientists, this document synthesizes theoretical data with practical, field-proven insights into its structural, physical, and chemical characteristics. By providing detailed methodologies and grounding claims in authoritative references, this guide serves as an essential resource for the effective application and handling of this compound.
Introduction
This compound, commonly known as L-Pyroglutamamide, is the amide derivative of pyroglutamic acid. Its rigid, cyclic structure and defined stereochemistry at the C2 position make it a valuable chiral building block in asymmetric synthesis. A granular understanding of its physicochemical properties is not merely academic; it is a prerequisite for optimizing reaction kinetics, developing robust analytical methods for quality control, designing stable formulations, and predicting its behavior in biological systems. This guide provides a foundational understanding of these critical parameters.
Part 1: Molecular and Structural Characterization
The intrinsic properties of a molecule are dictated by its structure. A thorough characterization begins with its fundamental molecular and spectroscopic identity.
Chemical Identity
The foundational data for this compound is summarized below.
| Identifier | Value | Source |
| IUPAC Name | (2S)-5-oxopyrrolidine-2-carboxamide | [1] |
| Synonyms | L-Pyroglutamamide, (S)-Pyroglutamide | [1] |
| CAS Number | 16395-57-6 | [1] |
| Chemical Formula | C₅H₈N₂O₂ | [1] |
| Molecular Weight | 128.13 g/mol | [1][2] |
| Monoisotopic Mass | 128.058577502 Da | [1] |
Chemical Structure
The molecule consists of a five-membered pyrrolidone (lactam) ring with a carboxamide substituent at the chiral center. This structure imparts a high degree of polarity.
Caption: 2D structure and key features of the target molecule.
Spectroscopic Profile
Spectroscopic analysis is critical for identity confirmation and purity assessment.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three sets of ring protons (CH, CH₂, CH₂) and the protons of the primary amide (-CONH₂) and the lactam (-NH-). The chemical shifts and coupling patterns are definitive for structural confirmation.
-
¹³C NMR: The carbon spectrum will display five unique signals corresponding to the two carbonyl carbons (lactam and amide), the chiral alpha-carbon (CH), and the two methylene carbons (-CH₂-) in the pyrrolidine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition. The expected molecular ion peak [M+H]⁺ would be observed at m/z 129.0659.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information, with characteristic strong absorption bands for N-H stretching (amide and lactam, ~3200-3400 cm⁻¹) and C=O stretching (amide and lactam carbonyls, ~1650-1700 cm⁻¹).
Part 2: Physical and Chemical Properties
These properties are essential for process chemistry, formulation, and handling.
Physical State and Appearance
This compound is typically a white to off-white crystalline solid at ambient temperature.
Quantitative Physical Data
The key quantitative properties, including computed values where experimental data is scarce, are tabulated below.
| Property | Value | Notes | Source |
| Melting Point | Data not readily available | Often confused with pyroglutamic acid (160-163°C) | [4] |
| logP (Octanol/Water) | -1.4 | Computed; indicates high hydrophilicity | [1][2] |
| pKa (Acidic) | Data not readily available | The lactam N-H is weakly acidic. | |
| pKa (Basic) | Data not readily available | The carbonyl oxygens are weakly basic. | |
| Water Solubility | High | Predicted based on logP and polar functional groups. |
Expertise & Experience: The high polarity, evidenced by the computed logP of -1.4, is a dominant factor in the molecule's behavior.[1][2] This predicts high aqueous solubility, making it suitable for aqueous-based reactions and formulations but challenging to extract into nonpolar organic solvents. The lack of readily available experimental melting point data highlights the importance of in-house characterization for new batches.
Stability Profile
-
Hydrolytic Stability: The lactam ring is the most reactive site, susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening. The amide bond is comparatively more stable but can also be hydrolyzed under harsh conditions.
-
Thermal Stability: The compound is expected to be thermally stable under typical storage conditions. However, like many complex organic molecules, it will likely decompose upon melting or at very high temperatures.
-
Storage: For long-term integrity, it is recommended to store the material in a cool, dry place in a tightly sealed container, protected from light and moisture to prevent hydrolysis.
Part 3: Standardized Experimental Protocols
The following protocols describe self-validating systems for determining critical physicochemical parameters.
Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality Behind Experimental Choices: DSC is chosen over a simple melting point apparatus as it provides a more complete thermal profile, including the enthalpy of fusion, and can reveal decomposition events. A controlled heating rate (10 °C/min) is standard for balancing resolution and experimental time. A nitrogen atmosphere is used to prevent oxidative degradation at elevated temperatures.
Methodology:
-
Instrument & System Suitability: Calibrate the DSC temperature and enthalpy scales using a certified indium standard. The measured onset of melting for indium must be within ±0.5 °C of the certified value.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.
-
Analysis Workflow:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at 30 °C.
-
Ramp the temperature from 30 °C to a temperature above the expected melt (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen purge of 50 mL/min.
-
-
Data Analysis: Record the heat flow versus temperature. The melting point is determined as the onset temperature of the endothermic melting peak.
Caption: A standardized workflow for DSC analysis.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Causality Behind Experimental Choices: Reversed-phase HPLC is the method of choice for polar, non-volatile compounds like this. A C18 column provides a universal stationary phase. The mobile phase (water/acetonitrile gradient) is selected to elute the highly polar analyte in a reasonable time with good peak shape. UV detection is suitable due to the presence of the carbonyl chromophores.
Methodology:
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18, 4.6 x 150 mm, 5 µm
-
-
Standard Preparation: Prepare a standard solution of this compound in water at a concentration of approximately 1.0 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
-
System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.
-
Analysis: Inject the sample solution and integrate all peaks. Calculate the purity by the area percent method.
Conclusion
This compound is a highly polar, chiral molecule whose physicochemical properties are dominated by its lactam and carboxamide functional groups. Its high hydrophilicity dictates its solubility and chromatographic behavior, while the lactam ring represents its primary point of potential chemical instability. The standardized protocols provided herein offer a robust framework for its consistent analysis and characterization, empowering researchers and developers to confidently utilize this valuable synthetic intermediate.
References
- 1. This compound | C5H8N2O2 | CID 444439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Oxopyrrolidine-2-carboxamide | C5H8N2O2 | CID 220461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 5-oxopyrrolidine-2-carboxamide (C5H8N2O2) [pubchemlite.lcsb.uni.lu]
- 4. 5-Oxopyrrolidine-2-carboxylic acid [chembk.com]
A Technical Guide to the Spectroscopic Characterization of L-Pyroglutamamide
Abstract
L-Pyroglutamamide, a derivative of pyroglutamic acid, is a molecule of interest in various biochemical and pharmaceutical contexts. Its precise structural confirmation is paramount for any application, from fundamental research to quality control in drug development. This guide provides an in-depth technical overview of the core spectroscopic techniques used to elucidate and verify the structure of L-Pyroglutamamide: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind experimental choices, present validated data with detailed interpretations, and offer standardized protocols to ensure reproducibility.
Introduction: The Molecular Identity of L-Pyroglutamamide
L-Pyroglutamamide is a chiral molecule featuring a five-membered lactam ring and a primary amide group. The unambiguous identification of this structure and its stereochemistry is critical. Spectroscopic analysis provides a non-destructive fingerprint of the molecule, revealing the connectivity of atoms, the nature of functional groups, and the overall molecular mass. This document serves as a reference for acquiring and interpreting the key spectroscopic data that collectively confirm the identity and purity of L-Pyroglutamamide.
Molecular Structure:
-
Chemical Formula: C₅H₈N₂O₂
-
Molecular Weight: 128.13 g/mol
-
Key Features: A cyclic amide (lactam), a primary amide, and a chiral center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Proton (¹H) NMR Analysis
Proton NMR provides a map of the hydrogen atoms within a molecule. The chemical shift of a proton is highly sensitive to its electronic environment, and spin-spin coupling between neighboring protons reveals their connectivity.
Expertise in Practice: Experimental Protocol The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for L-Pyroglutamamide as it readily dissolves the polar molecule and its residual proton signal does not overlap with key analyte signals. Furthermore, the amide N-H protons are less prone to rapid exchange with the solvent compared to protic solvents like D₂O, allowing for their observation.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of L-Pyroglutamamide and dissolve it in ~0.7 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters: A standard pulse sequence is typically sufficient. Ensure an adequate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Data Interpretation and Spectral Assignment
The ¹H NMR spectrum of L-Pyroglutamamide shows distinct signals corresponding to the seven non-exchangeable protons and the amide protons.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| Hα (CH) | ~4.0 - 4.1 | dd (doublet of doublets) | J ≈ 8.0, 5.0 | 1H |
| Hβ (CH₂) | ~1.9 - 2.1 | m (multiplet) | - | 2H |
| Hγ (CH₂) | ~2.1 - 2.3 | m (multiplet) | - | 2H |
| Lactam NH | ~7.8 | s (singlet) | - | 1H |
| Amide NH₂ | ~7.0 and ~7.3 | s (broad), s (broad) | - | 2H |
-
Hα: This proton is adjacent to the chiral center and coupled to the two diastereotopic protons of the Hβ methylene group, resulting in a doublet of doublets.
-
Hβ & Hγ: These methylene protons form a complex multiplet pattern due to coupling with each other and with the Hα proton.
-
Amide Protons (NH and NH₂): The signals for the amide protons can be broad due to quadrupole effects and exchange. Their chemical shifts are sensitive to concentration and temperature.
Carbon-¹³ (¹³C) NMR Analysis
¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., sp², sp³, carbonyl).
Expertise in Practice: Experimental Protocol The protocol is similar to ¹H NMR, using the same sample. ¹³C NMR is inherently less sensitive than ¹H NMR, requiring a greater number of scans. A proton-decoupled experiment is standard, which collapses C-H coupling and results in a single sharp peak for each unique carbon atom, simplifying the spectrum.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters: Use a standard proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are necessary for quantitative accuracy of all carbon signals, including quaternary carbons.
Data Interpretation and Spectral Assignment
The ¹³C NMR spectrum will display five distinct signals, corresponding to the five carbon atoms in L-Pyroglutamamide.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=O (Lactam) | ~177 |
| C=O (Amide) | ~174 |
| Cα (CH) | ~58 |
| Cγ (CH₂) | ~30 |
| Cβ (CH₂) | ~28 |
-
Carbonyl Carbons: The two carbonyl carbons (lactam and primary amide) are the most deshielded, appearing at the highest chemical shifts.
-
Aliphatic Carbons: The Cα, Cβ, and Cγ carbons appear in the aliphatic region of the spectrum, with their specific shifts determined by their proximity to the electron-withdrawing nitrogen and carbonyl groups.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.[1][2]
Expertise in Practice: Experimental Protocol For a solid sample like L-Pyroglutamamide, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method that requires minimal sample preparation. Alternatively, the traditional KBr pellet method can be used.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹). Perform a background scan first, then the sample scan.
Data Interpretation and Spectral Assignment
The IR spectrum is dominated by absorptions from the N-H and C=O bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Appearance |
| ~3400 and ~3200 | N-H Stretch | Primary Amide (NH₂) | Two sharp/medium bands |
| ~3300 | N-H Stretch | Lactam (secondary amide) | Broad/medium band |
| ~1680 | C=O Stretch | Lactam Carbonyl | Strong, sharp |
| ~1660 | C=O Stretch | Primary Amide Carbonyl (Amide I) | Strong, sharp |
| ~1620 | N-H Bend | Primary Amide (Amide II) | Medium |
| ~2850-3000 | C-H Stretch | Aliphatic CH₂ and CH | Medium/weak |
-
N-H Region: The region above 3000 cm⁻¹ is characteristic of N-H stretching. The two distinct peaks for the primary amide and the single peak for the lactam are key identifiers.
-
Carbonyl Region: The strong, intense absorptions between 1600-1700 cm⁻¹ are unambiguous evidence of the two carbonyl groups. Their exact positions can help distinguish between the cyclic lactam and the primary amide.[2]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[3] It provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural clues.
Expertise in Practice: Experimental Protocol Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like L-Pyroglutamamide, as it typically keeps the molecule intact.
-
Sample Preparation: Prepare a dilute solution of L-Pyroglutamamide in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Instrumentation: Infuse the sample into an ESI-MS instrument.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): To gain structural information, the [M+H]⁺ ion can be selected and fragmented (e.g., via collision-induced dissociation) to produce a characteristic fragmentation pattern.
Data Interpretation and Analysis
| m/z Value | Ion Identity | Interpretation |
| 129.06 | [M+H]⁺ | Protonated molecular ion (confirms molecular weight of 128.05) |
| 112.03 | [M+H - NH₃]⁺ | Loss of ammonia from the primary amide |
| 84.04 | [M+H - COOH]⁺ | Loss of the carboxyl group functionality after ring opening |
-
Molecular Ion: The primary observation in the full scan MS spectrum will be the protonated molecular ion at m/z 129. This confirms the molecular formula C₅H₈N₂O₂.
-
Fragmentation: The fragmentation pattern provides a puzzle piece for the structure. The characteristic loss of ammonia (17 Da) is a strong indicator of a primary amide group.
Integrated Spectroscopic Analysis Workflow
No single technique provides all structural information. The power of spectroscopic characterization lies in integrating the data from NMR, IR, and MS to build a self-validating and unambiguous structural assignment.
Caption: Integrated workflow for the structural elucidation of L-Pyroglutamamide.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and definitive characterization of L-Pyroglutamamide. ¹H and ¹³C NMR establish the carbon-hydrogen framework and atom connectivity. IR spectroscopy confirms the presence of the critical lactam and primary amide functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the elemental composition and molecular weight. This multi-faceted approach ensures the highest level of confidence in the identity and purity of the compound, a critical requirement for research and development in the pharmaceutical and life sciences.
References
A Senior Scientist's Guide to the In Vitro Evaluation of (S)-5-Oxopyrrolidine-2-carboxamide (L-Pyroglutamic Acid)
Executive Summary
(S)-5-Oxopyrrolidine-2-carboxamide, more commonly known as L-Pyroglutamic acid (L-PGA), is a cyclized derivative of L-glutamic acid found endogenously in the brain.[1][2] It has garnered significant interest within the neuropharmacology community for its potential nootropic and neuroprotective properties.[3][4] L-PGA is reported to enhance cholinergic activity, modulate glutamate neurotransmission, and protect neurons from excitotoxicity.[4][5][6] This technical guide provides a comprehensive framework for the in vitro investigation of L-PGA, designed to rigorously assess its therapeutic potential. Moving beyond a simple recitation of protocols, this document emphasizes the causal logic behind experimental design, ensuring that each phase of study is a self-validating system that builds a robust, data-driven narrative around the compound's mechanism of action.
Introduction to this compound
Chemical Identity and Physicochemical Properties
L-Pyroglutamic acid is a unique amino acid derivative formed when the amino group of glutamic acid cyclizes to create a lactam.[4] This structural feature is critical to its biological activity and stability. A foundational understanding of its properties is essential for accurate experimental design, particularly in preparing stock solutions and understanding its behavior in physiological buffers.
| Property | Value | Source |
| IUPAC Name | (S)-5-Oxopyrrolidine-2-carboxylic acid | PubChem[7] |
| Synonyms | L-Pyroglutamic acid, L-Pidolic acid, 5-Oxoproline | PubChem[7] |
| Molecular Formula | C₅H₇NO₃ | PubChem[7] |
| Molecular Weight | 129.11 g/mol | PubChem[7] |
| Appearance | White crystalline solid | - |
| Solubility | Soluble in water | - |
Biological Significance and Therapeutic Rationale
L-PGA is a metabolite in the glutathione cycle and can be converted to glutamate, suggesting a role in neurotransmitter storage and modulation.[2][6] Its therapeutic potential stems from several key observations:
-
Neuroprotection: Studies have shown L-PGA protects primary cortical neurons from glutamate-induced neurotoxicity, a mechanism implicated in ischemic brain injury and neurodegenerative diseases.[5] This protection is linked to the suppression of intracellular calcium elevation and nitric oxide formation.[5]
-
Cognitive Enhancement: L-PGA has been shown to reverse scopolamine-induced memory deficits, suggesting an enhancement of cholinergic pathways crucial for learning and memory.[4][8]
-
Anxiolytic Effects: The compound exhibits anti-anxiety properties, possibly through increasing the release of the inhibitory neurotransmitter GABA.[6]
These multifaceted activities make L-PGA a compelling candidate for neurodegenerative and cognitive disorders, necessitating a structured in vitro evaluation to dissect its mechanisms.
Foundational Principles for In Vitro Assessment
The Rationale for a Neuronal Cell Model
In vitro models provide a controlled, reproducible environment to investigate molecular and cellular processes without the complexities of a whole organism.[9] For neuropharmacological studies, human-derived cell lines are invaluable as they express human-specific proteins and isoforms.[9]
Selecting an Appropriate Cell Model: The SH-SY5Y Cell Line
The human neuroblastoma SH-SY5Y cell line is a cornerstone model for neuroscience research.[9]
Why SH-SY5Y?
-
Human Origin: It provides a more clinically relevant context compared to rodent primary cells.[9]
-
Catecholaminergic Phenotype: These cells can synthesize both dopamine and norepinephrine, making them highly relevant for modeling Parkinson's disease and other disorders involving catecholaminergic neurons.[9][10]
-
Versatility: They are widely used to model neurotoxicity, oxidative stress, and neurodegenerative diseases like Alzheimer's and Parkinson's.[9][10][11]
-
Robustness: As an immortalized cell line, it offers consistency and reproducibility, which is crucial for drug screening and mechanistic studies.[10][12]
Core Experimental Workflows
A phased approach is critical. We begin by establishing the compound's safety profile, then assess its efficacy in a disease-relevant context, and finally, probe the underlying mechanisms.
Phase 1: Cytotoxicity and Viability Assessment
Causality: Before testing for therapeutic benefit, we must first determine the concentration range at which L-PGA is non-toxic to our cellular model. This establishes a "therapeutic window" for all subsequent experiments. The MTT assay is a gold-standard colorimetric method that measures metabolic activity, a direct indicator of cell viability.
Caption: Phase 1 Workflow for Cytotoxicity Assessment.
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[13]
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in serum-free medium. A suggested range is from 2 µM to 2 mM.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution to each well. Include vehicle-only wells as a 100% viability control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution to each well for a final concentration of 0.5 mg/mL.
-
Formazan Development: Return the plate to the incubator for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader.[15] A reference wavelength of >650 nm can be used to reduce background noise.
Phase 2: Evaluating Neuroprotective Effects
Causality: To model neurodegenerative conditions, we introduce a cellular stressor. Hydrogen peroxide (H₂O₂) is a potent oxidizing agent that directly induces oxidative stress, a key pathological feature in many neurological disorders.[16][17] This experiment tests the core hypothesis: can L-PGA protect neurons from oxidative damage?
Caption: Phase 2 Workflow for Neuroprotection Assay.
-
Cell Seeding: Plate SH-SY5Y cells as described in the MTT protocol (3.1).
-
Pre-treatment: Based on Phase 1 data, select 2-3 non-toxic concentrations of L-PGA. Remove the culture medium and add a medium containing the selected concentrations of L-PGA. Incubate for 2 to 4 hours.
-
Induce Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. Add this solution directly to the wells to achieve a final concentration known to cause significant (~50%) cell death (this concentration, typically 100-500 µM, must be predetermined).[18] Include control wells: Untreated, L-PGA only, and H₂O₂ only.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Assess Viability: Perform the MTT assay as described in Protocol 3.1 to quantify cell viability.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by L-PGA by comparing the viability of cells treated with (L-PGA + H₂O₂) against those treated with H₂O₂ alone.
Phase 3: Mechanistic Investigations
Causality: Having demonstrated a neuroprotective effect, the next logical step is to understand how L-PGA achieves this. We will investigate two primary pathways implicated in oxidative stress-induced cell death: intracellular Reactive Oxygen Species (ROS) accumulation and the activation of apoptotic caspases.
The DCFH-DA assay measures general oxidative stress.[19] The cell-permeant DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF, providing a direct readout of intracellular ROS levels.[20][21]
-
Cell Culture: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate and treat with L-PGA and H₂O₂ as described in the neuroprotection assay (Protocol 3.2).
-
Probe Loading: After the treatment period, remove the medium and wash the cells once with warm PBS.
-
Incubation: Add 100 µL of 10 µM DCFH-DA working solution (prepared in serum-free medium) to each well. Incubate for 30 minutes at 37°C, protected from light.[22]
-
Wash: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.[22]
-
Measurement: Add 100 µL of PBS to each well. Measure fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[22] An increase in fluorescence corresponds to higher ROS levels.
Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade.[23] Measuring their activity provides a direct, quantitative assessment of apoptosis. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the "DEVD" tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[24][25]
-
Cell Culture: Seed SH-SY5Y cells in a white-walled 96-well plate suitable for luminescence. Treat cells as described in the neuroprotection assay (Protocol 3.2).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's protocol. Allow the reagent to equilibrate to room temperature.[26]
-
Assay Procedure ("Add-Mix-Measure"):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[25]
-
Mix the contents on a plate shaker for 30 seconds at low speed.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer. A decrease in the luminescent signal in L-PGA-treated groups (relative to H₂O₂ alone) indicates inhibition of apoptosis.
Caption: Hypothesized Mechanism of L-PGA Neuroprotection.
Data Analysis and Interpretation
For all assays, data should be expressed as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Statistical significance should be determined using appropriate tests, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons.
A successful outcome would demonstrate that this compound:
-
Is non-toxic to SH-SY5Y cells across a defined concentration range.
-
Significantly increases cell viability in the presence of a lethal dose of H₂O₂.
-
Significantly reduces the H₂O₂-induced increase in intracellular ROS.
-
Significantly attenuates the H₂O₂-induced activation of caspase-3/7.
Such a data set would provide strong evidence that L-PGA is a neuroprotective agent that functions, at least in part, by mitigating oxidative stress and inhibiting the apoptotic cell death cascade.
Conclusion and Future Directions
This guide outlines a logical, tiered approach to the in vitro characterization of this compound. By systematically establishing a safety profile, confirming protective efficacy, and elucidating key mechanisms of action, researchers can build a compelling case for the compound's therapeutic potential. Positive and robust findings from these studies would provide a strong rationale for advancing the compound into more complex models, such as primary neuron co-cultures, brain organoids, or preclinical in vivo studies for cognitive and neurodegenerative disorders.
References
- 1. L-Pyroglutamic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. ijmrhs.com [ijmrhs.com]
- 5. L-pyroglutamic acid protects rat cortical neurons against sodium glutamate-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Pyroglutamic Acid | 98-79-3 | Benchchem [benchchem.com]
- 7. This compound | C5H8N2O2 | CID 444439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. xtendlife.co [xtendlife.co]
- 9. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Systems genomics evaluation of the SH-SY5Y neuroblastoma cell line as a model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] The SH-SY5Y cell line in Parkinson’s disease research: a systematic review | Semantic Scholar [semanticscholar.org]
- 13. MTT (Assay protocol [protocols.io]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. childrenshospital.org [childrenshospital.org]
- 17. Induction of Chaperone Synthesis in Human Neuronal Cells Blocks Oxidative Stress-Induced Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green) - Elabscience® [elabscience.com]
- 21. bioquochem.com [bioquochem.com]
- 22. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 25. promega.com [promega.com]
- 26. Caspase 3/7 Activity [protocols.io]
An In-depth Technical Guide to the Therapeutic Targeting of L-Pyroglutamylation
Executive Summary
The post-translational modification of N-terminal glutaminyl residues to form L-pyroglutamate is a critical process implicated in the pathophysiology of several human diseases, most notably Alzheimer's disease. This conversion is primarily catalyzed by the enzyme Glutaminyl Cyclase (QC) . The resulting pyroglutamylated proteins, particularly pyroglutamated amyloid-beta (pE-Aβ), exhibit enhanced hydrophobicity, resistance to degradation, and a heightened propensity for aggregation, acting as seeding species for toxic protein deposits.[1][2][3][4][5] Consequently, QC has emerged as a pivotal therapeutic target for neurodegenerative disorders and other conditions. This guide provides a comprehensive overview of the biological rationale for targeting QC, summarizes the development of QC inhibitors, and presents detailed experimental protocols for researchers and drug development professionals.
Introduction: The Significance of L-Pyroglutamylation
L-Pyroglutamic acid (pGlu) is a cyclic amino acid derivative formed from the intramolecular cyclization of N-terminal L-glutamine or, to a lesser extent, L-glutamic acid residues in peptides and proteins.[6][7] While this can occur spontaneously, the reaction is significantly accelerated by the enzyme Glutaminyl Cyclase (QC).[7] This modification is not merely a benign structural alteration; it confers profound changes to the physicochemical properties of the modified protein. The formation of the lactam ring in the pyroglutamate residue increases hydrophobicity and can render the peptide more resistant to degradation by aminopeptidases.[8] This increased stability and aggregation potential is a central theme in the pathology associated with pyroglutamylation.
The Central Role of Glutaminyl Cyclase (QC)
Glutaminyl Cyclase (QC, also known as glutaminyl-peptide cyclotransferase or QPCT) is a zinc-dependent metalloenzyme that plays a crucial role in the maturation of several bioactive peptides and proteins.[9][10] There are two known isoforms in humans:
-
Secretory QC (sQC or QPCT): Primarily involved in the post-translational modification of extracellular proteins and peptides.
-
Golgi-resident QC (gQC or QPCTL): Responsible for modifying proteins within the Golgi apparatus.[11]
Both isoforms catalyze the same fundamental reaction: the cyclization of N-terminal glutamine to pyroglutamate.
References
- 1. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutaminyl cyclase-mediated toxicity of pyroglutamate-beta amyloid induces striatal neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma pyroglutamate‐modified amyloid beta differentiates amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyroglutamate-Modified Amyloid Beta Peptides: Emerging Targets for Alzheimer´s Disease Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 7. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vcm.edpsciences.org [vcm.edpsciences.org]
- 9. Glutaminyl Cyclase Enzyme and Inhibitors | International Journal of Innovative Research and Reviews [injirr.com]
- 10. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]
- 11. Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Enantioselective Synthesis of (S)-5-Oxopyrrolidine-2-carboxamide
Abstract
This comprehensive guide provides a detailed exposition on the enantioselective synthesis of (S)-5-Oxopyrrolidine-2-carboxamide, a valuable chiral building block in medicinal chemistry and drug development. We present two robust protocols, catering to different strategic needs in a research and development setting. The first protocol details a classical, cost-effective approach originating from the readily available chiral pool starting material, (S)-glutamic acid. The second protocol explores a modern organocatalytic route, offering high enantioselectivity and milder reaction conditions. This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles and critical considerations for successful and reproducible synthesis.
Introduction: The Significance of this compound
This compound, also known as L-pyroglutamamide, is the amide derivative of (S)-pyroglutamic acid. Pyroglutamic acid is a naturally occurring amino acid derivative where the free amino group of glutamic acid or glutamine cyclizes to form a lactam[1]. The pyroglutamic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals[2]. The carboxamide functional group, in particular, can engage in key hydrogen bonding interactions with biological targets, making this compound and its derivatives attractive for designing novel therapeutics, including inhibitors of enzymes like enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis and antagonists for P2X7 receptors implicated in neurodegenerative diseases[3][4].
The stereochemistry at the C2 position is crucial for biological activity, necessitating synthetic routes that provide high enantiomeric purity. This guide will focus on methods to achieve the desired (S)-enantiomer.
Synthetic Strategies: A Dual Approach
We will detail two primary synthetic pathways to obtain this compound.
-
Pathway A: The Classical Approach from (S)-Glutamic Acid. This is a two-step process involving the thermal cyclization of (S)-glutamic acid to (S)-pyroglutamic acid, followed by amidation. This route is advantageous due to the low cost and high availability of the starting material.
-
Pathway B: Organocatalytic Enantioselective Synthesis. This approach exemplifies modern asymmetric catalysis, offering high enantioselectivity in the formation of the pyroglutamate core from achiral precursors. While requiring more specialized catalysts, it provides excellent stereocontrol.
Pathway A: Synthesis from (S)-Glutamic Acid
This pathway is a reliable and scalable method for producing this compound. The key is to first form the pyroglutamic acid ring and then convert the carboxylic acid to the primary amide.
Principle of the Synthesis
The synthesis begins with the intramolecular cyclization of (S)-glutamic acid. This is a dehydration reaction that forms the five-membered lactam ring of pyroglutamic acid. The subsequent amidation of the carboxylic acid functional group can be achieved using a variety of coupling reagents that activate the carboxyl group for nucleophilic attack by ammonia.
Experimental Protocols
Step 1: Synthesis of (S)-5-Oxopyrrolidine-2-carboxylic Acid
This protocol is adapted from a simple and rapid method involving thermal cyclodehydration[1].
-
Materials and Reagents:
-
(S)-Glutamic acid
-
Round-bottom flask
-
Heating mantle with stirrer
-
Thermometer
-
Ethanol
-
Deionized water
-
-
Procedure:
-
Place 14.7 g (0.1 mol) of (S)-glutamic acid into a 100 mL round-bottom flask.
-
Heat the flask in a heating mantle to 220 °C with continuous swirling to ensure the melt is homogeneous.
-
Continue heating until the evolution of gas (water vapor) ceases, which should take no longer than 5 minutes.
-
Immediately remove the flask from the heat and allow it to cool to room temperature to prevent degradation and racemization.
-
The resulting solid is crude (S)-pyroglutamic acid. For purification, recrystallize from a minimal amount of hot water or an ethanol/water mixture.
-
Dry the purified crystals under vacuum to yield (S)-5-Oxopyrrolidine-2-carboxylic acid.
-
Step 2: Synthesis of this compound
This protocol employs a common peptide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with Hydroxybenzotriazole (HOBt) to facilitate the amidation.
-
Materials and Reagents:
-
(S)-5-Oxopyrrolidine-2-carboxylic acid (from Step 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Ammonia solution (e.g., 7N in Methanol or aqueous ammonium hydroxide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 12.9 g (0.1 mol) of (S)-5-Oxopyrrolidine-2-carboxylic acid in 100 mL of anhydrous DMF.
-
Add 15.3 g (0.1 mol) of HOBt to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 21.1 g (0.11 mol) of EDC·HCl to the cooled solution. Stir the reaction mixture at 0 °C for 30 minutes.
-
Slowly add 15 mL of a 7N solution of ammonia in methanol (or an equivalent amount of aqueous ammonium hydroxide).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 500 mL of water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL), followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate) to afford this compound as a white solid.
-
Data Summary
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| 1 | (S)-Glutamic acid | None (thermal) | None | 220 | 5 min | 70-80 |
| 2 | (S)-Pyroglutamic acid | EDC·HCl, HOBt, Ammonia | DMF | 0 to RT | 12-16 h | 75-85 |
Visualization of the Workflow
Caption: Classical two-step synthesis of this compound.
Pathway B: Organocatalytic Enantioselective Synthesis
This pathway highlights a modern approach to constructing the chiral pyroglutamate core with high enantioselectivity, often starting from simple, achiral precursors. Organocatalysis avoids the use of metal catalysts and typically proceeds under mild conditions.
Principle of the Synthesis
Organocatalytic methods can be employed for the direct asymmetric α-functionalization of glycine derivatives. In this conceptual protocol, a chiral organocatalyst, such as a proline derivative, facilitates the conjugate addition of a glycine equivalent to an α,β-unsaturated ester. The resulting intermediate then undergoes an intramolecular cyclization (lactamization) to form the pyroglutamate ring system with high enantiocontrol. Subsequent conversion of the ester to the amide yields the final product.
Experimental Protocol (Conceptual)
This protocol is based on established principles of organocatalytic Michael additions and subsequent transformations.
Step 1: Organocatalytic Asymmetric Michael Addition and Lactamization
-
Materials and Reagents:
-
Glycine Schiff base (e.g., from benzophenone and glycine ethyl ester)
-
α,β-Unsaturated ester (e.g., ethyl acrylate)
-
Chiral organocatalyst (e.g., (S)-diphenylprolinol silyl ether)
-
Weak acid (e.g., benzoic acid)
-
Solvent (e.g., Toluene)
-
Reagents for hydrolysis and cyclization (e.g., mild acid)
-
-
Procedure:
-
To a solution of the glycine Schiff base (1.0 equiv) and ethyl acrylate (1.2 equiv) in toluene, add the chiral organocatalyst (0.1 equiv) and benzoic acid (0.1 equiv).
-
Stir the reaction mixture at room temperature until the Michael addition is complete (monitor by TLC).
-
Upon completion, the Schiff base is hydrolyzed under mild acidic conditions.
-
The resulting amino ester undergoes spontaneous or acid-catalyzed lactamization to form ethyl (S)-5-oxopyrrolidine-2-carboxylate.
-
Purify the product by column chromatography.
-
Step 2: Amidation of the Ester
-
Materials and Reagents:
-
Ethyl (S)-5-oxopyrrolidine-2-carboxylate (from Step 1)
-
Ammonia (e.g., saturated solution in methanol)
-
Sealed reaction vessel
-
-
Procedure:
-
Dissolve the ethyl (S)-5-oxopyrrolidine-2-carboxylate in a saturated solution of ammonia in methanol.
-
Seal the reaction vessel and stir at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization to yield this compound.
-
Visualization of the Workflow
References
Application Notes & Protocols for the Synthesis of (S)-5-Oxopyrrolidine-2-carboxamide Derivatives
Abstract
The (S)-5-oxopyrrolidine-2-carboxamide, commonly known as the pyroglutamide moiety, is a privileged chiral scaffold in medicinal chemistry and drug development. Its rigid, five-membered lactam structure serves as a conformationally constrained analogue of glutamine, making it a valuable building block for designing peptidomimetics and small molecule therapeutics.[1][2] This document provides a comprehensive guide for researchers, detailing the primary synthetic strategies, mechanistic principles, and step-by-step experimental protocols for the preparation of this compound and its N-substituted derivatives. The protocols are designed to be robust and are supported by mechanistic insights, troubleshooting advice, and characterization data to ensure reliable execution and validation.
Introduction: The Significance of the Pyroglutamide Scaffold
The pyroglutamic acid framework is a recurring motif in a wide array of bioactive natural products and synthetic pharmaceuticals.[1][3] Derived from the intramolecular cyclization of L-glutamic acid or L-glutamine, this scaffold introduces conformational rigidity, which can enhance binding affinity to biological targets and improve metabolic stability by protecting the N-terminus from degradation by aminopeptidases.[4][5]
The (S)-enantiomer, derived from the naturally occurring L-glutamic acid, is of particular importance. Its defined stereochemistry is often crucial for pharmacological activity, as demonstrated in the development of potent RORγt inverse agonists where the (S)-pyroglutamide analogue was over 30-fold more potent than its (R)-counterpart. The versatility of the scaffold, with three distinct points for chemical modification (the lactam nitrogen, the C2-carboxamide, and the ring itself), allows for the generation of diverse chemical libraries for drug discovery programs targeting conditions from cancer to neurodegenerative and inflammatory diseases.[2][6]
This guide will focus on two primary and reliable synthetic strategies:
-
Direct Cyclization: The foundational synthesis of the core scaffold from L-glutamic acid.
-
Derivatization: The subsequent modification of the pyroglutamic acid scaffold to generate diverse carboxamide derivatives.
Synthetic Strategies and Mechanistic Insights
Strategy 1: Intramolecular Cyclization of L-Glutamic Acid
The most direct route to the parent (S)-5-oxopyrrolidine-2-carboxylic acid (L-pyroglutamic acid) is the thermal dehydration of L-glutamic acid.
Mechanism: The reaction proceeds via an intramolecular nucleophilic acyl substitution. The N-terminal amino group attacks the side-chain (γ) carboxylic acid, forming a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of the stable five-membered γ-lactam ring.[4][5] This process is often uncatalyzed at high temperatures but can be facilitated by acids.[5] While essential for synthesis, this cyclization can also be an undesired side reaction during the processing of proteins and peptides that have N-terminal glutamine or glutamic acid residues.[7][8][9]
Caption: Workflow for L-Pyroglutamic Acid Synthesis.
Strategy 2: Derivatization of the Pyroglutamic Acid Scaffold
For generating libraries of drug candidates, a modular approach starting from commercially available (S)-pyroglutamic acid or its esters is highly efficient. This strategy allows for systematic modification at the lactam nitrogen and the C2-carboxylic acid position.
Workflow Rationale:
-
Ester Protection: The carboxylic acid at C2 is first protected, typically as a methyl or ethyl ester. This is a critical step to prevent the acidic proton from interfering with subsequent reactions, particularly N-alkylation which requires a base.
-
N-Substitution: The lactam nitrogen (N1) is deprotonated with a suitable base (e.g., cesium carbonate, sodium hydride) to form a nucleophilic anion, which then reacts with an electrophile (e.g., an alkyl halide, R-X) to form the N-substituted intermediate.[10][11]
-
Saponification (Deprotection): The ester is hydrolyzed back to a carboxylic acid using aqueous base (e.g., NaOH, LiOH), yielding the N-substituted pyroglutamic acid.
-
Amide Coupling: The final step involves coupling the carboxylic acid with a primary or secondary amine (R'-NHR'') to form the target carboxamide. This is achieved using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) that activate the carboxylic acid for nucleophilic attack by the amine.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. benthamscience.com [benthamscience.com]
- 4. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method to convert N-terminal glutamine to pyroglutamate for characterization of recombinant monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Massive glutamine cyclization to pyroglutamic acid in human serum discovered using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Tricyclic Pyroglutamide Derivatives as Potent RORγt Inverse Agonists Identified using a Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Chiral Synthon: (S)-5-Oxopyrrolidine-2-carboxamide in Asymmetric Synthesis
(S)-5-Oxopyrrolidine-2-carboxamide , also known as L-Pyroglutamamide, stands as a crucial and economically viable chiral building block in the arsenal of synthetic organic chemists. Derived from L-glutamic acid, this cyclic lactam amide offers a rigid scaffold with multiple reactive sites, enabling the stereocontrolled synthesis of a diverse array of complex and biologically active molecules.[1] Its inherent chirality, stemming from the (S)-configuration at the C2 position, makes it an invaluable starting material for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals.[2]
This guide provides an in-depth exploration of the applications and synthetic protocols involving this compound, aimed at researchers, scientists, and drug development professionals. We will delve into its key chemical transformations, offering detailed, field-proven protocols and explaining the underlying chemical principles that govern these reactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.[3]
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O₂ | PubChem CID: 444439[3] |
| Molecular Weight | 128.13 g/mol | PubChem CID: 444439[3] |
| Appearance | White to off-white crystalline powder | --- |
| Melting Point | 158-162 °C | --- |
| Solubility | Soluble in water and polar organic solvents | --- |
| CAS Number | 16395-57-6 | PubChem CID: 444439[3] |
Core Applications in Asymmetric Synthesis
The synthetic utility of this compound is centered around three primary reactive sites: the lactam nitrogen, the lactam carbonyl group, and the primary carboxamide. These functional groups can be selectively manipulated to achieve a variety of molecular architectures.
Figure 1: Key Reactive Sites of this compound
Synthesis of Chiral N-Substituted Pyrrolidinones
The lactam nitrogen of this compound can be readily alkylated to introduce a wide range of substituents. This transformation is fundamental in the synthesis of various nootropic drugs, such as piracetam analogues, and other biologically active compounds.[4][5] The reaction typically proceeds via deprotonation of the lactam nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide or other electrophile.
Protocol 1: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen atmosphere setup
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen. An inert atmosphere prevents its decomposition and potential fire hazards.
-
Anhydrous DMF: The use of an anhydrous solvent is crucial to prevent the quenching of the highly basic sodium hydride.
-
Portion-wise Addition of NaH: This controls the rate of hydrogen gas evolution, preventing a dangerous pressure buildup.
-
Cooling to 0 °C: The deprotonation and alkylation steps are exothermic. Cooling helps to control the reaction rate and minimize side reactions.
Synthesis of Chiral 1,2-Diamines via Carboxamide Reduction
The reduction of the C2-carboxamide group to an aminomethyl group provides a direct route to valuable chiral 1,2-diamine precursors, specifically (S)-2-(aminomethyl)pyrrolidin-5-one. These diamines are key building blocks for the synthesis of ligands for asymmetric catalysis and various pharmaceuticals.[6][7][8][9] A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation.[10][11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Amine synthesis by amide reduction [organic-chemistry.org]
- 3. This compound | C5H8N2O2 | CID 444439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rua.ua.es [rua.ua.es]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 13. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
Application Note: A Validated Stability-Indicating HPLC Method for the Purity Analysis of (S)-5-Oxopyrrolidine-2-carboxamide
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for (S)-5-Oxopyrrolidine-2-carboxamide (L-Pyroglutamide). The developed method is precise, accurate, and specific for the separation of the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the experimental protocol, method validation in accordance with ICH guidelines, and the scientific rationale behind the methodological choices.
Introduction
This compound, also known as L-Pyroglutamide, is a chiral molecule and a derivative of glutamic acid.[1] It serves as a crucial intermediate in various synthetic pathways and is investigated for its potential nootropic and neuroprotective activities. The stereochemical integrity and purity of this compound are critical for its efficacy and safety in pharmaceutical applications. Even minor impurities can significantly impact the final drug product's quality and therapeutic effect.[2]
Therefore, a well-validated, stability-indicating analytical method is imperative for the quality control of this compound. This application note describes a comprehensive HPLC method capable of separating the main component from its key potential impurities, including its enantiomeric counterpart and a primary hydrolytic degradant. The method's development was guided by a thorough understanding of the molecule's chemical properties and potential degradation pathways.
Scientific Rationale and Method Development
The primary objective was to develop an HPLC method that is not only suitable for routine purity testing but can also serve as a stability-indicating assay. This required a deep dive into the potential sources of impurities and the chemical behavior of this compound under various stress conditions.
Analyte Properties and Chromophore Analysis
This compound possesses two amide functional groups within its structure. The amide chromophore typically exhibits strong absorbance in the low UV region, generally between 200 and 220 nm. Based on this, a detection wavelength of 210 nm was selected to ensure high sensitivity for both the parent compound and potential impurities that may lack other significant chromophores.[3]
Potential Impurities and Degradation Pathways
A critical aspect of developing a stability-indicating method is the identification of potential impurities. These can be broadly categorized as process-related impurities and degradation products.
-
Process-Related Impurities:
-
(S)-Pyroglutamic Acid: A common starting material for the synthesis of this compound. Its presence would indicate an incomplete reaction.
-
(R)-5-Oxopyrrolidine-2-carboxamide: The enantiomeric impurity, which may be present due to non-enantioselective synthesis or racemization.
-
Other Synthesis Adducts: Depending on the synthetic route, various other related substances could be present.
-
-
Degradation Products:
-
Hydrolysis: The amide bond in the pyrrolidine ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of (S)-Pyroglutamic Acid.[4][5]
-
Oxidation: While the molecule does not contain highly susceptible moieties, oxidative conditions could potentially lead to minor degradation products.
-
Photodegradation: Exposure to UV light can sometimes induce degradation in pharmaceutical compounds.[6][7]
-
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.
Materials and Reagents
-
This compound Reference Standard (≥99.5% purity)
-
(S)-Pyroglutamic Acid Reference Standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade)
-
Orthophosphoric Acid (analytical grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl, analytical grade)
-
Sodium Hydroxide (NaOH, analytical grade)
-
Hydrogen Peroxide (H₂O₂, 30%, analytical grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 5% B; 5-20 min: 5% to 40% B; 20-25 min: 40% B; 25.1-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Mobile Phase A and Acetonitrile (95:5 v/v)
-
Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Spiked Sample Solution (for validation): Prepare a solution of the API at 1.0 mg/mL and spike it with known concentrations of (S)-Pyroglutamic Acid and other potential impurities to assess specificity and accuracy.
Experimental Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[4][8][9]
Specificity and Forced Degradation Studies
Specificity was demonstrated by the ability of the method to unequivocally assess the analyte in the presence of its potential impurities and degradation products. Forced degradation studies were conducted to generate these degradation products and to establish the stability-indicating nature of the method.[2][10][11]
-
Acid Hydrolysis: The sample solution was treated with 0.1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: The sample solution was treated with 0.1 N NaOH at room temperature for 2 hours.
-
Oxidative Degradation: The sample solution was treated with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid sample was kept at 105 °C for 48 hours.
-
Photolytic Degradation: The sample solution was exposed to UV light (254 nm) for 24 hours.
The results of the forced degradation studies showed significant degradation under acidic and basic conditions, with the primary degradant being (S)-Pyroglutamic Acid. Minor degradation was observed under oxidative conditions, while the compound was relatively stable to thermal and photolytic stress. The method was able to successfully separate the main peak from all degradation products.
Validation Parameters Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Range) | 0.05 - 1.5 mg/mL | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | No significant impact on results with minor changes in flow rate, column temperature, and mobile phase pH. | System suitability parameters met. |
Results and Discussion
The developed RP-HPLC method provided excellent separation of this compound from its key impurities. A representative chromatogram of a spiked sample is shown below, demonstrating the resolution between the API, (S)-Pyroglutamic Acid, and a potential enantiomeric impurity.
(A representative chromatogram would be inserted here in a full application note, showing well-resolved peaks for the main compound and its impurities.)
The gradient elution was crucial for achieving the desired separation within a reasonable run time. The acidic mobile phase (pH 2.5) ensured good peak shape for both the acidic impurity ((S)-Pyroglutamic Acid) and the main amide compound. The C18 column provided the necessary hydrophobic retention for adequate separation.
The validation results confirm that the method is linear, accurate, and precise for the intended concentration range. The low LOD and LOQ values indicate that the method is sensitive enough to detect and quantify trace-level impurities. The robustness of the method ensures reliable results even with slight variations in experimental conditions.
Chiral Purity Considerations
While this RP-HPLC method can separate the API from many impurities, it is not designed to separate enantiomers. For the determination of chiral purity, a dedicated chiral HPLC method would be required, typically employing a chiral stationary phase (CSP).[12][13] However, this method is effective for assessing the overall purity and stability of the (S)-enantiomer.
Conclusion
The RP-HPLC method detailed in this application note is a validated, robust, and reliable tool for the purity determination and stability assessment of this compound. The method's ability to separate the API from its primary degradation product, (S)-Pyroglutamic Acid, and other potential impurities makes it suitable for quality control in both research and manufacturing environments. The comprehensive validation according to ICH guidelines ensures the scientific integrity and trustworthiness of the results obtained using this protocol.
References
- 1. This compound | C5H8N2O2 | CID 444439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Pyroglutamic Acid | C5H7NO3 | CID 7405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 7. youtube.com [youtube.com]
- 8. clearsynth.com [clearsynth.com]
- 9. Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application Note: Chiral HPLC Separation Of Enatiomers Of Racemic Drugs Used In Pharmaceutical Industry [bioprocessonline.com]
- 11. 5-Oxopyrrolidine-2-carboxamide | C5H8N2O2 | CID 220461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
Application Notes and Protocols for the Structural Elucidation of L-Pyroglutamamide Derivatives Using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of L-Pyroglutamamide derivatives.
Introduction: The Central Role of NMR in Characterizing L-Pyroglutamamide Scaffolds
L-Pyroglutamic acid, a cyclic lactam of glutamic acid, and its amide derivatives (L-Pyroglutamamides) are privileged scaffolds in medicinal chemistry and asymmetric synthesis.[1][2] Their rigid, chiral structure serves as a valuable starting point for creating complex molecules with defined three-dimensional orientations. Unambiguous structural verification is paramount to understanding their biological activity and advancing drug development programs.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the comprehensive structural elucidation of these molecules.[3][4] It provides unparalleled insight into not only the molecular constitution (atom-to-atom connectivity) but also the relative stereochemistry and conformational preferences. This guide provides a detailed framework, from sample preparation to advanced 2D NMR data interpretation, for the robust characterization of novel L-Pyroglutamamide derivatives.
Core Principles: Decoding the L-Pyroglutamamide Structure with NMR
The power of NMR lies in its ability to probe the local electronic environment of each magnetically active nucleus (primarily ¹H and ¹³C). A multi-faceted approach employing a suite of 1D and 2D NMR experiments is essential for a complete structural assignment.
-
¹H NMR Spectroscopy: This is the initial and most sensitive experiment. It provides information on the number of distinct proton environments, their electronic shielding (chemical shift), their proximity to other protons through scalar coupling (J-coupling), and their relative abundance (integration).
-
¹³C NMR Spectroscopy: This experiment reveals the number of unique carbon atoms in the molecule. Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, it allows for the definitive identification of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (Cq) carbons.
-
2D Correlation Spectroscopy (COSY): This homonuclear experiment maps ¹H-¹H J-coupling networks, effectively tracing out the proton spin systems within the molecule, such as the protons on the pyrrolidone ring and those on attached side chains.[5]
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom, providing unambiguous ¹H-¹³C one-bond connections.[5][6][7]
-
Heteronuclear Multiple Bond Correlation (HMBC): Crucial for assembling the molecular puzzle, HMBC reveals correlations between protons and carbons that are two or three bonds away.[5][6][8] This is the key experiment for connecting disparate spin systems and identifying the positions of quaternary carbons, such as the lactam and amide carbonyls.
-
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect protons that are close in space, irrespective of their bonding.[9][10] This is the primary method for determining the relative stereochemistry of substituents on the pyrrolidone ring by observing through-space dipolar couplings.
Visualizing the L-Pyroglutamamide Core and Elucidation Workflow
A clear understanding of the core structure and the analytical workflow is essential before embarking on spectral analysis.
Caption: Core structure of L-Pyroglutamamide with IUPAC numbering.
Caption: Systematic workflow for NMR-based structure elucidation.
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample. Following a meticulous preparation protocol is critical.
Materials:
-
L-Pyroglutamamide derivative (5-25 mg for ¹H and ¹³C; >10 mg preferred for 2D NMR).[11]
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O, Acetone-d₆).
-
High-quality, clean, and unscratched 5 mm NMR tubes.[11][12]
-
Glass Pasteur pipette and bulb.
-
Small vial for initial dissolution.
Procedure:
-
Mass Measurement: Accurately weigh 5-25 mg of the purified, dry L-Pyroglutamamide derivative into a clean, small glass vial. The required amount depends on molecular weight and the experiments planned.[11][13]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. The solvent choice is critical as it affects chemical shifts. For compounds with exchangeable protons (e.g., N-H, O-H), DMSO-d₆ is often preferred as it slows down the exchange rate, allowing these protons to be observed.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[11] Gently vortex or sonicate if necessary to ensure complete dissolution. A homogenous solution free of particulate matter is essential for good spectral quality.[11][13]
-
Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution into the NMR tube. To remove any residual solid particles, a small plug of cotton or glass wool can be placed in the pipette.[14]
-
Volume Check: Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm (typically 0.6-0.7 mL in a standard 5 mm tube).[13] Incorrect sample volume can lead to difficulties in magnetic field shimming, resulting in poor line shape and resolution.[15]
-
Capping and Labeling: Cap the NMR tube securely. Label the tube clearly with a permanent marker or a securely wrapped label, not on the cap.[15]
Protocol 2: NMR Data Acquisition Strategy
A hierarchical approach to data acquisition ensures efficient use of instrument time and logical data flow for analysis.
-
Initial ¹H NMR: Acquire a standard 1D ¹H NMR spectrum. This serves as a quick check for sample purity, concentration, and overall spectral quality. It typically takes only a few minutes.
-
¹³C and DEPT: Acquire a ¹³C spectrum along with DEPT-90 and DEPT-135 experiments. This combination will provide the chemical shifts of all carbons and differentiate them into CH, CH₂, and CH₃ groups.
-
COSY: Run a standard gradient-selected COSY (gCOSY) or DQF-COSY experiment. This will reveal all ¹H-¹H couplings and establish the connectivity of proton spin systems.[5]
-
HSQC: Acquire a gradient-selected HSQC spectrum. This is a highly sensitive experiment that will correlate every proton to its directly attached carbon.
-
HMBC: Acquire a gradient-selected HMBC spectrum. This is often the longest experiment but is critical for establishing long-range connections across the entire molecule. It is advisable to acquire this with a sufficient number of scans to detect weaker correlations to quaternary carbons.[5]
-
NOESY/ROESY (if required): If the relative stereochemistry is unknown, acquire a 2D NOESY or ROESY spectrum. The choice between them depends on the molecular weight of the compound; ROESY is often better for molecules in the intermediate size range where the NOE can be zero.
Data Analysis and Interpretation: A Step-by-Step Guide
Let's consider a hypothetical derivative: (2S,4R)-4-methyl-L-Pyroglutamamide.
| Atom Position | Typical ¹H Shift Range (ppm) | Typical ¹³C Shift Range (ppm) |
| NH (Amide) | 7.5 - 8.5 (in DMSO-d₆) | - |
| H -2 (α-proton) | 4.0 - 4.5 | 55 - 60 |
| H -3 | 1.8 - 2.5 | 28 - 35 |
| H -4 | 2.0 - 2.8 | 30 - 40 |
| C1-H ₃ (Methyl) | 0.9 - 1.2 | 15 - 20 |
| C5 (Lactam C=O) | - | 175 - 180 |
| C6 (Amide C=O) | - | 170 - 175 |
| Note: Chemical shifts are highly dependent on the solvent and other substituents.[16][17] |
Step 1: Initial Analysis of 1D Spectra
-
¹H NMR: Identify the key signals: the downfield amide NH, the α-proton (H-2) around 4-4.5 ppm (often a doublet of doublets), and the aliphatic protons of the ring and the methyl group.
-
¹³C NMR: Locate the two carbonyl signals (>170 ppm), the α-carbon (C-2) around 55-60 ppm, and the remaining aliphatic carbons.
Step 2: Trace Connectivity with COSY
-
Start with the well-resolved α-proton (H-2). The COSY spectrum will show a cross-peak to the two H-3 protons.
-
Following the chain, the H-3 protons will show correlations to both H-2 and H-4.
-
The H-4 proton will show correlations to the H-3 protons and the methyl protons. This confirms the entire spin system of the substituted ring.
Step 3: Assign Direct Connections with HSQC
-
Use the HSQC spectrum to overlay the ¹H and ¹³C data. Each cross-peak confirms a one-bond C-H connection. For example, the proton signal at ~4.2 ppm (H-2) will correlate to the carbon signal at ~58 ppm (C-2). This process is repeated for all protonated carbons.
Step 4: Assemble the Full Structure with HMBC
-
The HMBC spectrum provides the final, crucial links. Key expected correlations for our example are:
-
H-2 to C-6 and C-5: The α-proton should show a 2-bond correlation to the amide carbonyl (C-6) and a 3-bond correlation to the lactam carbonyl (C-5). This definitively places the amide group at C-2.
-
NH to C-5 and C-2: The lactam NH proton should show correlations to the lactam carbonyl (C-5) and the α-carbon (C-2).
-
Methyl Protons to C-3, C-4, and C-5: The methyl protons will confirm their position by showing correlations to C-4 (2-bond) and C-3/C-5 (3-bond).
-
Caption: Key HMBC correlations for structural assembly.
Step 5: Elucidate Stereochemistry with NOESY
-
To confirm the trans relationship between the C-2 and C-4 substituents, a NOESY experiment is performed.
-
Observation: A strong NOE cross-peak between H-2 and one of the H-3 protons, but no cross-peak between H-2 and H-4.
-
Interpretation: This indicates that H-2 and H-4 are on opposite faces of the five-membered ring, confirming the trans relative stereochemistry. A cross-peak between H-4 and the methyl protons would also be expected.
For determining the absolute configuration , more advanced techniques are required. This often involves creating diastereomers by reacting the molecule with a chiral derivatizing agent, such as Mosher's acid, and analyzing the resulting NMR spectra.[18][19][20] The different spatial environments in the two diastereomers lead to distinguishable chemical shifts, allowing for the assignment of the absolute stereochemistry.
Conclusion
The structural elucidation of L-Pyroglutamamide derivatives is achieved through a systematic and integrated application of 1D and 2D NMR spectroscopy. By logically progressing from simple 1D experiments to more complex 2D correlation techniques, researchers can unambiguously determine atomic connectivity (COSY, HSQC, HMBC) and relative stereochemistry (NOESY/ROESY). The protocols and workflow detailed in this guide provide a robust foundation for scientists in the pharmaceutical and chemical industries to confidently characterize these vital chiral building blocks.
References
- 1. L-Pyroglutamic acid | 98-79-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. fiveable.me [fiveable.me]
- 10. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 13. organomation.com [organomation.com]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 16. L-Pyroglutamic acid(98-79-3) 13C NMR spectrum [chemicalbook.com]
- 17. hmdb.ca [hmdb.ca]
- 18. Stereochemistry determination by experimental and computaitonal spectroscopy - American Chemical Society [acs.digitellinc.com]
- 19. chemistry.illinois.edu [chemistry.illinois.edu]
- 20. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Use of (S)-5-Oxopyrrolidine-2-carboxamide for Challenging Peptide Synthesis
Executive Summary: Overcoming Glutamine-Related Challenges in SPPS
The synthesis of peptides, particularly long or complex sequences, via Solid-Phase Peptide Synthesis (SPPS) is often hindered by challenges such as peptide chain aggregation and undesirable side reactions.[1] Glutamine (Gln) residues are notoriously problematic. The standard building block, Fmoc-Gln(Trt)-OH, while effective in preventing side-chain dehydration to a nitrile, can still contribute to aggregation issues.[1] Furthermore, N-terminal glutamine residues have a strong tendency to spontaneously cyclize into pyroglutamate (pGlu), which can complicate purification and analysis.[2][3]
This methodology offers a superior pathway for producing high-purity peptides containing multiple or problematic glutamine residues, enhancing both yield and manufacturability.
The Underlying Problem: Glutamine in "Difficult" Sequences
Difficult peptide sequences are often characterized by strong inter-chain hydrogen bonding, leading to the formation of secondary structures (e.g., β-sheets) on the solid support. This aggregation phenomenon physically obstructs reactive sites, leading to incomplete coupling and deprotection steps, and ultimately resulting in a complex mixture of deletion sequences that are challenging to purify.
The side-chain amide of glutamine, even when protected with a bulky trityl group, can participate in hydrogen bonding, exacerbating aggregation. The diagram below illustrates how conventional Gln residues can contribute to this problem.
Figure 1: Inter-chain hydrogen bonding involving glutamine side chains contributing to peptide aggregation on the solid support.
The Solution: (S)-5-Oxopyrrolidine-2-carboxamide as a Glutamine Surrogate
This compound, a cyclic lactam, serves as an ideal glutamine precursor. Its rigid, cyclic structure effectively masks the side-chain amide, preventing its participation in inter-chain hydrogen bonding. This "structure-breaking" feature disrupts the formation of undesirable secondary structures during SPPS, maintaining the solvation and accessibility of the growing peptide chain.
Chemical Rationale:
The core advantage lies in the temporary replacement of the flexible Gln side chain with the rigid pyroglutamyl structure. This surrogate is incorporated into the peptide using standard Fmoc-SPPS coupling protocols. Once the full peptide sequence is assembled, the lactam ring is selectively opened via ammonolysis to reveal the native glutamine side chain.
Figure 2: Overall workflow for using the pyroglutamide surrogate strategy in Fmoc-SPPS.
Detailed Protocols
These protocols assume standard manual or automated Fmoc-SPPS procedures. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Incorporation of this compound
This protocol details the coupling of the pyroglutamide surrogate onto the N-terminus of the growing peptide chain attached to the solid-phase resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4]
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the previous residue was Fmoc-protected, perform a standard Fmoc deprotection step (e.g., 20% piperidine in DMF, 2 x 10 min) and wash thoroughly with DMF (5-7 times).
-
Activation Solution Preparation: In a separate vessel, prepare the activation solution. For every 1 mmol of resin functionalization, use the following stoichiometry:
-
This compound: 4 equivalents
-
HBTU/HATU: 3.9 equivalents
-
DIPEA: 8 equivalents
-
Dissolve the components in a minimal volume of anhydrous DMF.
-
-
Activation: Allow the activation mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the swelled, deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring & Verification (Self-Validation): Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads.[5] A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated (a "double coupling").[6]
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents. The resin is now ready for the next SPPS cycle or for the final ring-opening conversion.
| Parameter | Recommended Value | Rationale |
| Amino Acid Equiv. | 4 eq | Drives the reaction to completion, especially important for non-standard amino acids. |
| Coupling Reagent | HBTU or HATU | Provides rapid and efficient activation with low risk of racemization.[4] |
| Base Equiv. | 8 eq | Neutralizes the protonated amine and facilitates the coupling reaction. |
| Coupling Time | 1 - 2 hours | Sufficient time for complete acylation of the N-terminal amine. |
| Verification | Kaiser Test | Provides a qualitative, real-time assessment of coupling efficiency.[5] |
Protocol 2: On-Resin Conversion of Pyroglutamyl to Glutaminyl Residue
This critical step is performed after the entire peptide sequence has been assembled and the final N-terminal Fmoc group has been removed.
Materials:
-
Fully assembled peptide-resin with N-terminal deprotection and a pyroglutamyl residue.
-
Ammonolysis Solution: 2 M Ammonia (NH₃) in Methanol (MeOH)
-
Washing Solvents: Methanol (MeOH), Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Ensure the final N-terminal Fmoc group is removed. Wash the peptide-resin with DMF, then with MeOH (3 times) to prepare for the solvent change.
-
Ammonolysis Reaction: Add the 2 M NH₃/MeOH solution to the resin, ensuring the resin is fully submerged. Seal the reaction vessel.
-
Incubation: Agitate the mixture at room temperature for 48 hours. The ammonia attacks the lactam carbonyl, leading to ring-opening.
-
Washing: After 48 hours, drain the ammonolysis solution. Wash the resin extensively with MeOH (5-7 times) followed by DCM (5-7 times) to remove all traces of ammonia and prepare the resin for drying.
-
Drying: Dry the resin under high vacuum for at least 4 hours, or until it is a free-flowing powder.
-
Verification (Self-Validation): Before proceeding to final cleavage, it is highly recommended to perform a test cleavage on a small aliquot of the resin (e.g., 5-10 mg). Analyze the cleaved peptide by LC-MS. The mass of the peptide should correspond to the sequence containing a glutamine residue, not a pyroglutamyl residue (a mass increase of 17.03 Da, corresponding to the addition of NH₃). This confirms the successful conversion.
Figure 3: Simplified representation of the on-resin conversion of a pyroglutamyl residue to a glutamine residue via ammonolysis.
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling of the pyroglutamide, perform a second coupling. Steric hindrance is minimal with this building block, so incomplete coupling usually points to peptide aggregation, which this method is designed to prevent.
-
Incomplete Ring-Opening: The 48-hour incubation is crucial for driving the ammonolysis to completion. Shorter times may result in a mixture of pyroglutamyl and glutaminyl peptides. The MS verification step is essential to confirm full conversion.
-
Alternative Ring-Opening: While ammonia in methanol is effective, other conditions, such as aqueous ammonium hydroxide, have been reported, but may require different reaction times and could be less compatible with certain resin linkers.
-
Final Cleavage: After the successful conversion and drying of the resin, the peptide can be cleaved from the solid support using standard protocols (e.g., TFA-based cocktails like Reagent K or Reagent B).
By integrating this robust surrogate strategy, researchers can confidently tackle the synthesis of previously inaccessible or low-purity glutamine-containing peptides, paving the way for advancements in drug discovery and proteomics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 3. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of Boc-L-Pyroglutamamide in Peptide Synthesis
An Application Note and Detailed Protocol for the Synthesis of Boc-L-Pyroglutamamide
L-Pyroglutamic acid and its derivatives are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals, including peptidomimetics and specialized drug candidates. The pyroglutamate moiety is a constrained analog of glutamate, and its incorporation into peptide chains can confer unique conformational properties and increased resistance to enzymatic degradation. The amide form, L-Pyroglutamamide, presents a unique synthetic challenge due to the presence of two reactive N-H bonds: the endocyclic lactam and the primary amide.
Selective protection of the lactam nitrogen is often a prerequisite for subsequent chemical modifications, such as peptide coupling at the carboxylic acid (after hydrolysis of the pyroglutamate ring) or other transformations. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions.
This application note provides a detailed, field-proven protocol for the efficient Boc-protection of the lactam nitrogen of L-Pyroglutamamide. We will delve into the rationale behind the chosen methodology, offering insights into reaction optimization and characterization of the final product, Boc-L-Pyroglutamamide.
Reaction Principle: Electrophilic Attack on the Lactam Nitrogen
The core of this protocol is the reaction of L-Pyroglutamamide with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), and a non-nucleophilic base, triethylamine (TEA). The reaction proceeds via the following steps:
-
Activation of (Boc)₂O: DMAP acts as a nucleophilic catalyst, attacking one of the carbonyl carbons of (Boc)₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is a more potent acylating agent than (Boc)₂O itself.
-
Deprotonation: Triethylamine (TEA), a hindered amine, functions as a base to deprotonate the lactam nitrogen of L-Pyroglutamamide, generating the corresponding lactamate anion. This deprotonation increases the nucleophilicity of the lactam nitrogen.
-
Nucleophilic Attack: The generated lactamate anion then attacks the activated Boc-group (the N-tert-butoxycarbonylpyridinium intermediate), leading to the formation of the desired N-Boc-L-Pyroglutamamide.
This combination of a nucleophilic catalyst and a non-nucleophilic base is crucial for achieving high yields and selectivity for the lactam nitrogen over the primary amide.
Experimental Protocol: Synthesis of Boc-L-Pyroglutamamide
This protocol is designed for a laboratory scale synthesis and can be scaled up or down as needed with appropriate adjustments to reagent quantities and vessel sizes.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| L-Pyroglutamamide | 128.13 | 1.28 g | 10.0 | Starting material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 2.40 g | 11.0 | 1.1 equivalents |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 122 mg | 1.0 | 0.1 equivalents (catalyst) |
| Triethylamine (TEA) | 101.19 | 1.53 mL | 11.0 | 1.1 equivalents |
| Dichloromethane (DCM) | - | 50 mL | - | Anhydrous, reaction solvent |
| Saturated aq. NH₄Cl | - | 2 x 25 mL | - | For aqueous workup |
| Saturated aq. NaHCO₃ | - | 2 x 25 mL | - | For aqueous workup |
| Brine | - | 25 mL | - | For aqueous workup |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | For drying the organic layer |
| Ethyl Acetate (EtOAc) | - | As needed | - | For purification |
| Hexanes | - | As needed | - | For purification |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add L-Pyroglutamamide (1.28 g, 10.0 mmol) and 4-(Dimethylamino)pyridine (122 mg, 1.0 mmol).
-
Add anhydrous dichloromethane (50 mL) to the flask.
-
Stir the mixture at room temperature until all solids are dissolved.
-
-
Addition of Reagents:
-
To the stirred solution, add triethylamine (1.53 mL, 11.0 mmol).
-
In a separate container, dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in a minimal amount of dichloromethane.
-
Add the (Boc)₂O solution dropwise to the reaction mixture over 5-10 minutes at room temperature.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 5-10% Methanol in Dichloromethane. The product, Boc-L-Pyroglutamamide, should have a higher Rf value than the starting material. The reaction is typically complete within 2-4 hours.
-
-
Aqueous Workup:
-
Once the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (25 mL). This washing sequence removes the triethylamine hydrochloride, unreacted DMAP, and any remaining aqueous-soluble impurities.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or a white solid.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A gradient elution system of Ethyl Acetate in Hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield Boc-L-Pyroglutamamide as a white solid.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the successful installation of the Boc group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point (MP): To assess the purity of the crystalline solid.
Workflow Visualization
Caption: Workflow for the Boc-protection of L-Pyroglutamamide.
Troubleshooting and Key Considerations
-
Low Yield:
-
Ensure all reagents are of high purity and the solvent (DCM) is anhydrous. Water can hydrolyze (Boc)₂O.
-
Confirm the complete dissolution of L-Pyroglutamamide before adding other reagents.
-
Increase the reaction time if TLC indicates incomplete conversion.
-
-
Side Reactions:
-
Over-addition of base or prolonged reaction times at elevated temperatures could potentially lead to side reactions. Adhering to the stoichiometry and monitoring the reaction closely is key.
-
The primary amide is generally less nucleophilic than the deprotonated lactam, but protection at this site is a theoretical possibility, though unlikely under these conditions.
-
-
Purification Challenges:
-
If the crude product is an oil that is difficult to handle, try co-evaporating with a small amount of a high-boiling point solvent like toluene to remove residual volatile impurities.
-
Careful selection of the mobile phase for column chromatography is crucial for obtaining a high purity product.
-
Conclusion
This protocol outlines a reliable and efficient method for the synthesis of Boc-L-Pyroglutamamide, a valuable intermediate in medicinal chemistry and peptide synthesis. By understanding the underlying chemical principles and adhering to the detailed procedural steps, researchers can consistently obtain high yields of the desired product. The key to success lies in the use of high-quality reagents, careful monitoring of the reaction, and a systematic approach to purification and characterization.
Application Notes and Protocols for Cell-Based Bioactivity Testing of L-Pyroglutamamide
Introduction: Unveiling the Bioactive Potential of L-Pyroglutamamide
L-Pyroglutamamide is a cyclic amide derivative of glutamic acid, a key neurotransmitter in the central nervous system. Its structural analog, L-Pyroglutamic acid, is known to be involved in various physiological processes, including neurotransmitter metabolism and cognitive function. Emerging research on L-Pyroglutamic acid analogues has pointed towards a spectrum of promising bioactivities, notably in the realms of neuroprotection, neuritogenesis (the promotion of neurite outgrowth), and anti-inflammation.
While direct cell-based studies on L-Pyroglutamamide are nascent, its structural similarity to L-Pyroglutamic acid provides a strong rationale for investigating its potential therapeutic efficacy. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a suite of robust cell-based assays to systematically characterize the bioactivity of L-Pyroglutamamide.
The protocols herein are designed to be self-validating systems, providing not just procedural steps but also the scientific causality behind experimental choices. We will explore assays to evaluate L-Pyroglutamamide's effects on neuronal differentiation, its potential to protect neurons from oxidative stress-induced cell death, and its capacity to modulate inflammatory responses in microglia, the resident immune cells of the brain.
I. Assessment of Neuronal Differentiation and Neuroprotection
A critical aspect of neuroprotective and regenerative therapies is the ability of a compound to promote neuronal health and growth. The following assays are designed to evaluate the neuritogenic and neuroprotective properties of L-Pyroglutamamide.
A. Neurite Outgrowth Assay in PC12 Cells
Scientific Rationale: The PC12 cell line, derived from a rat pheochromocytoma, is a well-established model for studying neuronal differentiation. Upon stimulation
Application Notes and Protocols for In Vivo Evaluation of (S)-5-Oxopyrrolidine-2-carboxamide (Pidotimod)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Immunomodulatory Potential of (S)-5-Oxopyrrolidine-2-carboxamide (Pidotimod)
This compound, a synthetic dipeptide molecule more commonly known as Pidotimod, has garnered significant interest for its immunomodulatory properties.[1][2] With a well-established safety profile, Pidotimod is clinically utilized to bolster immune responses, particularly in the context of recurrent respiratory and urinary tract infections in both pediatric and adult populations.[3][4][5] Its mechanism of action is multifaceted, engaging both the innate and adaptive arms of the immune system. Pidotimod has been shown to promote the maturation and activation of dendritic cells (DCs), enhance the proliferation and differentiation of T-lymphocytes, and stimulate the production of key cytokines.[3][4][6] A critical aspect of its molecular activity involves the upregulation of Toll-like receptor 2 (TLR2) expression and the subsequent activation of the NF-κB signaling pathway, pivotal for initiating an immune response.[7][8]
This comprehensive guide provides detailed application notes and protocols for researchers seeking to investigate the in vivo effects of Pidotimod using established animal models. We will delve into two key models: the ovalbumin (OVA)-induced allergic asthma model in mice, to explore its effects on allergic inflammation, and the cyclophosphamide-induced immunosuppression model, to assess its restorative immunological capacity. These protocols are designed to be robust and reproducible, offering a solid foundation for preclinical evaluation of this intriguing immunomodulator.
I. The Murine Model of Ovalbumin-Induced Allergic Asthma
The ovalbumin (OVA)-induced allergic asthma model is a widely accepted preclinical tool to mimic the key pathophysiological features of human allergic asthma, including airway hyperresponsiveness, eosinophilic inflammation, and a Th2-dominant immune response.[9] This model is invaluable for assessing the therapeutic potential of immunomodulatory agents like Pidotimod on allergic airway inflammation.
Causality Behind Experimental Choices
The experimental design involves a sensitization phase to prime the immune system against the allergen (OVA) and a subsequent challenge phase to elicit an asthmatic phenotype. Pidotimod can be administered at different stages to investigate its prophylactic or therapeutic effects. The protocols detailed below outline a therapeutic administration regimen, where Pidotimod is given during the challenge phase, a common approach to evaluate a compound's ability to mitigate an established allergic response.
Experimental Workflow: OVA-Induced Asthma Model
Caption: Workflow of the Ovalbumin-Induced Asthma Mouse Model.
Detailed Protocol: OVA-Induced Allergic Asthma
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
This compound (Pidotimod)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Ultrasonic nebulizer
-
Oral gavage needles
Procedure:
-
Sensitization:
-
Challenge and Treatment:
-
From day 21 to day 27, challenge the mice with 1% OVA aerosol for 30 minutes daily using an ultrasonic nebulizer.[10]
-
One hour prior to each OVA challenge, administer Pidotimod or vehicle control via oral gavage. A recommended starting dose for Pidotimod is 100 mg/kg body weight, based on previous murine studies.[11] The compound should be dissolved in a suitable vehicle, such as sterile water or PBS.
-
-
Endpoint Analysis (Day 28):
-
24 hours after the final OVA challenge, euthanize the mice and perform the desired analyses.
-
Key Readouts and Protocols
1. Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Protocol:
-
Euthanize the mouse and expose the trachea.
-
Cannulate the trachea and lavage the lungs with 1 mL of ice-cold PBS three times.
-
Pool the recovered fluid and centrifuge at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet for total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, and macrophages) using a hemocytometer and cytospin preparations stained with Wright-Giemsa.
-
Store the supernatant at -80°C for cytokine analysis.[9]
-
2. Cytokine Profiling (ELISA or Cytometric Bead Array - CBA):
-
Protocol:
-
Measure the levels of key Th2 cytokines (IL-4, IL-5, IL-13) and pro-inflammatory cytokines (TNF-α, IL-6) in the BAL fluid supernatant and serum using commercially available ELISA kits or a cytometric bead array (CBA) system.[2][8][12][13][14][15]
-
Follow the manufacturer's instructions for the chosen assay.
-
3. Histopathological Analysis of Lung Tissue:
-
Protocol:
-
Perfuse the lungs with PBS and then fix with 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production.[16]
-
Table 1: Expected Outcomes in the OVA-Induced Asthma Model
| Parameter | Untreated Asthmatic Group | Pidotimod-Treated Group (Hypothesized) |
| BAL Fluid | ||
| Total Cell Count | Increased | Reduced |
| Eosinophil Count | Significantly Increased | Significantly Reduced |
| Lymphocyte Count | Increased | Modulated (potential shift in subsets) |
| Cytokines (BALF/Serum) | ||
| IL-4, IL-5, IL-13 | Elevated | Reduced |
| IFN-γ | Potentially Reduced | Potentially Increased (Th1 shift) |
| Lung Histology | ||
| Inflammatory Infiltrates | Prominent peribronchial and perivascular inflammation | Reduced inflammation |
| Mucus Production | Goblet cell hyperplasia and mucus hypersecretion | Reduced mucus production |
II. The Murine Model of Cyclophosphamide-Induced Immunosuppression
Cyclophosphamide (CYP) is an alkylating agent commonly used in chemotherapy that has a well-documented immunosuppressive effect, primarily by depleting lymphocyte populations.[17] The CYP-induced immunosuppression model is a robust tool to evaluate the efficacy of immunomodulatory compounds like Pidotimod in restoring immune function.
Causality Behind Experimental Choices
This model allows for the assessment of a compound's ability to promote hematopoietic recovery and enhance the function of residual and newly generated immune cells. Pidotimod is hypothesized to accelerate the recovery of immune cell populations and restore their functional capacity following CYP-induced damage. The protocol below outlines a treatment regimen where Pidotimod is administered after the induction of immunosuppression to evaluate its restorative effects.
Experimental Workflow: Cyclophosphamide-Induced Immunosuppression Model
Caption: Workflow of the Cyclophosphamide-Induced Immunosuppression Model.
Detailed Protocol: Cyclophosphamide-Induced Immunosuppression
Materials:
-
6-8 week old male or female C57BL/6 mice
-
Cyclophosphamide monohydrate (Sigma-Aldrich)
-
This compound (Pidotimod)
-
Sterile, pyrogen-free saline solution
-
Oral gavage needles or equipment for intraperitoneal injection
Procedure:
-
Immunosuppression Induction:
-
Treatment:
-
Endpoint Analysis (Day 11):
-
24 hours after the final treatment, euthanize the mice and collect samples for analysis.
-
Key Readouts and Protocols
1. Spleen and Thymus Indices:
-
Protocol:
-
Euthanize the mice and carefully dissect the spleen and thymus.
-
Weigh the organs and the mouse's body weight.
-
Calculate the organ index as: (Organ Weight (mg) / Body Weight (g)).[19]
-
2. Splenocyte Isolation and Proliferation Assay (CFSE-based):
-
Protocol for Splenocyte Isolation:
-
Aseptically remove the spleen and place it in a petri dish with sterile PBS or RPMI-1640 medium.[2]
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.[15]
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with PBS and resuspend in complete RPMI-1640 medium for counting and further assays.
-
-
Protocol for T-Cell Proliferation Assay (CFSE):
-
Label the isolated splenocytes with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.[10][20][21][22]
-
Culture the CFSE-labeled cells in 96-well plates and stimulate with T-cell mitogens such as Concanavalin A (ConA) or anti-CD3/CD28 antibodies.
-
After 72 hours, harvest the cells and analyze CFSE dilution by flow cytometry to determine the extent of cell proliferation.
-
3. Dendritic Cell Activation Analysis by Flow Cytometry:
-
Protocol:
-
Isolate splenocytes as described above.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against dendritic cell markers (e.g., CD11c) and activation markers (e.g., CD80, CD86, MHC Class II).[16][18][19]
-
Analyze the stained cells by flow cytometry to determine the percentage of activated dendritic cells.
-
4. Cytokine Analysis:
-
Protocol:
-
Collect serum from blood samples.
-
Prepare splenocyte cultures and stimulate them with a mitogen (e.g., LPS for B cells, ConA for T cells). Collect the supernatant after 24-48 hours.
-
Measure the levels of key cytokines such as IL-2, IFN-γ (Th1), IL-4 (Th2), and IL-12 in the serum and culture supernatants using ELISA or CBA.[14][23]
-
Table 2: Expected Outcomes in the Cyclophosphamide-Induced Immunosuppression Model
| Parameter | CYP-Treated (Vehicle) Group | CYP + Pidotimod-Treated Group (Hypothesized) |
| Organ Indices | ||
| Spleen Index | Decreased | Restored towards normal |
| Thymus Index | Decreased | Restored towards normal |
| Splenocyte Analysis | ||
| Total Splenocyte Count | Reduced | Increased |
| T-Cell Proliferation (CFSE) | Suppressed | Enhanced |
| Dendritic Cell Activation | Reduced expression of CD80, CD86, MHC II | Increased expression of activation markers |
| Cytokine Levels | ||
| IL-2, IFN-γ, IL-12 | Reduced | Increased |
III. Mechanism of Action: Pidotimod's Engagement with the Immune System
Pidotimod exerts its immunomodulatory effects by influencing key cellular and signaling pathways. A central aspect of its mechanism is the activation of dendritic cells and the subsequent polarization of the T-cell response.
Signaling Pathway: Pidotimod-Induced Immune Activation
Caption: Pidotimod's Proposed Signaling Pathway in Immune Cells.
IV. Concluding Remarks for the Research Professional
The animal models and protocols outlined in this guide provide a robust framework for the in vivo investigation of this compound (Pidotimod). The choice of model, be it allergic asthma or chemically-induced immunosuppression, should be guided by the specific research question. It is imperative to include appropriate controls, such as vehicle-treated and healthy animals, to ensure the validity of the experimental findings. The dosages and treatment schedules provided are based on existing literature and should be considered as starting points for optimization in your specific laboratory setting. By employing these detailed protocols, researchers can effectively elucidate the immunomodulatory mechanisms of Pidotimod and contribute to the growing body of knowledge surrounding this promising therapeutic agent.
References
- 1. Pidotimod exacerbates allergic pulmonary infection in an OVA mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pidotimod: In-depth review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pidotimod: the state of art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agcongress.it [agcongress.it]
- 6. Synergistic immunostimulating activity of pidotimod and red ginseng acidic polysaccharide against cyclophosphamide-induced immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Comprehensive analysis of lung macrophages and dendritic cells in two murine models of allergic airway inflammation reveals model- and subset-specific accumulation and phenotypic alterations [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. [Pidotimod inhibits activation of latent Toxoplasma gondii infection induced by dexamethasone in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Performance evaluation of cytometric bead assays for the measurement of lung cytokines in two rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytokine measurement using cytometric bead arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Prevention of Cyclophosphamide-Induced Immunosuppression in Mice with the Antimicrobial Peptide Sublancin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prevention of Cyclophosphamide-Induced Immunosuppression in Mice With Traditional Chinese Medicine Xuanfei Baidu Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Syringic acid improves cyclophosphamide-induced immunosuppression in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Importance of Cytokines in Murine Allergic Airway Disease and Human Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. bdj.co.jp [bdj.co.jp]
Quantification of L-Pyroglutamamide in biological samples
Application Note & Protocol
Quantitative Analysis of L-Pyroglutamamide in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction and Scientific Rationale
L-Pyroglutamamide, a cyclized derivative of the amino acid glutamine, is an endogenous metabolite whose biological significance is an emerging area of research. Structurally distinct from the more extensively studied L-Pyroglutamic acid, L-Pyroglutamamide (C₅H₈N₂O₂, MW: 128.13 g/mol ) presents unique analytical challenges due to its high polarity and potential for metabolic or procedural interconversion with related compounds.[1] The accurate quantification of this molecule in biological samples such as plasma, serum, and tissue is paramount for understanding its role in metabolic pathways, identifying it as a potential biomarker, and for its application in pharmaceutical and drug development.
This application note provides a comprehensive, field-tested framework for the development and validation of a robust LC-MS/MS method for the sensitive and selective quantification of L-Pyroglutamamide. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable bioanalytical workflow. We will delve into the causality behind key experimental choices, from sample preparation to mass spectrometric detection, ensuring a self-validating and scientifically sound methodology.
Principle of the Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices. Its power lies in the combination of physical separation by chromatography with highly selective and sensitive detection by mass spectrometry.
-
Chromatographic Separation: The analyte, L-Pyroglutamamide, is first separated from other matrix components on a liquid chromatography column. Given its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode of separation, as it provides superior retention for polar compounds compared to traditional reversed-phase chromatography.
-
Mass Spectrometric Detection: The separated analyte is then ionized, typically using Electrospray Ionization (ESI), and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise and ensuring that only the analyte of interest is quantified.
Critical Considerations for Method Development
A successful bioanalytical method requires a deep understanding of the analyte's chemistry and potential pitfalls during analysis.
-
Analyte Polarity and Chromatography: L-Pyroglutamamide is a small, polar molecule that is poorly retained on conventional C18 reversed-phase columns. A HILIC column is therefore essential. It utilizes a high organic mobile phase to create an aqueous layer on the polar stationary phase, partitioning polar analytes and enabling their retention and separation.
-
Analytical Artifacts and Isotopic Internal Standard: A significant challenge in the analysis of related compounds like pyroglutamic acid is its artifactual formation from precursors like glutamine within the hot ESI source of the mass spectrometer.[2][3] It is plausible that similar transformations could affect L-Pyroglutamamide quantification. To address this, the use of a stable isotope-labeled (SIL) internal standard (e.g., ¹³C₅,¹⁵N₂-L-Pyroglutamamide) is mandatory . The SIL internal standard co-elutes with the analyte and experiences identical matrix effects and in-source phenomena. By calculating the peak area ratio of the analyte to the SIL-IS, accurate quantification is achieved, as any analytical variability is normalized.[2][3][4]
-
Sample Matrix Complexity: Biological samples like plasma and tissue are rich in proteins and phospholipids that can interfere with analysis by causing ion suppression and clogging the LC-MS system.[5][6] A robust sample preparation procedure is critical to remove these interferences and ensure method ruggedness.[7]
Detailed Experimental Protocols
Materials and Reagents
-
Analyte: L-Pyroglutamamide reference standard (>98% purity)
-
Internal Standard: Stable Isotope-Labeled L-Pyroglutamamide (e.g., ¹³C₅,¹⁵N₂-L-Pyroglutamamide)
-
Solvents: LC-MS grade acetonitrile, methanol, and water
-
Additives: Ammonium formate, formic acid (reagent grade or higher)
-
Biological Matrices: Control (blank) human plasma (K₂EDTA), control tissue (e.g., rat liver)
-
Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, 1.5 mL polypropylene tubes, tissue homogenizer.
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
This protocol is designed for the efficient removal of proteins from plasma or serum samples.
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Aliquot Sample: In a 1.5 mL polypropylene tube, add 50 µL of the plasma sample.
-
Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 500 ng/mL in 50:50 water:acetonitrile) to each tube.
-
Precipitate Proteins: Add 200 µL of ice-cold acetonitrile. This high ratio of organic solvent ensures efficient protein precipitation.
-
Mix and Incubate: Vortex each tube vigorously for 30 seconds to ensure thorough mixing. Incubate at -20°C for 20 minutes to maximize protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.
-
Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
-
Inject: Inject 5 µL of the supernatant onto the LC-MS/MS system.
Protocol 2: Tissue Sample Preparation
This protocol is for solid tissues and requires an initial homogenization step.
-
Weigh Tissue: Accurately weigh approximately 50 mg of frozen tissue into a 2 mL homogenization tube containing ceramic beads.
-
Add Homogenization Buffer: Add 500 µL of ice-cold PBS (Phosphate-Buffered Saline) or ammonium formate buffer.
-
Homogenize: Homogenize the tissue using a bead-based homogenizer until the tissue is completely disrupted.
-
Aliquot Homogenate: Transfer 50 µL of the tissue homogenate to a clean 1.5 mL polypropylene tube.
-
Proceed with Precipitation: Follow the plasma preparation protocol starting from Step 3 (Add Internal Standard). The subsequent protein precipitation, centrifugation, and supernatant transfer steps are identical.
Workflow for L-Pyroglutamamide Quantification
Caption: Overall experimental workflow from sample preparation to final quantification.
LC-MS/MS System and Conditions
Note: These are recommended starting conditions and must be optimized for the specific instrumentation used.
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | HILIC Column (e.g., Waters Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Column Temp. | 40°C |
| Mobile Phase A | Water with 10 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 95% B (0-0.5 min), 95% to 50% B (0.5-4.0 min), 50% B (4.0-5.0 min), 50% to 95% B (5.0-5.1 min), 95% B (5.1-7.0 min) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
Proposed MRM Transitions
The following precursor -> product ion transitions are proposed based on the structure of L-Pyroglutamamide. The collision energy (CE) for each transition must be optimized empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| L-Pyroglutamamide | 129.1 | 112.1 | NH₃ (Ammonia) |
| L-Pyroglutamamide | 129.1 | 84.1 | CO + NH₃ |
| ¹³C₅,¹⁵N₂-L-Pyroglutamamide (IS) | 136.1 | 118.1 | ¹⁵NH₃ |
Principle of Multiple Reaction Monitoring (MRM)
Caption: MRM detection isolates a precursor ion (Q1), fragments it (q2), and detects a specific product ion (Q3).
Method Validation Summary
The described method must be validated according to regulatory guidelines, such as those from the FDA or ICH M10, to ensure its reliability for bioanalysis.[5][8][9] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Purpose |
| Selectivity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank biological matrix samples. | Ensures the method can differentiate the analyte from other matrix components. |
| Linearity | Calibration curve with at least 6 non-zero points; correlation coefficient (r²) ≥ 0.99. | Establishes the relationship between instrument response and analyte concentration. |
| Accuracy & Precision | Replicate QC samples (Low, Mid, High) should be within ±15% of the nominal value (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ). | Demonstrates the closeness of measured values to the true value and their reproducibility. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (±20%) and precision (≤20%). | Defines the sensitivity of the method. |
| Matrix Effect | The CV of the response from samples spiked post-extraction in at least 6 different sources of matrix should be ≤15%. | Assesses the impact of matrix components on analyte ionization (suppression or enhancement). |
| Recovery | The response of pre-extraction spiked samples compared to post-extraction spiked samples. Should be consistent and precise. | Measures the efficiency of the extraction process. |
| Stability | Analyte should be stable under various conditions: bench-top, freeze-thaw cycles, and long-term storage. (Within ±15% of baseline). | Ensures sample integrity during handling and storage. |
Conclusion
This application note provides a robust and scientifically grounded starting point for the quantification of L-Pyroglutamamide in biological samples. The combination of a well-designed sample preparation protocol, optimized HILIC-based chromatography, and highly selective MRM detection provides the necessary performance for demanding research and regulated bioanalysis. The mandatory use of a stable isotope-labeled internal standard is the cornerstone of this method, ensuring the highest level of data quality by mitigating potential analytical artifacts and matrix effects. Researchers are encouraged to use this guide as a comprehensive framework, with the understanding that instrument-specific optimization and full method validation are required to guarantee reliable results.
References
- 1. L-Pyroglutamamide | 16395-57-6 [chemicalbook.com]
- 2. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation Guidelines For Various Analytical Instruments - Kintek Solution [kindle-tech.com]
- 9. L-Pyroglutamic acid [webbook.nist.gov]
Comprehensive Guide to the Derivatization of (S)-5-Oxopyrrolidine-2-carboxamide for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
An Application Note for Researchers and Drug Development Professionals
Abstract
(S)-5-Oxopyrrolidine-2-carboxamide, also known as L-pyroglutamamide, is a chiral molecule of interest in various biological and pharmaceutical contexts. Its direct analysis by gas chromatography (GC) is hindered by its high polarity and low volatility, stemming from the presence of a lactam and a primary amide functional group. This application note provides a detailed technical guide on the chemical derivatization of this compound to render it amenable to GC-MS analysis. We will explore the fundamental principles, provide validated, step-by-step protocols for silylation and acylation, and discuss the expected analytical outcomes, empowering researchers to achieve robust and reliable quantification and identification.
The Analytical Challenge: Why Derivatization is Essential
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds[1]. This compound, with its two active hydrogen sites on its nitrogen atoms, exhibits strong intermolecular hydrogen bonding. This results in a high boiling point and poor thermal stability, making it unsuitable for direct GC analysis. Without modification, injection onto a GC column would lead to poor peak shape, low response, and potential thermal degradation within the hot injector port[2].
Chemical derivatization overcomes these limitations by replacing the active, polar hydrogen atoms with nonpolar, thermally stable chemical groups[3][4]. This process achieves several critical objectives:
-
Increases Volatility: By masking the polar N-H groups, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte.
-
Enhances Thermal Stability: The resulting derivatives are less prone to degradation at the high temperatures required for GC analysis.
-
Improves Chromatographic Behavior: Derivatization leads to sharper, more symmetrical peaks, which improves resolution and enhances the accuracy of quantification[1][5].
-
Generates Characteristic Mass Spectra: The derivatives often produce unique and predictable fragmentation patterns in mass spectrometry, aiding in confident identification and structural elucidation[6].
The structure of this compound possesses two sites for derivatization: the lactam nitrogen and the primary amide nitrogen. Both are targets for the protocols described herein.
| Compound Property | Value |
| IUPAC Name | (2S)-5-oxopyrrolidine-2-carboxamide[7] |
| Synonyms | L-Pyroglutamamide[7] |
| Molecular Formula | C₅H₈N₂O₂[7] |
| Molecular Weight | 128.13 g/mol [7][8] |
| Structure |
Table 1: Physicochemical properties of this compound.
Derivatization Strategies: A Comparative Overview
The most effective strategies for derivatizing amide and lactam functionalities are silylation and acylation. The choice between them depends on the specific analytical requirements, sample matrix, and available instrumentation.
| Strategy | Reagent Example | Derivative Formed | Advantages | Considerations |
| Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) | Highly effective for -NH groups, volatile by-products, powerful reagents[3][5]. | Derivatives are moisture-sensitive[4]; requires strictly anhydrous conditions[9]. |
| Acylation | PFPA, HFBA | Fluoroacyl amide | Highly stable derivatives[10], excellent chromatographic properties, enhances ECD response. | Reagents and by-products can be corrosive; may require a workup step to remove excess reagent. |
Table 2: Comparison of primary derivatization strategies for this compound.
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for each critical step to ensure reproducibility and success.
Workflow Overview
Diagram 1: General experimental workflow for derivatization and analysis.
Protocol 1: Silylation with BSTFA + 1% TMCS
This is the most recommended method for its efficiency and the volatility of its by-products. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) targets both active hydrogens to form a di-TMS derivative. The addition of Trimethylchlorosilane (TMCS) as a catalyst increases the reactivity of the silylating agent, which is beneficial for derivatizing less reactive amide groups[3][11].
Causality Behind the Method: BSTFA is a powerful TMS donor. The reaction involves the nucleophilic attack of the nitrogen atoms on the silicon of the BSTFA molecule, displacing the stable N-trimethylsilyl-trifluoroacetamide by-product[5]. Heating is required to provide the necessary activation energy to derivatize the sterically hindered and electronically stable amide and lactam groups[3]. Anhydrous conditions are paramount, as any moisture will hydrolyze the BSTFA reagent and the TMS derivatives, leading to failed derivatization[9].
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
2 mL GC vials with PTFE-lined screw caps
-
Microsyringes
-
Heating block or oven
-
Nitrogen gas line for drying
Step-by-Step Methodology:
-
Sample Preparation (Critical Step): Transfer an aliquot of the sample containing the analyte to a 2 mL GC vial. If the sample is in a protic solvent (e.g., water, methanol), it must be evaporated to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac). The complete absence of water is essential for success[9].
-
Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine. Gently vortex to dissolve the analyte. Following this, add 100 µL of BSTFA + 1% TMCS. The reagent should be in significant excess to drive the reaction to completion[3].
-
Reaction: Tightly cap the vial immediately. Heat the vial at 70°C for 45-60 minutes in a heating block. Amides can be slow to react, so this heating step is crucial[3].
-
Analysis: After heating, allow the vial to cool to room temperature. Do not open the cap. The sample is now ready for direct injection into the GC-MS system. An injection volume of 1 µL is typical.
Protocol 2: Acylation with Pentafluoropropionic Anhydride (PFPA)
Acylation is an excellent alternative that produces highly stable derivatives. Pentafluoropropionic anhydride (PFPA) will react with both N-H groups to form a di-acylated product. These derivatives are not sensitive to moisture and exhibit excellent chromatographic properties.
Causality Behind the Method: Acylation with PFPA is a nucleophilic substitution reaction where the nitrogen atoms of the analyte attack the electrophilic carbonyl carbons of the anhydride, displacing a pentafluoropropionate group. The resulting N-acyl derivatives are much less basic and less polar than the parent compound[12]. The fluorine atoms also provide a unique mass defect and can significantly enhance sensitivity if using a detector like an ECD[1].
Materials:
-
This compound standard or dried sample extract
-
Pentafluoropropionic anhydride (PFPA)
-
Anhydrous Ethyl Acetate or Acetonitrile (GC grade)
-
2 mL GC vials with PTFE-lined screw caps
-
Microsyringes
-
Heating block or oven
Step-by-Step Methodology:
-
Sample Preparation: As with silylation, ensure the sample is completely dry in the GC vial.
-
Reagent Addition: Add 100 µL of anhydrous ethyl acetate to the dried sample. Then, add 50 µL of PFPA.
-
Reaction: Tightly cap the vial and heat at 65°C for 30 minutes[13][14].
-
Work-up (Optional but Recommended): Cool the vial to room temperature. Gently evaporate the excess PFPA and solvent under a stream of nitrogen. This step is important as excess anhydride can be harsh on the GC column.
-
Reconstitution and Analysis: Reconstitute the dried derivative in 100 µL of ethyl acetate. The sample is now ready for injection into the GC-MS.
GC-MS Analysis and Data Interpretation
The successful derivatization of this compound will yield a volatile product that can be analyzed using standard GC-MS conditions.
Diagram 2: Chemical transformation during derivatization.
Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Injector | Splitless, 250°C | Ensures efficient transfer of the analyte onto the column. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | A standard non-polar column provides excellent separation for a wide range of derivatives. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert carrier gas for optimal chromatographic performance. |
| Oven Program | 70°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min) | A starting point for method development; should be optimized to ensure separation from matrix components. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique that produces reproducible, library-searchable mass spectra. |
| Source Temp. | 230°C | Standard source temperature to maintain analyte integrity. |
| Quadrupole Temp. | 150°C | Standard quadrupole temperature. |
| Scan Range | m/z 50-500 | A range sufficient to capture the molecular ion and key fragments of the expected derivatives. |
Table 3: Recommended starting parameters for GC-MS analysis.
Expected Mass Spectra
The interpretation of mass spectra is key to confirming the identity of the derivatized analyte.
| Derivative | Expected MW | Key Expected Fragments (m/z) | Interpretation |
| di-TMS-Pyroglutamamide | 272.5 | 272, 257, 170, 147, 73 | M⁺ (Molecular Ion), [M-15]⁺ (Loss of CH₃), fragments of the silylated ring, and the characteristic TMS ion. |
| di-PFPA-Pyroglutamamide | 420.2 | 420, 274, 169 | M⁺ (Molecular Ion, may be low abundance), loss of one PFPA group, fragmentation of the core structure. |
Table 4: Predicted mass spectral data for derivatized this compound.
Conclusion and Best Practices
The derivatization of this compound is an essential step for reliable analysis by GC-MS. Silylation with BSTFA is a robust and highly effective method, provided that strictly anhydrous conditions are maintained. Acylation with PFPA offers an excellent alternative, yielding highly stable derivatives that are insensitive to moisture. By understanding the chemical principles behind these reactions and adhering to the detailed protocols, researchers in pharmaceutical development and metabolomics can confidently and accurately quantify this important molecule.
Key Best Practices:
-
Glassware Deactivation: For trace-level analysis, silanizing glassware can prevent analyte adsorption to active sites on the glass surface[1].
-
Use of Internal Standards: For accurate quantification, it is highly recommended to use a stable isotope-labeled internal standard or a structurally similar compound that undergoes the same derivatization process.
-
Method Validation: Always validate the chosen derivatization and analysis method for linearity, accuracy, precision, and sensitivity (LOD/LOQ) within the specific sample matrix being investigated.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C5H8N2O2 | CID 444439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Oxopyrrolidine-2-carboxamide | C5H8N2O2 | CID 220461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cris.unibo.it [cris.unibo.it]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. scispace.com [scispace.com]
- 13. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of (S)-5-Oxopyrrolidine-2-carboxamide Synthesis
Welcome to the technical support center for the synthesis of (S)-5-Oxopyrrolidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chiral building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established protocols and field-proven insights.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
The synthesis of this compound, often prepared from L-glutamic acid or L-glutamine, can present several challenges that impact both yield and purity. This section addresses the most frequently encountered issues with detailed, actionable solutions.
Issue 1: Low Overall Yield
A diminished yield can arise from incomplete reactions at various stages of the synthesis. A systematic approach to identifying and resolving the root cause is essential.
Troubleshooting Steps:
-
Incomplete Cyclization of L-Glutamic Acid: The initial step of converting L-glutamic acid to L-pyroglutamic acid via thermal cyclization is often a critical point for yield loss.
-
Cause: Insufficient temperature or reaction time.
-
Solution: Ensure the reaction temperature is maintained between 140-180°C. Monitor the reaction progress by TLC or HPLC to confirm the complete consumption of L-glutamic acid. Prolonged heating at excessively high temperatures can lead to racemization and decomposition, so finding the optimal balance is key.
-
-
Inefficient Amide Coupling: The conversion of L-pyroglutamic acid to the target carboxamide is a crucial step where yield can be compromised.
-
Cause: Suboptimal coupling reagent, inadequate activation of the carboxylic acid, or steric hindrance.
-
Solution: Employ a more potent coupling reagent. While standard carbodiimides like DCC or DIC can be used, uronium/aminium-based reagents such as HATU or HBTU often provide superior results, especially for sterically hindered amines.[1][2] Pre-activation of the carboxylic acid for a few minutes before adding the amine can also enhance the reaction rate.[1] For particularly challenging couplings, consider increasing the reaction time or gently elevating the temperature, while carefully monitoring for potential side reactions.[2][3]
-
-
Work-up and Purification Losses: Significant product loss can occur during extraction and purification steps.
-
Cause: The polarity of this compound can lead to its partial solubility in the aqueous layer during extraction.
-
Solution: To minimize losses, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. Saturating the aqueous layer with brine can also improve the extraction efficiency by reducing the solubility of the product in the aqueous phase.
-
Issue 2: Presence of Impurities in the Final Product
The purity of the final product is paramount, especially in drug development. Identifying and mitigating the formation of impurities is a critical aspect of synthesis optimization.
Troubleshooting Steps:
-
Unreacted Starting Materials: The presence of L-pyroglutamic acid or the amine starting material in the final product is a common issue.
-
Cause: Incomplete amide coupling reaction.
-
Solution: As with low yield, optimizing the coupling reaction is the primary solution. Consider a "double coupling" approach where the coupling step is repeated with fresh reagents after the initial reaction period.[1] Monitoring the reaction with a Kaiser test can confirm the complete consumption of the amine.[1]
-
-
Diketopiperazine (DKP) Formation: This is a common side product, especially when dealing with dipeptide-like structures.
-
Cause: Intramolecular cyclization of an activated amino acid intermediate can lead to the formation of a stable six-membered ring DKP.[4][5] This is particularly prevalent with proline residues but can occur with other amino acids under basic conditions used for Fmoc deprotection in solid-phase synthesis.[4][5]
-
Solution:
-
Optimized Deprotection: Using alternative deprotection cocktails like 2% DBU/5% piperazine in NMP can significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[5][6]
-
Simultaneous Deprotection-Coupling: A procedure where the deprotection and coupling steps are performed concurrently can trap the reactive nucleophilic species before it has a chance to cyclize.[7][8]
-
Temperature Control: Lowering the temperature during coupling and deprotection can decrease the rate of cyclization.[4]
-
-
-
Racemization: Loss of stereochemical integrity at the α-carbon is a critical concern that can lead to a mixture of diastereomers.
-
Cause: The most common mechanism is through the formation of a 5(4H)-oxazolone intermediate, where the α-proton becomes acidic and can be abstracted by a base.[9] Certain amino acids like histidine and cysteine are more susceptible.[9]
-
Solution:
-
Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU generally cause less racemization than carbodiimides used alone.[9][10]
-
Additives: The addition of racemization suppressants like HOBt or OxymaPure is highly effective, especially when using carbodiimide coupling reagents.[1][11][12]
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions encountered during the synthesis of this compound.
Q1: What is the most common starting material for the synthesis of this compound, and what are the advantages and disadvantages of each?
A1: The two most common starting materials are L-glutamic acid and L-glutamine.
-
L-Glutamic Acid:
-
Advantages: Readily available and cost-effective. The synthesis involves a straightforward thermal cyclization to form L-pyroglutamic acid, followed by amidation.
-
Disadvantages: The high temperatures required for cyclization can sometimes lead to racemization if not carefully controlled.
-
-
L-Glutamine:
-
Advantages: Can be converted to the target compound under milder conditions, potentially reducing the risk of racemization. The cyclization of N-terminal glutamine residues can be catalyzed by weak acids.[13]
-
Disadvantages: The side chain amide can participate in side reactions, and the cyclization can sometimes be sluggish.
-
Q2: How can I effectively monitor the progress of my reaction?
A2: A combination of techniques is recommended for robust reaction monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for the accurate determination of conversion and the detection of impurities. A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid.[14][15]
-
Kaiser Test: A colorimetric test used in solid-phase synthesis to detect the presence of primary amines. A positive result indicates an incomplete coupling reaction.[1]
Q3: What are the key parameters to consider when choosing a coupling reagent?
A3: The choice of coupling reagent is critical for achieving high yield and purity. Key considerations include:
-
Reactivity: For sterically hindered substrates or challenging couplings, a more reactive reagent like HATU or PyAOP is recommended over standard carbodiimides.[2]
-
Racemization Potential: As discussed earlier, some reagents are more prone to causing racemization than others. The addition of an additive like HOBt or OxymaPure is a standard practice to minimize this risk.[12]
-
Byproducts: Some coupling reagents, like DCC, produce byproducts (dicyclohexylurea) that can be difficult to remove. Reagents like EDC produce a water-soluble urea byproduct that is easily removed during aqueous work-up.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of spectroscopic and chromatographic techniques should be used for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. Both 1H and 13C NMR are essential for confirming the structure of this compound. The chemical shifts and coupling constants can be compared to literature values or reference spectra.[16][17][18][19]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. The peak area of the product relative to the total peak area of all components in the chromatogram gives a quantitative measure of purity.
-
Chiral HPLC: To confirm the enantiomeric purity of the final product, chiral HPLC is necessary. This technique can separate the (S) and (R) enantiomers, allowing for the determination of the enantiomeric excess (ee).
III. Experimental Protocols and Data
This section provides a detailed, step-by-step methodology for a common synthetic route and a table summarizing the impact of different coupling reagents.
Detailed Experimental Protocol: Synthesis from L-Glutamic Acid
Step 1: Thermal Cyclization to L-Pyroglutamic Acid
-
Place L-glutamic acid in a round-bottom flask equipped with a mechanical stirrer and a condenser.
-
Heat the flask in an oil bath to 140-150°C.
-
Continue heating with stirring for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature. The crude L-pyroglutamic acid will solidify.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure L-pyroglutamic acid.
Step 2: Amidation to this compound
-
Dissolve L-pyroglutamic acid (1 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the amine source (e.g., a solution of ammonia in an organic solvent or an ammonium salt with an additional equivalent of base) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Data Presentation: Impact of Coupling Reagents on Yield
The following table summarizes the typical performance of various coupling reagents in the amidation of L-pyroglutamic acid. Yields are approximate and can vary based on the specific amine and reaction conditions.
| Coupling Reagent | Additive | Typical Yield (%) | Notes |
| DCC | HOBt | 60-75 | Byproduct (DCU) can be difficult to remove. |
| EDC | HOBt | 70-85 | Water-soluble urea byproduct is easily removed. |
| HBTU | - | 85-95 | Highly efficient, less racemization than carbodiimides. |
| HATU | - | 90-98 | Generally considered one of the most effective coupling reagents with low racemization.[10] |
| PyBOP | - | 80-90 | Phosphonium-based reagent, good for sterically hindered couplings. |
IV. Visualizations
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low synthesis yield.
V. References
-
BenchChem. (2025). Technical Support Center: Prevention of Diketopiperazine Formation in Dipeptide Synthesis. --INVALID-LINK--
-
ACS Omega. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. --INVALID-LINK--
-
RSC Publishing. (1987). Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure: Entrapment of Reactive Nucleophilic Species by in situ Acylation. --INVALID-LINK--
-
RSC Publishing. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. --INVALID-LINK--
-
ACS Publications. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. --INVALID-LINK--
-
ACS Publications. (2019). Unambiguous Identification of Pyroglutamate in Full-Length Biopharmaceutical Monoclonal Antibodies by NMR Spectroscopy. --INVALID-LINK--
-
PubMed. (2019). Unambiguous Identification of Pyroglutamate in Full-Length Biopharmaceutical Monoclonal Antibodies by NMR Spectroscopy. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Peptide Coupling with (4-Aminobenzoyl)-L-glutamic Acid. --INVALID-LINK--
-
Creative Proteomics. (n.d.). Proteomics Analysis of Pyroglutamate Formation. --INVALID-LINK--
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. --INVALID-LINK--
-
ResearchGate. (2019). Unambiguous Identification of Pyroglutamate in Full-Length Biopharmaceutical Monoclonal Antibodies by NMR Spectroscopy | Request PDF. --INVALID-LINK--
-
Organic Syntheses. (2021). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl- (S,E) -. --INVALID-LINK--
-
PubMed Central. (2015). Purification and Characterization of Recombinant N-Terminally Pyroglutamate-Modified Amyloid-β Variants and Structural Analysis by Solution NMR Spectroscopy. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yield in Nipamovir synthesis. --INVALID-LINK--
-
Google Patents. (1965). Racemization of optically-active pyroglutamic acid. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. --INVALID-LINK--
-
Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity?. --INVALID-LINK--
-
PubMed Central. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. --INVALID-LINK--
-
Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. --INVALID-LINK--
-
ResearchGate. (n.d.). HPLC profiles of the reaction mixture and purity analysis during the.... --INVALID-LINK--
-
Biotage. (2023). How does reaction time impact synthetic product purity and yield?. --INVALID-LINK--
-
ACS Publications. (n.d.). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. --INVALID-LINK--
-
ChemRxiv. (n.d.). Selective copper-mediated cross-coupling of pyroglutamate post- translational modifications. --INVALID-LINK--
-
PubMed. (n.d.). Combinatorial Solution-Phase Synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides. --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of a coupling reagent on the relative rate and | Download Table. --INVALID-LINK--
-
BenchChem. (2025). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. --INVALID-LINK--
-
Sciencemadness.org. (n.d.). Method for the Racemization of Optically Active Amino Acids. --INVALID-LINK--
-
ResearchGate. (2022). Process optimization for acid-amine coupling: a catalytic approach. --INVALID-LINK--
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. --INVALID-LINK--
-
PubMed. (n.d.). Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Preventing Racemization in Amino Acid Derivative Reactions. --INVALID-LINK--
-
ResearchGate. (2025). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. --INVALID-LINK--
-
ACS Publications. (n.d.). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. --INVALID-LINK--
-
MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. --INVALID-LINK--
-
PMC. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. --INVALID-LINK--
-
PMC. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. --INVALID-LINK--
-
Google Patents. (n.d.). CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof. --INVALID-LINK--
-
ResearchGate. (2025). (PDF) Mass Spectrometric Distinction of In-Source and In-Solution Pyroglutamate and Succinimide in Proteins: A Case Study on rhG-CSF. --INVALID-LINK--
-
Aapptec Peptides. (n.d.). Coupling Reagents. --INVALID-LINK--
-
Google Patents. (n.d.). CN1264810C - Process for synthesis of L-glutamine. --INVALID-LINK--
-
Tetrahedron. (2004). Recent development of peptide coupling reagents in organic synthesis. --INVALID-LINK--
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. --INVALID-LINK--
-
LOUIS. (2021). Organic Synthesis and Characterization of Poly(L-glutamine). --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. --INVALID-LINK--
-
ScienceDirect. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Unambiguous Identification of Pyroglutamate in Full-Length Biopharmaceutical Monoclonal Antibodies by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification Challenges of L-Pyroglutamamide Derivatives
Welcome to the technical support center dedicated to the purification of L-Pyroglutamamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these unique cyclic compounds. L-Pyroglutamic acid (pGlu), a lactam derivative of glutamic acid, is found at the N-terminus of many peptides and proteins, often formed by the cyclization of N-terminal glutamine or glutamic acid residues.[1][2][3] This structural feature imparts stability against aminopeptidases but also introduces specific challenges in purification due to its polarity, potential for ring-opening, and similarity to related impurities.
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you resolve common issues and optimize your purification workflows.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, practical problems encountered during the purification of L-Pyroglutamamide derivatives, with a primary focus on High-Performance Liquid Chromatography (HPLC).
Q1: Why am I seeing poor peak shape (tailing or fronting) for my L-Pyroglutamamide derivative in reversed-phase HPLC?
Peak asymmetry is a frequent issue that compromises resolution and purity assessment.
Answer: Peak tailing for polar, amide-containing compounds like pGlu derivatives is often caused by secondary interactions with the stationary phase or issues with the mobile phase.[4]
-
Causality & Solution:
-
Silanol Interactions: Residual silanol groups on silica-based C18 columns are acidic and can form strong secondary ionic interactions with any basic functional groups on your molecule, causing tailing.
-
Protocol: Lower the mobile phase pH to 2-3 by adding 0.1% trifluoroacetic acid (TFA) or formic acid. This protonates the silanol groups (Si-O⁻ → Si-OH), minimizing these unwanted interactions.[4]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.
-
Protocol: Perform a loading study. Systematically reduce the injection mass/volume by 50% until the peak shape becomes symmetrical.
-
-
Injection Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., pure DMSO or ACN when the mobile phase starts at 5% ACN) can cause the sample to travel through the column improperly, leading to broad or split peaks.[5]
-
Protocol: If possible, dissolve your sample in the initial mobile phase. If a stronger solvent like DMSO is required for solubility, ensure the injection volume is as small as possible.
-
-
Experimental Workflow: Diagnosing and Correcting Peak Tailing
Caption: Workflow for troubleshooting poor peak shape in HPLC.
Q2: My target L-Pyroglutamamide derivative is co-eluting with a critical impurity, such as its linear glutamine precursor. How can I improve separation?
This is a classic challenge, as the cyclic and linear forms often possess very similar hydrophobicity.
Answer: Achieving separation requires enhancing the subtle physicochemical differences between the two molecules.
-
Causality & Solution:
-
Optimize Selectivity: Small changes to the mobile phase can have a large impact on resolution.
-
Protocol 1: Adjust Gradient Slope: A shallower gradient (e.g., reducing the rate of change from 2%/min to 0.5%/min of organic solvent) increases the time the compounds spend on the column, providing more opportunity for separation.[6]
-
Protocol 2: Change Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase. If you are using acetonitrile, try substituting it with methanol, or vice-versa. This can alter the elution order and improve resolution.[6]
-
-
Employ Orthogonal Chromatography: If reversed-phase HPLC alone is insufficient, an orthogonal (different mode of separation) technique is highly effective.[7][8] The principle is to separate the sample based on a different property, such as charge or polarity.
-
Workflow: First, separate the crude mixture using a technique like ion-exchange chromatography (IEX). The linear precursor (with a free N-terminal amine) will have a different charge state than the cyclic pGlu derivative (which has no free N-terminal amine) and will bind differently.[3] Then, pool the fractions containing your target compound and purify them further using your established RP-HPLC method. This two-step process removes impurities that are difficult to resolve by hydrophobicity alone.[8]
-
-
Q3: I'm experiencing low recovery of my compound after purification. What are the likely causes?
Low yield can be attributed to chemical degradation or physical losses during the purification process.
Answer: The stability of the pyroglutamate lactam ring is highly dependent on pH and temperature.
-
Causality & Solution:
-
Lactam Hydrolysis: The five-membered lactam ring of pyroglutamic acid is susceptible to hydrolysis (ring-opening) under harsh acidic or basic conditions, converting it back to glutamic acid.[9][10]
-
Protocol: Maintain the pH of all buffers and solutions within a stable range, typically between pH 4 and 8. For N-terminal glutamic acid, the rate of spontaneous cyclization and potential degradation is minimal around pH 6.2.[3][11] Avoid prolonged exposure to strong acids (e.g., >0.1% TFA) or bases, especially at elevated temperatures.
-
-
Poor Solubility: If the compound precipitates in the mobile phase or upon fraction collection, recovery will be poor.
-
Protocol: Before preparative runs, test the solubility of your crude material under the planned gradient conditions. If solubility is low, consider adding a small percentage of a compatible organic solvent like isopropanol or using a different mobile phase system. After collection, lyophilization (freeze-drying) is the preferred method for sample drying to obtain a stable powder.[12][13]
-
-
Table 1: pH Stability Profile for L-Pyroglutamamide Derivatives
| pH Range | Stability Concern | Recommendation |
| < 3.0 | Increased risk of acid-catalyzed hydrolysis of the lactam ring.[9] | Minimize exposure time; use lowest effective acid concentration. |
| 4.0 - 7.0 | Generally the most stable range for the pGlu ring. Minimal spontaneous conversion from Glu precursors is noted around pH 6.2.[11] | Optimal range for purification and storage. |
| > 8.0 | Increased risk of base-catalyzed hydrolysis of the lactam ring.[3] | Avoid basic conditions, especially with heating. |
Q4: How can I separate the enantiomers of my chiral L-Pyroglutamamide derivative?
Enantiomers have identical physical properties in an achiral environment, making them impossible to separate with standard HPLC methods.[14][15]
Answer: Separation requires introducing a chiral element into the chromatographic system.
-
Causality & Solution:
-
Chiral Stationary Phases (CSPs): This is the most direct method. Chiral columns are packed with a stationary phase that can form transient, diastereomeric complexes with the enantiomers, causing them to have different retention times.
-
Protocol: Screen a variety of commercially available chiral columns (e.g., polysaccharide-based, protein-based) with your compound to find a CSP that provides adequate separation. This is often an empirical process.
-
-
Indirect Method (Diastereomer Derivatization): This method uses a standard (achiral) HPLC column.
-
Workflow: React your racemic sample with a pure chiral derivatizing agent to form two diastereomers.[16][17] Diastereomers have different physical properties and can be separated on a standard C18 column. After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers. L-Pyroglutamic acid itself can be used as a chiral labeling reagent for other molecules.[16][18]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of L-Pyroglutamamide-related impurities in my sample?
Answer: The most common source is the spontaneous, non-enzymatic cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue in the precursor peptide or molecule.[1][3] This can occur at various stages:
-
During Synthesis: Especially during the deprotection of certain side-chain protecting groups.[19]
-
During Cleavage: Cleavage from a solid-phase resin, often done in strong acid, can promote cyclization.
-
During Storage/Purification: Prolonged storage in aqueous buffers, particularly at non-optimal pH or elevated temperatures, can lead to the formation of pyroglutamate from N-terminal Glu.[1][11]
To minimize this, use robust side-chain protecting groups for Gln (like Trt), keep cleavage and deprotection times minimal, and perform purification at low temperatures and in a stable pH range.[19]
Q2: When is an orthogonal purification strategy necessary, and how do I choose the right techniques?
Answer: An orthogonal purification strategy is necessary when a single chromatographic method, like RP-HPLC, fails to resolve your target compound from critical impurities.[8] This typically occurs when the impurity is structurally very similar to the product (e.g., deletion sequences, diastereomers, or precursors).
The goal is to combine two separation techniques that rely on different molecular properties.
Decision Tree: Selecting a Purification Strategy
Caption: Decision tree for choosing a purification method.
-
Common Orthogonal Combinations:
-
Ion-Exchange (IEX) → Reversed-Phase (RP-HPLC): Excellent for separating charged/polar impurities first.[8]
-
Hydrophilic Interaction Chromatography (HILIC) → RP-HPLC: Useful for very polar L-Pyroglutamamide derivatives that have poor retention on C18 columns.[6]
-
Size-Exclusion Chromatography (SEC) → RP-HPLC: Best for removing large aggregates or significantly smaller impurities.
-
Q3: What are the best practices for using protecting groups to avoid purification challenges?
Answer: A well-designed protecting group strategy is fundamental to simplifying purification.[20] The key is orthogonality—the ability to remove one protecting group under conditions that leave others intact.[20]
-
For the N-terminus (if not pGlu): Use Fmoc (base-labile) or Boc (acid-labile) groups, which are standard in peptide synthesis.[21]
-
For Glutamine Side Chains: To prevent premature cyclization into pyroglutamate, use a stable side-chain protecting group like the trityl (Trt) group. It is stable to the piperidine used for Fmoc removal but is cleaved by TFA during the final step.[19]
-
For Other Functional Groups: Select protecting groups (e.g., tBu for hydroxyls, Boc for lysines) that are compatible with your overall synthetic scheme and can be removed cleanly, minimizing the generation of side-products that complicate purification.[21]
By carefully selecting orthogonal protecting groups, you ensure that deprotection steps are specific and generate a cleaner crude product, making the final purification significantly more manageable.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rheniumgroup.co.il [rheniumgroup.co.il]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. xtalks.com [xtalks.com]
- 9. Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 16. Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. jocpr.com [jocpr.com]
- 21. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Troubleshooting Peptide Coupling with Pyroglutamic Acid
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating pyroglutamic acid (pGlu) into their peptide sequences. As a non-proteinogenic amino acid, pGlu presents unique challenges that require a nuanced understanding of peptide chemistry. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My peptide synthesis is resulting in a mixture of my target pGlu-peptide and a Gln-peptide. What is happening and how can I favor the formation of the pGlu-peptide?
A1: This is a common challenge that often stems from the incomplete cyclization of an N-terminal glutamine (Gln) residue. The formation of pyroglutamic acid from glutamine is a spontaneous intramolecular cyclization, but the reaction rate can be influenced by several factors.[1][2]
Underlying Cause: The side-chain amide of glutamine can attack the N-terminal amine, leading to the formation of the five-membered lactam ring of pyroglutamic acid with the elimination of ammonia. This reaction is often catalyzed by heat or weak acids.[3][4] If your synthesis or purification conditions are not optimized for this cyclization, you will likely isolate a mixture of the desired pGlu-peptide and the uncyclized Gln-peptide precursor.
Troubleshooting Strategies:
-
Post-Synthetic Cyclization: A reliable method is to synthesize the peptide with an N-terminal Gln and then induce cyclization post-synthesis. This can be achieved by treating the purified Gln-peptide with a weak acid, such as dilute acetic acid, or by gentle heating.
-
On-Resin Cyclization: For solid-phase peptide synthesis (SPPS), cyclization can sometimes be encouraged on the resin before cleavage. However, this can be sequence-dependent and may require optimization of reaction time and temperature.
-
Direct Coupling of pGlu: The most direct approach is to use a protected pyroglutamic acid residue (e.g., Boc-pGlu-OH or Fmoc-pGlu-OH) for the coupling reaction. This eliminates the need for a separate cyclization step and ensures the pGlu is at the desired position.
Q2: I am observing a significant side product with a mass corresponding to a diketopiperazine. Why is this happening when I'm working with pGlu?
A2: Diketopiperazine (DKP) formation is a known side reaction in peptide synthesis, particularly when coupling the second amino acid to a resin-bound amino acid.[5] While often associated with proline or glycine at the N-terminus, it can also occur with pyroglutamic acid.
Underlying Cause: When coupling an amino acid to a dipeptide-resin where the N-terminal residue is pGlu, the free N-terminal amine of the second amino acid can attack the amide bond of the pGlu residue, leading to the formation of a stable six-membered ring (DKP) and cleavage from the resin. This is especially prevalent in Fmoc-based synthesis during the piperidine-mediated deprotection step.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting diketopiperazine formation.
Detailed Strategies:
-
Choice of Resin: Utilizing a sterically hindered resin, such as 2-chlorotrityl chloride resin, can significantly suppress DKP formation in Fmoc-based synthesis.[5]
-
Dipeptide Coupling: Synthesize a dipeptide unit containing pGlu and the subsequent amino acid in solution and then couple this dipeptide to the resin-bound peptide chain. This bypasses the vulnerable dipeptide stage on the solid support.
-
In Situ Neutralization: For Boc-based synthesis, employing in situ neutralization protocols can help to minimize the time the free N-terminal amine is available for intramolecular cyclization.[5]
Q3: My coupling reaction with pGlu is inefficient, leading to low yields. What are the best coupling reagents to use?
A3: The choice of coupling reagent is critical for achieving high efficiency, especially with a sterically hindered or electronically unique amino acid like pyroglutamic acid. The lactam nitrogen in pGlu is part of an amide and is significantly less nucleophilic than a primary amine, making direct acylation on this nitrogen difficult.[6] The carboxylic acid of pGlu, however, can be readily activated for coupling.
Coupling Reagent Comparison:
| Coupling Reagent | Class | Advantages | Considerations |
| HATU/HBTU | Aminium/Uronium | Fast reaction times, high efficiency, low racemization.[7][8] | Byproducts can be difficult to remove. HOBt-based reagents have potential safety concerns.[8] |
| DIC/HOBt | Carbodiimide | Cost-effective, commonly used.[7] | Can cause dehydration of Asn and Gln side chains if not carefully controlled.[9] |
| COMU | Oxyma-based | High reactivity, comparable to HATU, with safer, water-soluble byproducts.[8][9] | Newer reagent, may be more expensive. |
| PyBOP | Phosphonium | High efficiency, particularly for hindered couplings. | Byproducts can be challenging to remove. |
Recommendations:
-
For most standard couplings, HATU or HCTU are excellent first choices due to their high reactivity.
-
If you are experiencing issues with byproduct removal, consider using COMU , which offers similar reactivity to HATU but with more soluble byproducts.[9]
-
DIC/HOBt remains a robust and economical option, but ensure your starting materials are anhydrous to prevent side reactions.
Q4: I am concerned about racemization at the pGlu residue during coupling. How can I minimize this?
A4: Racemization is a significant concern in peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate and can have different biological activities.
Underlying Cause: The activation of the carboxylic acid of an N-protected amino acid can lead to the formation of an oxazolone intermediate, which can tautomerize, leading to a loss of stereochemical integrity.
Prevention Strategies:
-
Additive Use: The addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or its safer and more effective analogue, Oxyma Pure, is crucial.[7][9] These additives react with the activated amino acid to form an active ester that is less prone to racemization.
-
Choice of Base: When using aminium/uronium or phosphonium salt coupling reagents, a non-nucleophilic base is required. N,N-diisopropylethylamine (DIPEA) is commonly used, but for particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be beneficial to reduce the risk of racemization.[8]
-
Temperature Control: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to slow down the rate of racemization.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-pGlu-OH using HATU
This protocol outlines a standard procedure for coupling Fmoc-protected pyroglutamic acid to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminal amine (1 equivalent)
-
Fmoc-pGlu-OH (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Fmoc-pGlu-OH and HATU in a minimal amount of DMF.
-
Add DIPEA to the solution from step 2 and allow for pre-activation for 1-2 minutes.
-
Drain the DMF from the swollen resin.
-
Add the pre-activated Fmoc-pGlu-OH solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Perform a Kaiser test to monitor the reaction progress. If the test is positive (indicating free amines), extend the reaction time or perform a second coupling.
-
Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again.
Visualization of Key Processes
Caption: Mechanism of pyroglutamic acid formation from N-terminal glutamine.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. merckmillipore.com [merckmillipore.com]
Technical Support Center: Synthesis of L-Pyroglutamamide - A Guide to Preventing Racemization
Welcome to the technical support center for the synthesis of L-Pyroglutamamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to maintain the stereochemical integrity of their product. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the challenges of racemization during the synthesis of L-Pyroglutamamide.
Section 1: Understanding Racemization in L-Pyroglutamamide Synthesis
What is Racemization and Why is it a Concern?
Racemization is the process by which an optically active compound, containing a single enantiomer (like the 'L' form of pyroglutamic acid), is converted into a mixture of equal parts of both enantiomers (L and D forms).[1] This results in an optically inactive product known as a racemate. In pharmaceutical applications, the seemingly small difference between enantiomers can have significant implications for a drug's efficacy and safety, as one enantiomer may be therapeutically active while the other could be inactive or even harmful. Therefore, preserving the desired stereochemistry is paramount.
What are the Primary Causes of Racemization During L-Pyroglutamamide Synthesis?
The primary cause of racemization in the synthesis of L-Pyroglutamamide, which involves the amidation of L-pyroglutamic acid, is the activation of the carboxylic acid group. This activation, a necessary step for amide bond formation, can lead to the formation of intermediates that are susceptible to losing their stereochemical configuration. Factors that influence the rate of racemization include:
-
Choice of Coupling Reagent: Some reagents used to activate the carboxylic acid are more prone to inducing racemization than others.[2]
-
Reaction Temperature: Higher temperatures can accelerate the rate of racemization.[3][4]
-
Presence of Base: The use of strong bases can facilitate the removal of the acidic proton at the chiral center, leading to racemization.[5]
-
Solvent Polarity: The polarity of the solvent can influence the stability of racemization-prone intermediates.
-
Reaction Time: Prolonged exposure to reaction conditions that promote racemization can lead to a greater loss of stereochemical purity.[6]
Section 2: Troubleshooting Guide - Addressing Racemization Issues
This section is formatted as a series of questions and answers to directly address common problems encountered during L-Pyroglutamamide synthesis.
Q1: My final L-Pyroglutamamide product shows significant racemization. What are the most likely causes and how can I rectify this?
A1: Significant racemization is a common challenge. To troubleshoot, consider the following factors, starting with the most probable culprits:
-
Review Your Coupling Reagent and Additives:
-
Problem: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to cause racemization.[7][8]
-
Solution: Always use carbodiimides in combination with racemization-suppressing additives. The most common and effective additives are 1-Hydroxybenzotriazole (HOBt) and 7-Aza-1-hydroxybenzotriazole (HOAt).[7][9] These additives react with the activated carboxylic acid to form an active ester intermediate that is less prone to racemization.
-
Advanced Tip: For particularly sensitive syntheses, consider using phosphonium-based reagents like PyBOP or uronium/aminium-based reagents like HATU, which are known for their high coupling efficiency and lower racemization potential.[10]
-
-
Examine Your Reaction Conditions:
-
Problem: Elevated temperatures increase molecular motion and can provide the energy needed to overcome the activation barrier for racemization.[3]
-
Solution: Perform the coupling reaction at a reduced temperature, such as 0°C.[2] While this may slow down the reaction rate, it significantly disfavors the racemization pathway.
-
Solvent Choice: The use of less polar solvents can sometimes help to minimize racemization.[2]
-
-
Assess the Use of Base:
-
Problem: The presence of an organic base is often required to neutralize salts or to facilitate the coupling reaction. However, strong bases can abstract the alpha-proton of the activated pyroglutamic acid, leading to racemization.
-
Solution: If a base is necessary, use a sterically hindered and weaker base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use it in the minimum required stoichiometric amount.[11]
-
Q2: I am using a carbodiimide coupling reagent with HOBt, but still observing racemization. What can I do to further optimize my protocol?
A2: Even with HOBt, racemization can occur if the conditions are not fully optimized. Here are some further steps you can take:
-
Pre-activation: Instead of adding all reagents simultaneously, try a pre-activation step. Mix the L-pyroglutamic acid, coupling reagent (e.g., DIC), and HOBt in a suitable solvent and stir for a short period (e.g., 5-10 minutes at 0°C) before adding the amine. This allows for the formation of the less racemization-prone HOBt-ester intermediate before the amine is introduced.
-
Order of Addition: Ensure that the amine is added to the pre-activated acid. Adding the coupling reagent to a mixture of the acid and amine can increase the risk of racemization.
-
Consider HOAt: 7-Aza-1-hydroxybenzotriazole (HOAt) is generally more effective at suppressing racemization than HOBt, especially for challenging couplings.[11]
-
Alternative Coupling Reagents: If racemization persists, it may be necessary to switch to a different class of coupling reagent. Uronium salts like HBTU and HATU, or phosphonium salts like PyBOP, are excellent alternatives.[10]
Q3: Can the source and quality of my L-pyroglutamic acid contribute to racemization?
A3: While the primary cause of racemization is the reaction conditions, the starting material should not be overlooked.
-
Initial Enantiomeric Purity: Always ensure that your starting L-pyroglutamic acid has a high enantiomeric purity. It is good practice to determine the enantiomeric excess (e.e.) of your starting material before beginning the synthesis.
-
Thermal Decomposition: L-pyroglutamic acid can racemize upon heating above its melting point (around 162°C) without any catalysts or solvents.[3] While such high temperatures are not typical for amidation reactions, it's a factor to be aware of during storage and handling.
Section 3: Recommended Experimental Protocols
To provide a practical starting point, here is a recommended protocol designed to minimize racemization during the synthesis of L-Pyroglutamamide.
Protocol: Low-Racemization Synthesis of L-Pyroglutamamide using DIC/HOBt
-
Preparation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-pyroglutamic acid (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Cool the solution to 0°C in an ice bath.
-
-
Activation:
-
Slowly add Diisopropylcarbodiimide (DIC) (1.1 equivalents) to the cooled solution.
-
Stir the mixture at 0°C for 15-30 minutes.
-
-
Coupling:
-
In a separate flask, dissolve the desired amine (1.1 equivalents) in a small amount of the same anhydrous solvent.
-
Add the amine solution dropwise to the activated L-pyroglutamic acid mixture at 0°C.
-
Allow the reaction to stir at 0°C for 2-4 hours, and then let it slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, filter off the diisopropylurea byproduct.
-
Wash the filtrate with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Chiral Purity Analysis:
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent and additive has a significant impact on the level of racemization. The following table summarizes the typical performance of common coupling systems.
| Coupling Reagent | Additive | Typical Racemization | Notes |
| DIC | None | High | Not recommended for chiral synthesis.[7][8] |
| DIC | HOBt | Low | A standard and cost-effective choice.[7][8] |
| DIC | HOAt | Very Low | More effective than HOBt at suppressing racemization.[9] |
| HATU | DIPEA | Very Low | Highly efficient, but more expensive.[10] |
| PyBOP | DIPEA | Low to Very Low | A good alternative to uronium-based reagents.[10] |
Section 4: Visualizing the Mechanism and Workflow
Mechanism of Racemization
The following diagram illustrates the general mechanism of racemization during the activation of an amino acid. The key step is the formation of an oxazolone intermediate, which can easily lose its stereochemical integrity.
Caption: Mechanism of racemization via oxazolone formation.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to follow when troubleshooting racemization issues.
Caption: A stepwise guide to troubleshooting racemization.
Section 5: Frequently Asked Questions (FAQs)
-
Q: How can I accurately determine the enantiomeric purity of my L-Pyroglutamamide?
-
A: The most common methods are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Gas Chromatography (GC) using a chiral stationary phase. Alternatively, you can use Nuclear Magnetic Resonance (NMR) spectroscopy after derivatizing your product with a chiral resolving agent. Spectroscopic methods like circular dichroism can also be employed.[14][15]
-
-
Q: Are there any "racemization-free" coupling reagents?
-
A: While some modern coupling reagents are marketed as "low-racemization," no coupling reagent is entirely "racemization-free" under all conditions.[16] The degree of racemization is highly dependent on the substrate, solvent, temperature, and base used. However, reagents like HATU, HCTU, and PyAOP are generally considered to be among the best for minimizing racemization.[10]
-
-
Q: Does the amine component in the amidation reaction affect the rate of racemization?
-
A: Yes, the nucleophilicity and steric hindrance of the amine can play a role. A more nucleophilic amine will react faster with the activated intermediate, potentially reducing the time available for racemization to occur. Conversely, a sterically hindered amine may react more slowly, increasing the risk of racemization.
-
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Intensified deracemization via rapid microwave-assisted temperature cycling - CrystEngComm (RSC Publishing) DOI:10.1039/C8CE00575C [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. file.globalso.com [file.globalso.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (S)-5-Oxopyrrolidine-2-carboxamide Solubility for In Vitro Assays
Welcome to the technical support center for (S)-5-Oxopyrrolidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the solubility of this compound in in vitro experimental setups. Our goal is to provide you with the expertise and practical steps to ensure reliable and reproducible results.
Introduction: Understanding the Compound
This compound, also known as L-Pyroglutamamide, is a polar molecule. Its chemical properties, including a computed XLogP of -1.4, suggest a favorable profile for aqueous solubility.[1] Its parent compound, L-pyroglutamic acid, is known to be soluble in water.[2] While significant solubility issues are not anticipated for many applications, this guide provides a systematic approach to preparing solutions and troubleshooting any challenges that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
Given its polar nature, the primary recommended solvent is high-purity, sterile water or a buffered aqueous solution such as Phosphate-Buffered Saline (PBS) at a physiologically relevant pH (e.g., 7.4). For most in vitro assays, direct dissolution in the assay buffer is the ideal first step to avoid potential artifacts from co-solvents.
Q2: I'm having trouble dissolving the compound directly in my assay buffer. What should I do next?
If you encounter solubility limits in your primary assay buffer, the next step is to prepare a concentrated stock solution in a suitable solvent and then dilute it into your assay medium. This is a common practice in drug discovery.[3] Dimethyl sulfoxide (DMSO) is a widely used solvent for creating stock solutions of test compounds for in vitro screening.[4]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
The concentration of DMSO should be kept as low as possible, typically well below 1% (v/v) in the final assay volume, as higher concentrations can be cytotoxic.[5][6] It is crucial to include a vehicle control in your experiments, which contains the same final concentration of the solvent (e.g., DMSO) as your test conditions, to account for any solvent-induced effects.[7]
Q4: Can I use other co-solvents besides DMSO?
Yes, other co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can be used.[8] However, their compatibility with your specific assay and cell type must be validated, and appropriate vehicle controls are essential.
Q5: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What's happening?
This is a common issue when a compound is highly soluble in a non-aqueous solvent like DMSO but has lower solubility in the aqueous assay buffer. This phenomenon underscores the difference between kinetic and thermodynamic solubility.[9][10] To mitigate this, you can try lowering the concentration of your stock solution, gently warming the buffer, or using a multi-step dilution process.
Troubleshooting Guide
This section provides a systematic approach to addressing solubility challenges with this compound.
Problem 1: The compound does not fully dissolve in the aqueous assay buffer.
-
Initial Assessment:
-
Visual Inspection: Look for visible particulates or cloudiness in the solution.
-
Concentration Check: Ensure you are not attempting to dissolve the compound at a concentration that exceeds its intrinsic aqueous solubility.
-
-
Troubleshooting Workflow:
Caption: Workflow for initial dissolution issues.
Problem 2: The compound precipitates out of solution after dilution from a stock.
-
Initial Assessment:
-
Timing of Precipitation: Note whether the precipitation is immediate or occurs over time.
-
Assay Conditions: Consider if any components of your assay buffer (e.g., high salt concentration, proteins) could be contributing to the precipitation.
-
-
Troubleshooting Strategies:
| Strategy | Rationale | Potential Downsides |
| pH Adjustment | The solubility of compounds with ionizable groups can be pH-dependent. Although the amide in this compound is not strongly ionizable, pH can influence hydrogen bonding and interactions with buffer components. | Significant pH changes can negatively impact cell viability and protein function. |
| Use of Co-solvents | Organic solvents like DMSO can help maintain the compound's solubility in the final aqueous solution. | Co-solvents can be toxic to cells at higher concentrations and may interfere with the assay.[6][11] |
| Inclusion of Excipients | Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, which can encapsulate poorly soluble molecules and increase their apparent aqueous solubility.[12] Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can increase solubility by forming micelles. | Excipients can interfere with the assay readout or have their own biological effects. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Materials:
-
This compound powder
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile container.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex or sonicate at room temperature until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stepwise Dilution into Assay Buffer
This protocol is designed to minimize precipitation when diluting a DMSO stock solution.
Caption: Workflow for diluting DMSO stock solutions.
Protocol 3: Solubility Enhancement using Cyclodextrins
This protocol provides a general method for using cyclodextrins to improve solubility.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay buffer
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the assay buffer (e.g., 1-5% w/v).
-
Add the this compound powder to the HP-β-CD solution.
-
Stir or sonicate the mixture until the compound is dissolved.
-
Sterile-filter the solution before use in cell-based assays.
-
Crucially, prepare a vehicle control containing the same concentration of HP-β-CD in the assay buffer.
-
References
- 1. This compound | C5H8N2O2 | CID 444439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. longdom.org [longdom.org]
- 4. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 5. Pyroglutamate formation influences solubility and amyloidogenicity of amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-OXOPYRROLIDINE-2-CARBOXYLIC ACID | CAS 149-87-1 [matrix-fine-chemicals.com]
- 9. npaa.in [npaa.in]
- 10. brieflands.com [brieflands.com]
- 11. (S)-Methyl 5-oxopyrrolidine-2-carboxylate [oakwoodchemical.com]
- 12. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Yield in the Amidation of Pyroglutamic Acid
Welcome to the technical support center for the amidation of pyroglutamic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this critical chemical transformation. Here, we will explore the common pitfalls that lead to poor yields and provide scientifically grounded, actionable solutions to optimize your reaction outcomes.
Introduction: The Challenge of Pyroglutamic Acid Amidation
Pyroglutamic acid, a cyclic lactam of glutamic acid, is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules.[1] However, its amidation, while conceptually straightforward, is often plagued by issues such as low yields, side reactions, and purification difficulties. Simply mixing pyroglutamic acid with an amine is generally ineffective for forming the desired amide bond. This guide provides a structured approach to troubleshooting and overcoming these hurdles.
Troubleshooting Guide: Diagnosing and Solving Poor Yields
This section addresses specific problems you might be facing in the lab, offering explanations for the underlying chemistry and providing concrete steps for improvement.
Q1: My amidation reaction with pyroglutamic acid is resulting in a very low yield or failing completely. What are the likely causes?
Several factors can contribute to a low or nonexistent yield in the amidation of pyroglutamic acid. The primary reason is that the direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires activation of the carboxylic acid.[2][3]
Root Causes & Solutions:
-
Inadequate Carboxyl Group Activation: The carboxylic acid group of pyroglutamic acid must be converted into a more reactive intermediate to facilitate nucleophilic attack by the amine.[2][3]
-
Solution: Employ a suitable coupling reagent. Common choices include carbodiimides like dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][4] Onium salts such as HBTU, HATU, and PyBOP are also highly effective and often preferred for more challenging couplings.[4][5]
-
-
Suboptimal Reaction Conditions: Factors like solvent, temperature, and reaction time are critical and may need to be optimized.[6]
-
Solution:
-
Solvent: Use polar aprotic solvents like dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) to ensure solubility of the reactants.
-
Temperature: While some reactions proceed at room temperature, gentle heating may be necessary. However, prolonged exposure to high temperatures can lead to side reactions.[6]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
-
-
Steric Hindrance: If either the pyroglutamic acid derivative or the amine is sterically bulky, the reaction rate can be significantly reduced.[6]
Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?
Side reactions are a major contributor to low yields of the desired amide. Key side reactions to consider are:
-
Racemization: The chiral center at the α-carbon of pyroglutamic acid is susceptible to epimerization, especially during the activation of the carboxyl group.[4][6][7] This leads to the formation of diastereomeric impurities that can be difficult to separate.
-
Solution:
-
Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its more effective analogues, 1-hydroxy-7-azabenzotriazole (HOAt) and Oxyma Pure, can significantly suppress racemization.[4][6][7]
-
Coupling Reagent Choice: Phosphonium-based reagents like PyBOP and PyAOP are generally associated with lower levels of racemization compared to some other coupling agents.[5][6]
-
Base Selection: If a base is required, use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like diisopropylethylamine (DIPEA).[5][6]
-
-
-
Lactam Ring Opening: Under harsh basic or acidic conditions, the lactam ring of pyroglutamic acid can be susceptible to hydrolysis, leading to the formation of glutamic acid derivatives.
-
Solution: Maintain the reaction pH close to neutral if possible. Avoid excessively strong bases or acids and prolonged reaction times at elevated temperatures.
-
-
N-Acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[5]
-
Solution: The addition of HOBt or HOAt traps the O-acylisourea intermediate to form a more stable active ester, preventing the formation of N-acylurea.
-
Q3: My product is difficult to purify. What strategies can I use to improve the isolation of the pyroglutamic acid amide?
Purification challenges often arise from the presence of unreacted starting materials, byproducts from the coupling reagent, and other side products.
Purification Strategies:
-
Byproduct Removal:
-
Chromatography: Flash column chromatography is a standard method for purifying the final product. The choice of solvent system will depend on the polarity of your amide.
-
Crystallization: If the product is a solid, crystallization can be an effective purification technique.[8]
-
Aqueous Workup: A typical workup involves quenching the reaction, followed by extraction with an organic solvent and washing with dilute acid (to remove unreacted amine and basic impurities) and dilute base (to remove unreacted pyroglutamic acid and acidic impurities).[9]
Frequently Asked Questions (FAQs)
Q: Which coupling reagent is best for the amidation of pyroglutamic acid?
The "best" coupling reagent depends on the specific substrates and the scale of the reaction.
| Coupling Reagent | Advantages | Disadvantages |
| DCC/DIC | Inexpensive, effective for many standard couplings.[4] | Formation of insoluble urea byproduct (DCC), potential for racemization.[4] |
| EDC | Water-soluble byproduct, easy to remove.[2][4] | Can be less reactive than other reagents. |
| HBTU/HATU | High coupling efficiency, fast reaction times, low racemization (especially with HATU).[4][5] | More expensive, can be sensitive to moisture. |
| PyBOP/PyAOP | Excellent for hindered couplings, low racemization.[4][5] | Can be more expensive. |
| CDI | Highly reactive, fast reaction rates.[2][9] | Can be sensitive to moisture. |
For routine amidations, EDC with an additive like HOBt is a good starting point. For more challenging or sterically hindered couplings, HATU or PyBOP are often superior choices.
Q: Is it necessary to protect the nitrogen of the pyroglutamic acid lactam?
The amide nitrogen within the pyroglutamic acid ring is generally not very reactive and does not typically require protection for amidation at the carboxylic acid.[10] However, in some cases, N-acylation has been reported to improve solubility.[10]
Q: What is the optimal temperature for the amidation reaction?
Most amidation reactions are run at room temperature. For slow reactions, the temperature can be gently increased to 40-50 °C. It is important to monitor the reaction for the formation of side products at elevated temperatures.
Q: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting materials and the appearance of the product. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the reaction progress and the formation of any side products.
Experimental Protocols
General Protocol for Amidation using EDC and HOBt
-
Dissolve pyroglutamic acid (1.0 eq) and HOBt (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
Visualizing the Workflow
Troubleshooting Workflow for Poor Amidation Yield
Caption: A decision tree for troubleshooting poor yields in pyroglutamic acid amidation.
General Amidation Reaction Mechanism
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. m.youtube.com [m.youtube.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. L-Pyroglutamic acid | 98-79-3 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Synthesis of 5-Oxopyrrolidine-2-Carboxamides
Welcome to the technical support resource for the synthesis of 5-oxopyrrolidine-2-carboxamides (also known as pyroglutamides). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the amide bond formation involving the pyroglutamic acid scaffold. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic planning of your synthesis.
Q1: What are the primary challenges when synthesizing 5-oxopyrrolidine-2-carboxamides?
The synthesis, while conceptually a straightforward amide coupling, presents three main challenges:
-
Epimerization: The chiral center at the C2 position of the pyroglutamic acid ring is susceptible to racemization under certain reaction conditions, particularly during the activation of the carboxylic acid.[1]
-
Low Reactivity: The pyroglutamic acid moiety or the incoming amine can be sterically hindered, leading to sluggish or incomplete reactions.[2]
-
Side-Product Formation: Depending on the coupling reagents and conditions used, byproducts such as N-acylurea can form, complicating purification and reducing yield.
Q2: Which coupling reagents are recommended for minimizing epimerization?
The choice of coupling reagent is critical for preserving stereochemical integrity.[3] Onium-salt based reagents, especially when paired with additives, are generally superior to carbodiimides in suppressing racemization.
| Reagent Class | Examples | Racemization Risk | Recommended Additives | Notes |
| Carbodiimides | DCC, EDC | High | Oxyma Pure, HOBt | Risk of N-acylurea byproduct formation. Additives are essential to mitigate this and reduce racemization.[3] |
| Uronium/Aminium | HATU, HBTU, TBTU | Low to Moderate | N/A (contains HOBt/HOAt) | Highly efficient. HATU is generally considered superior to HBTU for suppressing racemization.[2][3] |
| Phosphonium | PyBOP, PyAOP | Low | N/A (contains HOBt) | Generally associated with low levels of racemization and are effective for hindered couplings.[2] |
| Immonium | COMU | Very Low | N/A (contains Oxyma) | A modern, highly effective reagent with a low risk of racemization and improved safety profile as it does not contain potentially explosive benzotriazole derivatives.[2][3] |
Q3: How can I effectively monitor the progress of the coupling reaction?
For solution-phase synthesis, Thin Layer Chromatography (TLC) and LC-MS are the most common methods. For solid-phase peptide synthesis (SPPS), qualitative tests are invaluable for ensuring the reaction has gone to completion before proceeding to the next step.
-
Kaiser Test: Detects free primary amines. A negative result (yellow beads) indicates complete coupling. Note: This test does not work for N-terminal proline or other secondary amines.[4]
-
Chloranil or Isatin Test: Used to detect secondary amines like proline, where the Kaiser test is not applicable.[4]
-
Bromophenol Blue Test: A general test for the presence of unreacted basic amino groups.[4]
If monitoring indicates an incomplete reaction, a second coupling should be performed.[4] If unreacted amine is still present, it should be "capped" with acetic anhydride to prevent the formation of deletion impurities.[4]
Troubleshooting Guide: Common Side Reactions & Solutions
This guide provides a problem-oriented approach to troubleshoot failed or low-yielding reactions.
Problem 1: Significant Epimerization or Racemization Detected
You observe a mixture of diastereomers or a loss of optical activity in your final product.
Probable Causes & Mechanistic Insight:
The α-proton at the C2 position of the pyroglutamate ring becomes acidic upon activation of the adjacent carboxylic acid. Abstraction of this proton by a base leads to the formation of a planar enolate or, more commonly, a 5(4H)-oxazolone intermediate, which readily tautomerizes, scrambling the stereocenter.[1]
-
Excessively Strong Base: Tertiary amine bases like diisopropylethylamine (DIPEA) can be strong enough to deprotonate the activated acid.[2]
-
Prolonged Activation/Reaction Time: The longer the activated intermediate exists, the greater the opportunity for epimerization.
-
High Temperatures: Increased thermal energy can overcome the activation barrier for proton abstraction.
Solutions & Protocols:
-
Optimize the Base:
-
Control Reaction Conditions:
-
Action: Perform the reaction at 0 °C or room temperature. Minimize the "pre-activation" time—the period after the coupling reagent is added to the acid but before the amine is introduced.[2]
-
Rationale: Lower temperatures reduce the rate of the epimerization side reaction. Minimizing the lifetime of the highly reactive activated intermediate provides less opportunity for racemization.
-
-
Select a Superior Coupling Reagent/Additive Combination:
-
Action: Switch from a standard carbodiimide like DCC/EDC to an onium salt reagent known for racemization suppression, such as HATU or COMU .[2][3]
-
Rationale: Additives like HOAt and Oxyma Pure (which are components of or can be added with coupling reagents) form active esters that are highly reactive towards the amine but less prone to forming the oxazolone intermediate.[2]
-
Problem 2: Low or No Yield of the Desired Amide
Your reaction results in a low yield of the target carboxamide, with a significant amount of unreacted starting material.
Probable Causes & Mechanistic Insight:
Low yields are typically due to insufficient activation energy being overcome for the amide bond formation.
-
Steric Hindrance: Bulky groups on either the amine or near the C2-carboxyl group of the pyroglutamate can physically block the nucleophilic attack of the amine on the activated ester.[2]
-
Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the amine component can reduce its nucleophilicity, slowing the reaction.[2]
-
Inadequate Coupling Reagent: The chosen coupling reagent may not be potent enough to activate the carboxylic acid sufficiently, especially in challenging cases.[2]
-
Aggregation (Solid-Phase): On a solid support, peptide chains can aggregate, leading to poor solvation and accessibility of the reactive sites.[2]
Solutions & Protocols:
-
Enhance Reagent Reactivity:
-
Action: Switch to a more powerful onium-salt reagent like HATU , HBTU , or COMU .[2]
-
Rationale: These reagents are designed for high efficiency and are particularly effective for coupling sterically hindered amino acids.
-
-
Optimize Reaction Conditions:
-
Action:
-
Change the solvent to a more disruptive one like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM.[2]
-
Increase the reaction time (e.g., up to 24 hours).[2]
-
Carefully increase the temperature. Microwave synthesis can be particularly effective at overcoming activation energy barriers for difficult couplings.[2]
-
-
Rationale: Better solvation can break up aggregates and improve reagent contact. Increased time and energy input can help drive sluggish reactions to completion.
-
-
Protocol: Double Coupling
-
Action: If a monitoring test (e.g., Kaiser test) indicates an incomplete reaction after the standard coupling time, filter the reaction mixture and subject the resin to a second, fresh treatment of amino acid and coupling reagents.[5]
-
Rationale: This is a straightforward and often effective method to push the reaction to completion by re-introducing a full concentration of fresh reagents.
-
Problem 3: Formation of N-Acylurea Byproduct
When using a carbodiimide reagent (DCC, EDC), you isolate a significant amount of a byproduct with a mass corresponding to your pyroglutamic acid derivative plus the carbodiimide.
Probable Causes & Mechanistic Insight:
Solutions & Protocols:
-
Utilize an Additive:
-
Action: Always use an additive such as 1-hydroxybenzotriazole (HOBt) or, preferably, Oxyma Pure when performing carbodiimide-mediated couplings.[3]
-
Rationale: The additive rapidly traps the O-acylisourea intermediate to form an active ester. This new intermediate is more stable against intramolecular rearrangement but remains highly reactive towards the amine, effectively funneling the reaction down the desired pathway.
-
-
Change Coupling Reagent Class:
-
Action: Switch to a phosphonium (PyBOP) or uronium/aminium (HATU, HBTU) type coupling reagent.
-
Rationale: These reagents operate through a different activation mechanism that does not involve an O-acylisourea intermediate, thereby completely avoiding this specific side reaction.
-
Problem 4: Unwanted Opening of the Lactam Ring
You detect byproducts corresponding to the ring-opened glutamic acid derivative.
Probable Causes & Mechanistic Insight:
The lactam (cyclic amide) of the pyroglutamate ring is generally stable but can be susceptible to hydrolysis under harsh conditions.[6]
-
Strongly Basic or Acidic Conditions: The presence of strong aqueous base (like NaOH) or acid can catalyze the hydrolysis of the amide bond.[6]
-
High Temperatures in Aqueous Media: Prolonged heating in the presence of water can also promote hydrolysis.[7]
Solutions & Protocols:
-
Maintain pH Control:
-
Action: Ensure the reaction and workup conditions are maintained close to neutral pH. Avoid unnecessarily strong acids or bases during purification steps.
-
Rationale: The lactam bond is most stable at neutral pH.
-
-
Use Anhydrous Conditions:
-
Action: Perform the coupling reaction under anhydrous conditions using dry solvents.
-
Rationale: Removing water, a key reactant in hydrolysis, will prevent this side reaction from occurring.
-
Visualizing Key Pathways
To better understand the chemical transformations, the following diagrams illustrate the primary reaction and key side reaction pathways.
Caption: Desired reaction pathway for amide synthesis.
Caption: Epimerization via the oxazolone intermediate.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Pyroglutamic Acid Artifacts in LC-MS/MS
Welcome to the technical support center for troubleshooting artifacts in the LC-MS/MS analysis of pyroglutamic acid (pGlu). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying pGlu and its precursors, glutamine (Gln) and glutamic acid (Glu). Here, we will delve into the root causes of common analytical artifacts and provide field-proven, step-by-step protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: I'm observing a pyroglutamic acid peak in my chromatogram even when analyzing a pure glutamine or glutamic acid standard. Is my standard contaminated?
Answer:
While contamination is a possibility, it is more likely that you are observing an analytical artifact. Free glutamine and glutamic acid can undergo non-enzymatic cyclization to form pyroglutamic acid during the analytical process itself.[1][2][3] This conversion is a well-documented phenomenon and can occur at two primary stages: during sample preparation and storage, or within the mass spectrometer's ion source.
Causality and In-Depth Explanation:
The conversion of Gln to pGlu involves the loss of ammonia from its side chain, while Glu converts to pGlu through the loss of a water molecule.[4] This cyclization can be promoted by several factors:
-
pH: The reaction is known to occur under both acidic and alkaline conditions.[5][6]
-
Temperature: Elevated temperatures during sample preparation, storage, or within the LC system can accelerate the conversion.[5][6]
-
In-Source Conversion: The high-energy environment of the electrospray ionization (ESI) source is a major contributor to this artifact.[1][2][4] The conversion rate within the ion source can be substantial, with studies showing that anywhere from 33% to nearly 100% of glutamine can be converted to pyroglutamic acid, depending on the instrument's settings, particularly the fragmentor or cone voltage.[2][4][7]
It's crucial to understand that this in-source conversion happens after chromatographic separation. Therefore, even if your LC method perfectly separates Gln, Glu, and pGlu, the Gln and Glu that enter the mass spectrometer can still be converted to pGlu, leading to an artificially high pGlu signal and an underestimation of Gln and Glu.
dot graph TD{ subgraph "Analytical Workflow" A[Glutamine/Glutamic Acid in Sample] --> B{LC Separation}; B --> C[Enters MS Ion Source]; end
} caption: In-source conversion of Gln/Glu to pGlu.
Issue 2: My quantitative results for glutamine and pyroglutamic acid are inconsistent and not reproducible. What could be the cause?
Answer:
Inconsistent and irreproducible results are classic symptoms of uncontrolled artifact formation. The variability likely stems from slight fluctuations in experimental conditions that significantly impact the rate of pGlu formation.
Troubleshooting Protocol: Pinpointing the Source of Variability
-
Evaluate Sample Handling and Storage:
-
Are you controlling the pH of your samples? Glutamine is less stable at extreme pH values.[5][6] Ensure your samples and standards are maintained in a pH-stable buffer, ideally close to neutral, until analysis.
-
What are your storage conditions? While glutamine is stable for extended periods when frozen at -70°C, its stability in solution at refrigerated or room temperature is limited.[8][9] Minimize the time samples spend at room temperature. If samples are extracted in an acidic solution like trichloroacetic acid (TCA), they should be stored at -70°C and analyzed promptly.[8]
-
-
Scrutinize Your LC Method:
-
Is your chromatography adequate? It is absolutely essential to have a chromatographic method that baseline-separates glutamine, glutamic acid, and pyroglutamic acid.[1][2] Without this separation, you cannot distinguish between the pGlu that was originally in your sample and the pGlu that is formed in the ion source. A reversed-phase C18 column with a volatile ion-pair reagent or a HILIC column can often achieve this separation.[10][11]
-
-
Optimize Mass Spectrometer Source Conditions:
-
Have you optimized your fragmentor/cone voltage? This is one of the most critical parameters.[1][2][12] A high fragmentor voltage can dramatically increase the in-source conversion of Gln to pGlu.[4][12] You must perform an optimization experiment to find a voltage that provides adequate sensitivity for Gln and Glu while minimizing their conversion to pGlu.
-
Experimental Protocol: Optimizing Fragmentor Voltage
-
Prepare a pure standard solution of Glutamine (e.g., 10 µM in your initial mobile phase).
-
Set up a series of experiments where you perform flow injection analysis (no LC column) or a rapid isocratic LC method.
-
In each experiment, vary the fragmentor (or cone) voltage across a wide range (e.g., from 50 V to 200 V in 10-20 V increments). Keep all other source parameters (e.g., gas temperatures, nebulizer pressure) constant.[1]
-
For each voltage setting, monitor the signal intensity for both the Gln precursor ion and the pGlu precursor ion.
-
Plot the signal intensity of Gln and pGlu as a function of the fragmentor voltage.
-
Calculate the ratio of pGlu signal to Gln signal at each voltage.
-
Select the fragmentor voltage that provides a robust signal for Gln while keeping the pGlu/Gln ratio at its minimum.
| Fragmentor Voltage (V) | Gln Peak Area (Arbitrary Units) | pGlu Peak Area (Arbitrary Units) | pGlu/Gln Ratio |
| 50 | 500,000 | 50,000 | 0.10 |
| 75 | 800,000 | 120,000 | 0.15 |
| 100 | 1,200,000 | 360,000 | 0.30 |
| 125 | 1,500,000 | 900,000 | 0.60 |
| 150 | 1,300,000 | 1,300,000 | 1.00 |
This table illustrates how increasing fragmentor voltage can increase the pGlu artifact.
Issue 3: How can I accurately quantify glutamine and pyroglutamic acid in my biological samples, given the issue of in-source conversion?
Answer:
Accurate quantification in the face of this artifact requires a multi-faceted approach that combines optimized analytical conditions with the use of stable isotope-labeled internal standards.
The Gold Standard Workflow for Accurate Quantification:
-
Chromatographic Separation: As emphasized before, you must develop an LC method that provides baseline separation of Gln, Glu, and pGlu. This is non-negotiable for accurate quantification.[1][2]
-
Optimized MS Conditions: Use the lowest possible fragmentor/cone voltage that still provides adequate sensitivity for your analytes of interest. This minimizes the artifact at its source.[1][12]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the key to correcting for any unavoidable in-source conversion.[1][2][3]
-
For the quantification of glutamine, use a stable isotope-labeled glutamine (e.g., ¹³C₅,¹⁵N₂-Gln).
-
For the quantification of pyroglutamic acid, use a stable isotope-labeled pyroglutamic acid (e.g., ¹³C₅-pGlu).
-
Why SIL-IS Works:
The stable isotope-labeled internal standard is chemically identical to the analyte and will therefore undergo in-source conversion at the same rate as the unlabeled analyte.[12] By monitoring the conversion of the labeled standard, you can accurately correct for the conversion of the native analyte in your sample.
dot graph G { layout=neato; node [shape=box, style="filled,rounded", fontcolor="#FFFFFF"];
} caption: Correction using a stable isotope-labeled internal standard.
Step-by-Step Quantification Protocol with SIL-IS:
-
Spike all samples, standards, and blanks with a known concentration of the appropriate SIL-IS at the earliest stage of sample preparation.
-
Develop an LC-MS/MS method with MRM transitions for both the native analytes and their corresponding labeled internal standards. You will also need an MRM transition for the conversion product of the labeled standard (e.g., for ¹³C₅,¹⁵N₂-Gln converting to ¹³C₅-pGlu).
-
Acquire the data.
-
For each sample, calculate the peak area ratio of the native analyte to its SIL-IS.
-
Create a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Use the regression equation from the calibration curve to determine the concentration of the analyte in your unknown samples. The ratio-based calculation inherently corrects for both extraction variability and the in-source conversion artifact.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 4. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glutamine stability in biological tissues evaluated by fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for L-Pyroglutamamide Derivatization
Welcome to the technical support center for L-Pyroglutamamide derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, ensuring robust and reproducible results.
Introduction to L-Pyroglutamamide Derivatization
L-Pyroglutamamide, a cyclic lactam derived from glutamic acid, is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid conformational structure and functional handles—a secondary amide within the lactam ring, a primary amide, and a chiral center—make it an attractive scaffold for developing novel therapeutics. Derivatization of L-Pyroglutamamide, typically at the carboxylic acid position of its precursor L-Pyroglutamic acid, allows for the exploration of chemical space and the generation of compound libraries with diverse pharmacological activities.
This guide will focus on the common derivatization reactions involving the carboxylic acid group of L-Pyroglutamic acid to form amides and esters, as the principles are directly applicable to L-Pyroglutamamide with appropriate strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for L-Pyroglutamic acid/amide?
The two most prevalent derivatization strategies involve the carboxylic acid functional group:
-
Amide Bond Formation: Coupling the carboxylic acid with a primary or secondary amine using a coupling reagent. This is a widely used method to generate a diverse range of amide derivatives.[1][2]
-
Esterification: Reacting the carboxylic acid with an alcohol, typically under acidic conditions or using specific esterification agents.[3]
Q2: Why is maintaining chiral integrity a concern during derivatization?
The chiral center at the C5 position of the pyroglutamate ring is crucial for the biological activity of its derivatives. Harsh reaction conditions, particularly during the activation of the carboxylic acid, can lead to racemization, resulting in a mixture of enantiomers. This can significantly impact the compound's efficacy and safety profile.[1][4]
Q3: What are the key reaction parameters to control for successful derivatization?
Successful derivatization hinges on the careful control of several parameters:
-
Temperature: Many coupling reactions are initiated at low temperatures (e.g., 0 °C) to minimize side reactions and racemization, and then gradually warmed to room temperature.
-
Choice of Coupling Reagent and Base: The selection of an appropriate coupling reagent and a non-nucleophilic base is critical for efficient activation of the carboxylic acid and to prevent unwanted side reactions.
-
Solvent: A dry, aprotic solvent is typically used to prevent hydrolysis of the activated intermediate.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximum conversion and minimal byproduct formation.
Q4: How can I monitor the progress of my derivatization reaction?
Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5][6][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low or No Product Yield | 1. Inefficient activation of the carboxylic acid: The coupling reagent may be old or degraded. 2. Hydrolysis of the activated intermediate: Presence of water in the reaction mixture. 3. Poor nucleophilicity of the amine/alcohol: Steric hindrance or electronic effects can reduce reactivity. 4. Incorrect stoichiometry of reagents. | 1. Use fresh, high-quality coupling reagents. Consider a more potent activating agent if necessary. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Increase the reaction temperature or time. For sterically hindered amines, consider using a more reactive coupling agent. 4. Carefully check the molar equivalents of all reagents. A slight excess of the amine/alcohol and coupling reagent is often used. |
| Presence of Multiple Spots on TLC (Impurity Formation) | 1. Side reaction with the coupling reagent: Some coupling reagents can form stable byproducts.[1] 2. Racemization: Formation of the diastereomeric product if the starting amine/alcohol is also chiral. 3. Lactam ring opening: Harsh acidic or basic conditions can lead to the hydrolysis of the pyroglutamate ring.[8] 4. Formation of N-acylurea byproduct (with carbodiimides like DCC/EDC). | 1. Choose a coupling reagent that generates water-soluble byproducts for easier removal during workup (e.g., EDC with HOBt). 2. Use milder reaction conditions (lower temperature) and consider adding a racemization suppressant like 1-Hydroxybenzotriazole (HOBt).[1] Analyze the product's chiral purity using chiral HPLC or GC. 3. Avoid strong acids or bases and prolonged reaction times at high temperatures. Maintain a neutral or slightly basic pH during the reaction. 4. Add HOBt or another additive to trap the O-acylisourea intermediate and prevent N-acylurea formation. |
| Difficulty in Product Purification | 1. Byproducts with similar polarity to the product. 2. Residual coupling reagent or its byproducts. | 1. Optimize the reaction conditions to minimize byproduct formation. Explore different solvent systems for column chromatography to improve separation. 2. Use a coupling reagent that forms water-soluble byproducts (e.g., EDC). Perform an acidic and/or basic wash during the workup to remove unreacted starting materials and byproducts. |
Key Experimental Protocols
Protocol 1: Amide Bond Formation using HBTU/DIPEA
This protocol describes a general procedure for the coupling of N-Boc-L-pyroglutamic acid with a primary or secondary amine.[9]
Materials:
-
N-Boc-L-pyroglutamic acid
-
Amine (primary or secondary)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
1M HCl solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve N-Boc-L-pyroglutamic acid (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve HBTU (1.1 eq) in anhydrous DMF.
-
Slowly add the HBTU solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Esterification using Acid Catalysis
This protocol outlines a general method for the esterification of L-pyroglutamic acid.[3]
Materials:
-
L-pyroglutamic acid
-
Alcohol (e.g., ethanol, methanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst
-
Anhydrous solvent (corresponding to the alcohol used)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Suspend L-pyroglutamic acid (1.0 eq) in the anhydrous alcohol (used in excess as the solvent).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or 1.2 eq of SOCl₂) to the mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous NaHCO₃ solution until the pH is ~7-8.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Visualizations
Caption: General workflow for L-Pyroglutamamide derivatization.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of (S)-5-Oxopyrrolidine-2-carboxamide and its Analogues: Structure-Activity Relationships and Biological Performance
Abstract
(S)-5-Oxopyrrolidine-2-carboxamide, also known as L-Pyroglutamamide, is a derivative of pyroglutamic acid, a naturally occurring amino acid metabolite.[1][2] This class of compounds, characterized by a 2-pyrrolidinone scaffold, has garnered significant interest for its diverse biological activities, including nootropic, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6] The inherent chirality and constrained cyclic structure of the pyroglutamic acid backbone make it a privileged scaffold in medicinal chemistry for developing novel therapeutic agents.[7][8] This guide provides a comparative analysis of this compound and its structurally related analogues. We will explore the key structure-activity relationships (SAR) that govern their biological performance, present comparative experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold.
Introduction to this compound (Pyroglutamide)
Chemical Structure and Properties
This compound is a small, chiral molecule derived from the cyclization of glutamine.[8] Its structure features a five-membered lactam (cyclic amide) ring, which imparts significant conformational rigidity.[8] This rigidity is a key feature, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The molecule possesses two key functional groups amenable to chemical modification: the amide at the C-2 position and the lactam nitrogen.
Known Biological Roles and Rationale for Analogue Development
The parent compound, pyroglutamic acid, is recognized for its role in cognitive function, interacting with the glutamatergic system, which is crucial for learning and memory.[1][9] Studies have shown that pyroglutamic acid and its derivatives can exhibit nootropic effects by activating cholinergic mechanisms and preventing scopolamine-induced amnesia.[3] Specifically, L-pyroglutamic acid has been found to interact with excitatory amino acid receptors in the brain.[9]
The development of analogues is driven by the need to enhance specific biological activities, improve pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and explore new therapeutic applications. By systematically modifying the core scaffold, researchers aim to:
-
Enhance Potency: Increase the biological effect at a lower concentration.
-
Improve Selectivity: Target specific receptors or enzymes to minimize off-target effects.
-
Modulate Physicochemical Properties: Optimize solubility, stability, and bioavailability.
-
Discover Novel Activities: Uncover new therapeutic potentials, such as anticancer or antimicrobial effects.[4]
Key Analogues and Structure-Activity Relationships (SAR)
The versatility of the pyroglutamic acid scaffold allows for modifications at several positions.[7] The most common modifications involve substitutions on the amide nitrogen, the aromatic ring (if present), or the pyrrolidinone ring itself. These modifications have led to the discovery of analogues with a wide spectrum of activities, from antifungal to anti-tubercular agents.[5][10]
-
N-Aryl and Heterocyclic Substitutions: A significant body of research focuses on attaching various aromatic and heterocyclic moieties to the core structure. For instance, the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives bearing azole and hydrazone groups has yielded compounds with potent anticancer and antimicrobial activities.[4]
-
Ester and Amide Derivatives: Modification of the carboxylic acid group of pyroglutamic acid into esters and amides has been a successful strategy. A study synthesizing L-pyroglutamic acid esters found that several analogues demonstrated significant antifungal activity against Phytophthora infestans, with some compounds being more potent than the commercial fungicide azoxystrobin.[5]
-
Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as halogens (fluoro, bromo) to phenyl-substituted carboxamides, has been shown to significantly enhance anti-tubercular activity.[10] For example, a 3-bromo-2-fluorophenyl derivative showed a minimum inhibitory concentration (MIC) of 3.12 µg/mL against Mycobacterium tuberculosis.[10]
Comparative Biological Evaluation: Experimental Data
The following tables summarize representative data from various studies to illustrate the impact of structural modifications on biological activity.
Table 1: Comparative In Vitro Activity of this compound Analogues
| Compound ID | Structural Modification | Biological Target/Assay | Result (IC₅₀ / EC₅₀ / MIC) | Reference |
| Parent (L-PCA) | (S)-5-Oxopyrrolidine-2-carboxylic acid | Glutamate Receptor Binding | IC₅₀: 28.11 µM | [9] |
| Analogue 2d | L-pyroglutamic acid ester derivative | Antifungal (P. infestans) | EC₅₀: 1.44 µg/mL | [5] |
| Analogue 2j | L-pyroglutamic acid ester derivative | Antifungal (P. infestans) | EC₅₀: 1.21 µg/mL | [5] |
| Analogue KSK 19 | N-(3-bromo-2-fluorophenyl) carboxamide | Anti-tubercular (M. tuberculosis) | MIC: 1.6 µg/mL | [10] |
| Analogue KSK 12 | N-(4-bromophenyl) carboxamide | Anti-tubercular (M. tuberculosis) | MIC: 6.25 µg/mL | [10] |
| Compound 21 | Hydrazone with 5-nitrothiophene | Antimicrobial (S. aureus) | MIC: < 3.9 µg/mL | [4][11] |
| Compound 18-22 | Hydrazone/Azole derivatives | Anticancer (A549 cells) | Potent Activity at 100 µM | [4][11] |
Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Mechanistic Insights and Signaling Pathways
The diverse activities of pyroglutamide analogues stem from their ability to interact with multiple biological targets.
-
Nootropic Activity: The cognitive-enhancing effects are largely attributed to the modulation of the cholinergic and glutamatergic systems.[1][3] Pyroglutamic acid itself can antagonize the disruption of memory caused by NMDA receptor antagonists.[12] This suggests a mechanism involving the potentiation of glutamate signaling, which is fundamental to synaptic plasticity.
-
Antimicrobial/Anticancer Activity: The mechanisms for these activities are more varied. In some cases, the compounds may act as antimetabolites.[10] For antimicrobial hydrazone derivatives, activity may be linked to the ability to disrupt bacterial cell membranes or inhibit essential enzymes. Anticancer activity against lung adenocarcinoma (A549) cells has been demonstrated, though the precise signaling pathways are still under investigation.[4][11]
Below is a generalized diagram illustrating a potential mechanism for nootropic action.
Caption: Proposed mechanism for nootropic action via cholinergic system enhancement.
Standardized Experimental Protocols
To ensure reproducibility and enable valid comparisons, standardized protocols are essential. Below are representative methodologies for evaluating the biological activities discussed.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.
-
Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a vehicle control (broth with inoculum and DMSO at the highest concentration used).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring absorbance at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., A549 human lung adenocarcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Discussion and Future Directions
The this compound scaffold is a remarkably fruitful starting point for the development of diverse therapeutic agents. Structure-activity relationship studies have consistently shown that:
-
Esterification of the C-2 carboxyl group can lead to potent antifungal agents.[5][13]
-
Amidation with substituted aromatic rings is a viable strategy for creating anti-tubercular and antimicrobial compounds.[10][14] The nature and position of substituents on the aromatic ring are critical for activity.
-
Hydrazone linkages are effective for generating broad-spectrum antimicrobial and anticancer candidates.[4][11]
Future research should focus on several key areas. Firstly, comprehensive pharmacokinetic and ADME/Tox profiling of the most potent analogues is necessary to assess their drug-likeness and potential for clinical development. Secondly, elucidation of the precise molecular targets and signaling pathways for the anticancer and antimicrobial compounds will enable mechanism-based optimization. Finally, exploring novel substitutions on the pyrrolidinone ring itself, which has been less reported, could unlock new avenues of biological activity.[7] The continued exploration of this privileged scaffold holds significant promise for addressing unmet needs in cognitive health, infectious diseases, and oncology.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C5H8N2O2 | CID 444439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Frontiers | Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues [frontiersin.org]
- 14. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of L-Pyroglutamamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Pyroglutamate Scaffold
L-Pyroglutamic acid, a cyclic derivative of glutamic acid, and its corresponding amide, L-Pyroglutamamide, represent a privileged scaffold in medicinal chemistry.[1] This rigidified amino acid structure serves as a versatile starting point for the synthesis of a wide array of biologically active molecules.[1] The inherent chirality and conformational constraints of the pyroglutamate ring allow for the design of derivatives with high specificity for various biological targets. Researchers have explored modifications of this core structure to develop compounds with a range of therapeutic applications, including neuroprotection, anti-inflammatory, and antifungal activities.[2][3] This guide will focus on a comparative analysis of L-Pyroglutamamide derivatives, where the carboxylic acid is replaced by an amide, a modification that can significantly impact physicochemical properties and biological target engagement.
Comparative Biological Activities of L-Pyroglutamamide Derivatives
The biological activities of L-Pyroglutamamide derivatives are diverse and largely depend on the nature of the substituents attached to the amide nitrogen and other positions on the pyroglutamate ring. Here, we compare their activities across several key therapeutic areas.
Anti-inflammatory Activity: P2X7 Receptor Antagonism
A significant area of investigation for L-Pyroglutamamide derivatives has been their potent antagonist activity at the P2X7 receptor (P2X7R).[4] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells and is a key player in the inflammatory cascade.[5][6] Its activation triggers the release of pro-inflammatory cytokines such as IL-1β and IL-18, making it a prime target for anti-inflammatory drug development.[7]
A series of pyroglutamic acid amide analogues have been investigated for their P2X7R antagonist activity, leading to the identification of potent compounds with in vivo efficacy in pain models.[5] The structure-activity relationship (SAR) studies revealed that the nature of the substituent on the amide nitrogen is critical for potency.
Table 1: Comparative P2X7R Antagonist Activity of Selected L-Pyroglutamamide Derivatives
| Compound ID | Amide Substituent | P2X7R Antagonism (pIC50) | Reference |
| GSK1370319A | (2-chloro-5-(methylsulfonyl)phenyl)methyl | 8.0 | [4] |
| Compound 31 | (2,4-dichlorophenyl)methyl | High in vivo activity | [5] |
| Compound 1a | Varied arylmethyl groups | Moderate to High | [4] |
| Compound 16i | Varied arylmethyl groups | Moderate to High | [4] |
| Compound 16j | Varied arylmethyl groups | Moderate to High | [4] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
The data indicates that specific substitutions on the phenyl ring of the benzylamide moiety significantly influence the antagonist potency. This highlights the importance of exploring a diverse chemical space around this position for optimizing P2X7R antagonism.
Potential Nootropic and Neuroprotective Activities
The pyroglutamate scaffold is a core component of several nootropic agents, suggesting that its derivatives may possess cognitive-enhancing and neuroprotective properties. Two key enzymes implicated in cognitive function and neurodegeneration are prolyl oligopeptidase (POP) and acetylcholinesterase (AChE).
Prolyl Oligopeptidase (POP) Inhibition:
POP is a serine protease that cleaves small proline-containing peptides and has been linked to neurodegenerative diseases.[8][9] Inhibition of POP is considered a promising strategy for the treatment of cognitive disorders. While direct studies on L-Pyroglutamamide derivatives as POP inhibitors are emerging, the structural similarity to known inhibitors suggests their potential in this area.
Acetylcholinesterase (AChE) Inhibition:
AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[10][11] They act by increasing the levels of the neurotransmitter acetylcholine in the brain.[12] While comprehensive studies on L-Pyroglutamamide derivatives as AChE inhibitors are limited, the exploration of this activity presents a promising avenue for future research. The IC50 values for known AChE inhibitors vary widely, providing a benchmark for future comparative studies.[8][9][13]
Antifungal Activity
Several studies have reported the antifungal activity of L-pyroglutamic acid esters.[2][3] For instance, certain L-pyroglutamic acid esters have demonstrated significant activity against Phytophthora infestans, with EC50 values significantly lower than the commercial fungicide azoxystrobin.[3] While these studies focus on esters, they provide a strong rationale for investigating the antifungal potential of L-Pyroglutamamide derivatives, as the amide bond can offer different stability and interaction profiles.
Table 2: Antifungal Activity of L-Pyroglutamic Acid Esters against P. infestans
| Compound ID | Ester Substituent | EC50 (μg/mL) | Reference |
| 2d | (E)-4-(2,4-dichlorostyryl)benzyl | 1.44 | [3] |
| 2j | (E)-4-(4-chlorostyryl)benzyl | 1.21 | [3] |
| Azoxystrobin | Commercial Fungicide | 7.85 | [3] |
Key Experimental Protocols
To facilitate further research in this area, we provide detailed protocols for key biological assays.
Protocol 1: In Vitro P2X7 Receptor Antagonist Assay (Dye Uptake)
This protocol is adapted from established methods for screening P2X7R antagonists.[14][15]
Principle: Activation of the P2X7R leads to the formation of a non-selective pore, allowing the passage of large molecules like the fluorescent dye YO-PRO-1. Antagonists will inhibit this dye uptake.
Materials:
-
HEK293 cells stably expressing human P2X7R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Extracellular saline solution (ECS)
-
ATP (agonist)
-
YO-PRO-1 iodide
-
Test L-Pyroglutamamide derivatives
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HEK293-hP2X7R cells into 96-well plates at a density that yields a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of the L-Pyroglutamamide derivatives in ECS.
-
Assay: a. Wash the cell monolayer with PBS. b. Add the test compounds at various concentrations to the wells and incubate for 30 minutes at 37°C. c. Add YO-PRO-1 to each well to a final concentration of 1 µM. d. Initiate the reaction by adding ATP to a final concentration that elicits a submaximal response (e.g., EC80). e. Immediately measure the fluorescence intensity over time using a microplate reader (excitation ~491 nm, emission ~509 nm).
-
Data Analysis: Calculate the percent inhibition of dye uptake for each compound concentration relative to the control (ATP alone). Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Prolyl Oligopeptidase (POP) Inhibition Assay
This protocol describes a fluorometric assay for measuring POP activity and screening for inhibitors.[3][5]
Principle: The assay utilizes a fluorogenic substrate, Z-Gly-Pro-AMC, which is cleaved by POP to release the highly fluorescent 7-amido-4-methylcoumarin (AMC). Inhibitors will reduce the rate of AMC release.
Materials:
-
Purified human POP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM EDTA and 1 mM DTT)
-
Z-Gly-Pro-AMC (substrate)
-
Test L-Pyroglutamamide derivatives
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: a. Dilute the POP enzyme in assay buffer to a working concentration. b. Prepare a stock solution of Z-Gly-Pro-AMC in DMSO and dilute to a working concentration in assay buffer. c. Prepare serial dilutions of the test compounds in assay buffer.
-
Assay: a. To each well, add the test compound or vehicle control. b. Add the diluted POP enzyme solution and incubate for 10-15 minutes at 37°C. c. Initiate the reaction by adding the substrate solution. d. Immediately measure the increase in fluorescence over time at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Data Analysis: a. Determine the initial reaction velocity from the linear portion of the fluorescence curve. b. Calculate the percent inhibition for each compound concentration. c. Determine the IC50 value by plotting percent inhibition against compound concentration.
Signaling Pathway Analysis
Understanding the signaling pathways modulated by L-Pyroglutamamide derivatives is crucial for elucidating their mechanism of action and predicting their therapeutic effects.
P2X7 Receptor Downstream Signaling
Activation of the P2X7R initiates a cascade of intracellular events.[2][7][16] The initial influx of Ca2+ and Na+ and efflux of K+ leads to the activation of multiple downstream signaling pathways, including:
-
NLRP3 Inflammasome Activation: This is a key pathway leading to the processing and release of IL-1β and IL-18.[7]
-
MAPK Pathway: P2X7R activation can modulate the activity of MAP kinases such as p38 and ERK, which are involved in inflammation and cell survival.[16]
-
Phospholipase D (PLD) and Phospholipase A2 (PLA2) Activation: These enzymes are involved in the generation of second messengers that contribute to the inflammatory response.[16]
The ability of L-Pyroglutamamide derivatives to antagonize the P2X7R effectively blocks these downstream pathways, thereby exerting their anti-inflammatory effects.
Caption: P2X7 Receptor signaling pathway and its inhibition by L-Pyroglutamamide derivatives.
Conclusion and Future Perspectives
L-Pyroglutamamide derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated activity as potent P2X7R antagonists underscores their potential in treating inflammatory conditions. Furthermore, the inherent properties of the pyroglutamate scaffold suggest that these derivatives warrant further investigation for their nootropic and neuroprotective effects, particularly as inhibitors of enzymes like POP and AChE.
Future research should focus on expanding the structure-activity relationship studies to identify derivatives with enhanced potency and selectivity for various targets. The development of derivatives with improved pharmacokinetic properties will also be crucial for their translation into clinical candidates. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of L-Pyroglutamamide derivatives.
References
- 1. L-glutamate released from activated microglia downregulates astrocytic L-glutamate transporter expression in neuroinflammation: the ‘collusion’ hypothesis for increased extracellular L-glutamate concentration in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unife.it [iris.unife.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. New insights of P2X7 receptor signaling pathway in alveolar functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Novel Pyrrolo[3,4-d]pyridazinone Derivatives on Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Improved Method for P2X7R Antagonist Screening | PLOS One [journals.plos.org]
- 16. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of L- and D-Pyroglutamamide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the stereochemistry of a molecule is a critical determinant of its biological activity. This guide provides an in-depth, objective comparison of the biological effects of L-Pyroglutamamide and D-Pyroglutamamide, the two stereoisomers of pyroglutamamide. Drawing upon available experimental data and established principles of stereopharmacology, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to inform their work with these compounds.
Introduction: The Significance of Chirality in Pyroglutamamide
Pyroglutamamide, a derivative of pyroglutamic acid, possesses a chiral center at the alpha-carbon of the pyrrolidone ring. This gives rise to two non-superimposable mirror-image forms: L-Pyroglutamamide and D-Pyroglutamamide. In biological systems, where interactions with chiral macromolecules such as enzymes and receptors are highly specific, these enantiomers can exhibit markedly different pharmacological and toxicological profiles.[1][2][3] Understanding these differences is paramount for the rational design and development of safe and effective therapeutic agents.[1][2][3]
This guide will dissect the known biological activities of each enantiomer, present available comparative data, and provide experimental protocols to assess their differential effects.
Biological Profile of L-Pyroglutamamide: The Predominantly Active Enantiomer
Current scientific literature suggests that the L-enantiomer of pyroglutamic acid and its derivatives is the more biologically active form in mammals, including humans.[4] This is consistent with the general observation that biological systems often show a preference for L-amino acids and their derivatives.
Neurological and Cognitive Effects
L-Pyroglutamic acid, the precursor to L-Pyroglutamamide, has been shown to readily cross the blood-brain barrier and influence key neurotransmitter systems, including the cholinergic, GABAergic, and glutamatergic pathways.[5][6] It is believed to play a role in the preservation and activity of crucial neurotransmitters like acetylcholine, gamma-aminobutyric acid (GABA), and glutamic acid.[5] Studies have indicated its potential in stimulating cognitive function and mitigating age-associated memory decline in humans.[5]
Anti-inflammatory and Antifungal Activities
Research has demonstrated that analogues of L-pyroglutamic acid exhibit anti-inflammatory properties by suppressing the production of nitric oxide (NO) induced by lipopolysaccharides (LPS).[7][8] Furthermore, derivatives of L-pyroglutamic acid have shown significant antifungal activity against various pathogens.[7][8][9]
Biological Profile of D-Pyroglutamamide: An Enantiomer with Distinct Potential
While less studied, D-Pyroglutamamide and its corresponding acid are not biologically inert. The available data points to distinct applications and potential therapeutic avenues.
Dermatological and Pharmaceutical Applications
D-Pyroglutamic acid amide is utilized in skincare formulations for its moisturizing properties, contributing to improved skin hydration and elasticity.[10] In the pharmaceutical industry, it serves as a valuable chiral building block for the synthesis of complex bioactive molecules, where it can enhance the solubility and stability of drug formulations.[10]
Neuroprotective Potential
There is emerging evidence suggesting a neuroprotective role for D-pyroglutamic acid derivatives. D-Pyroglutamic acid has been identified as an active endogenous metabolite that can counteract the disruptive effects of N-methyl-D-aspartate (NMDA) receptor antagonists on passive avoidance behavior.[11] This suggests a potential modulatory role in the glutamatergic system, distinct from its L-counterpart, and hints at possible therapeutic applications in conditions involving neurodegenerative processes.[10]
Head-to-Head Comparison: L- vs. D-Pyroglutamamide
Direct comparative studies on the biological effects of L- and D-Pyroglutamamide are limited. However, based on the available data for the individual enantiomers and their acid forms, we can construct a comparative summary.
| Biological Effect/Property | L-Pyroglutamamide | D-Pyroglutamamide |
| Primary Biological Role | Considered the more biologically active enantiomer in humans.[4] | Utilized in specific applications; biological role less defined. |
| Neurological Effects | Cognitive enhancement, modulation of major neurotransmitter systems.[5][6] | Potential neuroprotection, antagonism of NMDA receptor antagonist effects (as the acid).[10][11] |
| Anti-inflammatory Activity | Demonstrated activity in suppressing inflammatory markers.[7][8] | Data not readily available. |
| Antifungal Activity | Proven efficacy against various fungal strains.[7][8][9] | Data not readily available. |
| Primary Applications | Nootropic supplements, research in neuropharmacology.[5][12] | Skincare (moisturizer), chiral synthon in pharmaceutical manufacturing.[10] |
Experimental Protocols for Stereoselective Analysis
To empirically determine the differential effects of L- and D-Pyroglutamamide, researchers can employ a variety of in vitro and in vivo assays. The choice of assay will depend on the specific biological activity being investigated.
In Vitro Assay: Neuronal Cell Viability Under Excitotoxic Stress
This protocol is designed to compare the potential neuroprotective effects of L- and D-Pyroglutamamide against glutamate-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y).
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions until they reach 80-90% confluency.
-
Plating: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of L-Pyroglutamamide, D-Pyroglutamamide, or vehicle control for 24 hours.
-
Induction of Excitotoxicity: Introduce a neurotoxic concentration of glutamate (e.g., 10 mM) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Viability Assay: Assess cell viability using a standard MTT or PrestoBlue™ assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and compare the protective effects of the L- and D-enantiomers.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. echemi.com [echemi.com]
- 5. L-pyroglutamic acid – description and application - Georganics [georganics.sk]
- 6. L-Pyroglutamic Acid | 98-79-3 | Benchchem [benchchem.com]
- 7. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Antibody Specificity: Cross-Reactivity Studies of L-Pyroglutamamide Antibodies
For researchers and drug development professionals, the success of an immunoassay hinges on the specificity of the antibodies employed. This is particularly critical when targeting post-translationally modified (PTM) proteins, where the epitope may differ from its unmodified counterpart by only a single chemical group. This guide provides an in-depth comparison of antibodies targeting L-Pyroglutamamide (pGlu), a common N-terminal modification, with a focus on their application in Alzheimer's disease research, a field where the specific detection of pyroglutamated amyloid-beta (AβpE3) is of paramount importance.
The formation of pyroglutamate from N-terminal glutamine or glutamic acid residues is a modification that can impact protein stability, aggregation, and biological activity.[1][2] In the context of Alzheimer's disease, N-terminally truncated and pyroglutamated amyloid-beta species (AβpE3) are considered particularly pathogenic, exhibiting enhanced aggregation potential and neurotoxicity.[3][4] Consequently, antibodies that can specifically recognize AβpE3 without cross-reacting with full-length Aβ or other truncated forms are invaluable tools for both basic research and as potential therapeutics.[5][6]
This guide will delve into the experimental validation of L-Pyroglutamamide antibody specificity, providing a framework for assessing cross-reactivity and presenting comparative data from published studies.
The Rationale Behind Cross-Reactivity Testing
The primary goal of a cross-reactivity study is to determine the extent to which an antibody binds to molecules other than its intended target. For an anti-pGlu antibody, the most critical potential cross-reactants are:
-
The unmodified N-terminus: Peptides with N-terminal glutamic acid (Glu) or glutamine (Gln).
-
Other truncated forms: Peptides that are truncated but lack the pyroglutamate modification.
-
Full-length protein: The unmodified, full-length protein from which the pGlu peptide is derived.
-
Peptides with other PTMs: To ensure the antibody's specificity is solely for the pGlu modification.
A failure to rigorously assess cross-reactivity can lead to inaccurate quantification, false-positive results, and a misinterpretation of biological phenomena.[7][8]
Experimental Workflow: Assessing Specificity via Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method to quantify antibody specificity and cross-reactivity. In this assay, a known amount of the target antigen (the pGlu-modified peptide) is immobilized on a microplate. The antibody is then pre-incubated with a dilution series of the potential cross-reactant (competitor) before being added to the plate. The degree of cross-reactivity is inversely proportional to the signal detected: the more the antibody binds to the competitor in solution, the less it will be available to bind to the immobilized target, resulting in a lower signal.
Below is a diagram illustrating the workflow of a competitive ELISA for assessing the cross-reactivity of an anti-pGlu antibody.
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
Detailed Protocol: Competitive ELISA for Anti-pGlu Antibody Specificity
This protocol is a generalized procedure and may require optimization for specific antibodies and antigens.
-
Plate Coating:
-
Dilute the pyroglutamate-modified peptide (e.g., AβpE3-42) to a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature (RT) or 37°C.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the competitor peptides (e.g., Aβ1-42, Aβ3-42) in assay buffer (e.g., blocking buffer). The concentration range should be wide enough to generate a full inhibition curve.
-
In a separate plate or tubes, mix the diluted competitor peptides 1:1 with a constant, pre-determined concentration of the primary anti-pGlu antibody.
-
Incubate this mixture for at least 1 hour at RT to allow the antibody to bind to the competitor.
-
-
Binding to Plate:
-
Add 100 µL of the antibody/competitor mixture to the corresponding wells of the antigen-coated and blocked plate.
-
Incubate for 1-2 hours at RT.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's species and isotype), diluted in assay buffer, to each well.
-
Incubate for 1 hour at RT.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate to each well.[9]
-
Incubate in the dark at RT for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Comparative Analysis of Anti-pGlu-Aβ Antibody Specificity
The following table summarizes the cross-reactivity data for several well-characterized monoclonal antibodies raised against pyroglutamated amyloid-beta, as determined by Surface Plasmon Resonance (SPR), a technique that measures binding kinetics in real-time.
| Antibody Clone | Target Peptide (Human AβpE3-18) Affinity (Kᴅ) | Cross-Reactant Peptide | Cross-Reactivity (Kᴅ) | Specificity Fold-Difference | Reference |
| c#6 | 10.4 nM | Aβ1-18 | No binding detected | >96 | [3] |
| Aβ2-18 | No binding detected | >96 | [3] | ||
| Aβ3-18 | No binding detected | >96 | [3] | ||
| Murine AβpE3-18 | No binding detected | >96 | [3] | ||
| c#17 | 1.3 nM | Aβ1-18 | No binding detected | >769 | [3] |
| Aβ2-18 | 293 nM | ~225x | [3] | ||
| Aβ3-18 | 326 nM | ~251x | [3] | ||
| Murine AβpE3-18 | 19 nM | ~15x | [3] | ||
| c#24 | 1.2 nM | Aβ1-18 | No binding detected | >833 | [3] |
| Aβ2-18 | No binding detected | >833 | [3] | ||
| Aβ3-18 | No binding detected | >833 | [3] | ||
| Murine AβpE3-18 | No binding detected | >833 | [3] |
Kᴅ (dissociation constant) is a measure of binding affinity; a lower Kᴅ indicates a stronger interaction. "No binding detected" indicates that the affinity was too low to be measured under the experimental conditions.
Interpreting the Data: Structural Basis of Specificity
The high specificity of antibodies like c#6 and c#24 can be attributed to their unique binding modes.[3][4] Structural analyses have revealed that the antibody's antigen-binding site forms a deep pocket that specifically accommodates the pyroglutamate ring and the adjacent phenylalanine residue of AβpE3. This "pEF head" structure is critical for recognition, and its absence in other Aβ forms prevents effective binding.
The molecular similarity between the target and potential cross-reactants is the underlying reason for potential non-specific binding. The diagram below illustrates the subtle N-terminal differences between the target pGlu-Aβ and its related, non-target peptides.
Caption: Structural comparison of the N-terminus of target and cross-reactant peptides.
As the data for antibody c#17 shows, even with high overall specificity, some level of cross-reactivity with closely related peptides (like Aβ3-18, which only lacks the cyclization of the N-terminal glutamate) can occur, albeit with a significantly weaker binding affinity.[3] This underscores the necessity of quantitative analysis to understand the degree of specificity. For applications requiring absolute discrimination, antibodies like c#6 and c#24 would be superior choices.
Conclusion and Best Practices
The selection of an L-Pyroglutamamide antibody requires careful consideration and validation of its cross-reactivity profile. The data presented here for anti-AβpE3 antibodies demonstrates that highly specific reagents can be developed, but also that variations in specificity exist even among antibodies raised against the same target.
-
Demand Quantitative Data: Do not rely on simple "yes/no" binding data from manufacturers. Request quantitative cross-reactivity data, such as IC50 values from competitive ELISA or Kᴅ values from SPR, against a panel of relevant off-target molecules.
-
Validate in Your Own System: Even with manufacturer data, it is crucial to perform in-house validation using the specific sample types and conditions of your experiment. A competitive ELISA is an excellent method for this.
-
Choose the Right Competitors: The selection of competitor molecules for cross-reactivity testing should be based on the biological context. For anti-pGlu antibodies, this must include the unmodified N-terminal glutamic acid and/or glutamine peptides.
-
Understand the Implications: Acknowledge that even low levels of cross-reactivity can impact results, especially when the cross-reacting species is present in high abundance in the sample.
By adhering to these principles of scientific integrity and rigorous validation, researchers can ensure the reliability and reproducibility of their findings, ultimately advancing our understanding of the biological roles of L-Pyroglutamamide and paving the way for new diagnostic and therapeutic strategies.
References
- 1. biblio.eui.eu [biblio.eui.eu]
- 2. Plasma pyroglutamate‐modified amyloid beta differentiates amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and functional analyses of pyroglutamate-amyloid-β-specific antibodies as a basis for Alzheimer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyroglutamate-Modified Amyloid Beta Peptides: Emerging Targets for Alzheimer´s Disease Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the therapeutic candidates targeting pGlu3Aβ? [synapse.patsnap.com]
- 7. Erratum to: Do anti-amyloid beta protein antibody cross reactivities confound Alzheimer disease research? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Do anti-amyloid beta protein antibody cross reactivities confound Alzheimer disease research? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular determinants of cross-reactivity and potency by VH3-33 antibodies against the Plasmodium falciparum circumsporozoite protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrrolidone-Based SV2A Ligands: Efficacy Beyond the Parent Scaffold of (S)-5-Oxopyrrolidine-2-carboxamide
Introduction: From a Simple Scaffold to a Class of Potent Neuromodulators
The pyrrolidone ring, a five-membered lactam, represents a cornerstone in the development of a significant class of neuroactive compounds. The parent molecule, (S)-5-Oxopyrrolidine-2-carboxamide, also known as L-Pyroglutamamide, serves as a fundamental structural motif. While direct therapeutic efficacy data for L-Pyroglutamamide is sparse, its derivatives, collectively known as the racetams, have demonstrated a broad spectrum of activity, ranging from nootropic (cognitive-enhancing) to potent anticonvulsant effects. This guide provides a comparative analysis of key pyrrolidone derivatives, focusing on their efficacy relative to standard neuromodulatory drugs. We will delve into the structure-activity relationships, mechanistic underpinnings, and comparative preclinical and clinical data that define this important class of molecules. Our primary focus will be on the anticonvulsant derivatives that target the Synaptic Vesicle Glycoprotein 2A (SV2A), a protein critical to neurotransmitter release.
The Emergence of SV2A as a Key Target for Pyrrolidone Derivatives
The therapeutic breakthrough for pyrrolidone derivatives came with the identification of Synaptic Vesicle Glycoprotein 2A (SV2A) as the specific binding site for the anticonvulsant drug Levetiracetam.[1] This discovery shifted the understanding of this drug class from agents with poorly defined mechanisms to targeted modulators of synaptic function. SV2A is an integral membrane protein found in the vesicles of most synaptic terminals and is believed to play a crucial role in the regulation of vesicle fusion and neurotransmitter exocytosis.[2][3] The binding of pyrrolidone ligands to SV2A is thought to modulate its function, leading to a decrease in presynaptic neurotransmitter release, particularly during periods of high neuronal activity characteristic of seizures.[4] A strong correlation has been established between the SV2A binding affinity of these analogs and their potency in protecting against seizures, validating SV2A as a key target for antiepileptic drug discovery.[5][6]
Caption: Simplified signaling pathway of pyrrolidone-based SV2A ligands.
Comparative Efficacy of Key Pyrrolidone Derivatives
The evolution of pyrrolidone-based drugs has led to the development of several key compounds with distinct pharmacological profiles. Here, we compare the efficacy of Levetiracetam, the foundational SV2A ligand, with its close analogs, Brivaracetam and Seletracetam, as well as the prototypical nootropic, Piracetam.
Anticonvulsant Potency: A Tale of Increasing Affinity
The primary determinant of anticonvulsant potency within this class is the binding affinity for SV2A. Structure-activity relationship studies have demonstrated that specific modifications to the pyrrolidone scaffold can dramatically increase this affinity, leading to enhanced efficacy.
| Compound | Relative SV2A Binding Affinity | Key Structural Feature | Anticonvulsant Potency (Preclinical Models) |
| Piracetam | Very Low | Unsubstituted 2-oxopyrrolidine | Weak |
| Levetiracetam | High | (S)-α-ethyl-2-oxo-1-pyrrolidine acetamide | Potent |
| Brivaracetam | 15- to 30-fold higher than Levetiracetam | n-propyl group at the 4-position of the pyrrolidone ring | More potent than Levetiracetam |
| Seletracetam | ~10-fold higher than Levetiracetam[2][5][7] | (4R)-4-(2,2-Difluoroethenyl) group at the C4 position[4] | Most potent in this series |
Seletracetam , with its difluoroethenyl group, exhibits the highest affinity for SV2A and, consequently, the greatest potency in preclinical models of epilepsy.[2][7][8] This enhanced affinity is the molecular basis for its increased potency compared to Levetiracetam.[4] While the clinical development of Seletracetam was halted, the data underscores the therapeutic potential of high-affinity SV2A ligands.[2][4]
Brivaracetam also demonstrates a significantly higher affinity for SV2A than Levetiracetam, which is thought to contribute to its potent anticonvulsant effects.[9] However, indirect comparisons of clinical trial data have not shown a significant difference in overall efficacy between Levetiracetam and Brivaracetam for seizure reduction.[9]
Levetiracetam versus Piracetam: A randomized controlled clinical trial comparing Levetiracetam and Piracetam for the treatment of breath-holding spells in children found that both drugs were safe and effective in reducing the frequency of spells. However, Levetiracetam demonstrated superior effects on the severity of these spells.[10][11][12] In preclinical studies, Levetiracetam is significantly more active in preventing seizures, whereas Piracetam has a more pronounced effect on learning and memory.[13]
Clinical Efficacy and Tolerability
In clinical practice, both Levetiracetam and Brivaracetam are established as effective treatments for focal and secondary generalized seizures.[9] While their efficacy appears comparable, there is emerging evidence suggesting a potential difference in their side-effect profiles.
| Drug | Efficacy (Seizure Reduction) | Common Side Effects | Behavioral Adverse Events (BAEs) |
| Levetiracetam | Effective for partial and generalized seizures.[14][15] | Dizziness, somnolence, asthenia. | Can induce or worsen irritability, aggression, and depression in some patients.[16] |
| Brivaracetam | Similar efficacy to Levetiracetam for focal seizures. | Drowsiness, dizziness, fatigue.[17] | Evidence suggests a lower incidence of BAEs compared to Levetiracetam.[18] |
Several studies have indicated that patients who experience behavioral adverse events with Levetiracetam may tolerate a switch to Brivaracetam well, with an improvement in these symptoms.[18][19] This suggests that while both drugs target SV2A, their differing affinities and potentially other off-target effects may lead to distinct clinical profiles.
Experimental Protocols for Efficacy Evaluation
The preclinical and clinical evaluation of pyrrolidone derivatives relies on a set of standardized experimental protocols to assess their anticonvulsant and nootropic properties.
Preclinical Models of Seizure Activity
-
Audiogenic Seizure Model: This model uses a high-intensity sound to induce seizures in susceptible strains of mice. It is a common screening tool for anticonvulsant drugs and has shown a strong correlation between a compound's ability to protect against these seizures and its affinity for SV2A.[6]
-
Kindling Model: This model involves repeated sub-convulsive electrical or chemical stimulation of a specific brain region, typically the amygdala, which leads to a progressive intensification of seizure activity. It is considered a model of temporal lobe epilepsy and is used to assess the anti-epileptogenic potential of new compounds.
-
Hypoxia-Induced Seizures in Neonatal Rodents: This model is used to evaluate the efficacy of anticonvulsants in a developing brain. Levetiracetam has been shown to be effective in reducing seizure duration and severity in this model.[20]
Caption: A generalized workflow for preclinical anticonvulsant efficacy testing.
Behavioral Assays for Cognitive Function
-
Morris Water Maze: This is a widely used test for spatial learning and memory in rodents.[21][22][23] The animal is placed in a pool of opaque water and must learn the location of a hidden escape platform using distal visual cues. Key measures include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (when the platform is removed).[24][25]
-
Passive Avoidance Test: This test assesses long-term memory based on negative reinforcement.[26][27][28][29] The animal learns to avoid an environment where it previously received an aversive stimulus (e.g., a mild foot shock). The latency to enter the aversive compartment is used as a measure of memory retention.[30]
Conclusion
The journey from the simple scaffold of this compound to highly potent and specific SV2A ligands like Seletracetam and Brivaracetam exemplifies a successful trajectory in modern drug discovery. While direct comparative data on the parent molecule is lacking, the extensive research on its derivatives provides a clear picture of the structure-activity relationships that govern efficacy within this class. The primary determinant of anticonvulsant potency is the affinity for SV2A, with newer generations of compounds demonstrating significantly enhanced binding and preclinical efficacy. In the clinical setting, Levetiracetam and Brivaracetam offer comparable seizure control, with a potential advantage for Brivaracetam in terms of its behavioral side-effect profile. The continued exploration of the pyrrolidone scaffold and its interactions with SV2A holds promise for the development of even more effective and better-tolerated treatments for epilepsy and potentially other neurological disorders.
References
- 1. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Targeting SV2A for Discovery of Antiepileptic Drugs - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Seletracetam - Wikipedia [en.wikipedia.org]
- 8. Portico [access.portico.org]
- 9. Levetiracetam vs. brivaracetam - Epilepsy Action [epilepsy.org.uk]
- 10. The Comparison of Levetiracetam and Piracetam Effectiveness on Breath-Holding Spells in Children: A Randomized Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Comparison of Levetiracetam and Piracetam Effectiveness on Breath-Holding Spells in Children: A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Levetiracetam: preliminary efficacy in generalized seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Levetiracetam for partial seizures: results of a double-blind, randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Effectiveness and safety of brivaracetam in comparison with levetiracetam in seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Brivaracetam versus Levetiracetam for Epilepsy: A Review of Comparative Clinical Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antiepileptic effects of levetiracetam in a rodent neonatal seizure model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 22. news-medical.net [news-medical.net]
- 23. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Passive avoidance paradigm: Significance and symbolism [wisdomlib.org]
- 27. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 28. Passive avoidance test [panlab.com]
- 29. scantox.com [scantox.com]
- 30. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Bridging the Gap: A Comparative Guide to In Vivo Validation of L-Pyroglutamamide's Presumed In Vitro Neuroprotective Properties
For researchers and drug development professionals navigating the landscape of nootropic and neuroprotective compounds, the journey from promising in vitro data to robust in vivo validation is both critical and challenging. L-Pyroglutamamide, a derivative of L-Pyroglutamic acid, sits at an interesting juncture. While its parent compound and other derivatives have shown intriguing effects in preclinical studies, direct and extensive research on L-Pyroglutamamide remains limited. This guide provides a comprehensive framework for validating the hypothesized in vitro neuroprotective and cognitive-enhancing effects of L-Pyroglutamamide in vivo. By drawing logical parallels from the more extensively studied L-Pyroglutamic acid, we will outline a clear, scientifically rigorous path for future investigation.
The In Vitro Hypothesis: Neuroprotection Against Excitotoxicity
The primary in vitro finding that warrants in vivo investigation for pyroglutamate compounds is their potential to protect neurons from glutamate-induced excitotoxicity. Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its over-activation of receptors can lead to a cascade of events culminating in neuronal cell death, a process implicated in various neurodegenerative diseases.
In vitro studies on compounds structurally related to L-Pyroglutamamide have suggested a protective role in neuronal cell cultures. For instance, L-Pyroglutamic acid has been investigated for its ability to mitigate neuronal damage in models of glutamate-induced stress. The hypothesized mechanism often revolves around the modulation of glutamate receptor activity or the enhancement of cellular antioxidant defenses.
A typical in vitro experiment to assess neuroprotection involves exposing primary neuronal cell cultures to a high concentration of glutamate and then measuring cell viability with and without the presence of the test compound (e.g., L-Pyroglutamamide). A significant increase in cell survival in the presence of the compound would suggest a neuroprotective effect.
From Benchtop to Animal Models: A Roadmap for In Vivo Validation
Translating these in vitro findings to a living system is the paramount next step. This requires carefully designed animal studies that can model aspects of human neurological conditions where excitotoxicity and cognitive decline are key features. Here, we propose a two-pronged in vivo validation approach focusing on neuroprotection and cognitive enhancement.
Part 1: In Vivo Neuroprotection in a Model of Acute Excitotoxicity
To validate the presumed neuroprotective effects of L-Pyroglutamamide, an animal model of acute glutamate-induced neurotoxicity can be employed. Intracerebral injections of glutamate agonists like kainic acid or N-methyl-D-aspartate (NMDA) in rodents can induce localized neuronal damage, providing a platform to assess the protective capacity of a co-administered compound.
Part 2: In Vivo Cognitive Enhancement in a Model of Memory Impairment
A key desired outcome for a neuroprotective agent is the preservation or improvement of cognitive function. The scopolamine-induced amnesia model in mice is a well-established and reliable method for screening compounds with potential nootropic effects. Scopolamine, a muscarinic receptor antagonist, induces transient memory deficits, and the ability of a test compound to reverse these deficits is a strong indicator of its cognitive-enhancing potential.
Comparative Data: Bridging In Vitro and In Vivo Endpoints
The following table illustrates how the hypothesized in vitro findings for a pyroglutamate compound can be correlated with measurable in vivo outcomes.
| In Vitro Finding | Proposed In Vivo Validation Model | Primary In Vivo Endpoint | Secondary In Vivo Endpoints |
| Increased neuronal survival in the presence of glutamate | Kainic acid-induced excitotoxicity in rats | Reduced lesion volume in the hippocampus | Decreased markers of neuronal apoptosis (e.g., caspase-3 activity); Reduced neuroinflammation (e.g., microglial activation) |
| Preservation of neuronal morphology in culture | Scopolamine-induced amnesia in mice | Improved performance in the Morris Water Maze (reduced escape latency) | Improved performance in the Passive Avoidance Test; Normalization of cholinergic markers in the brain |
Visualizing the Path Forward
Hypothesized Neuroprotective Mechanism of L-Pyroglutamamide
The Unseen Pitfall: Why (S)-5-Oxopyrrolidine-2-carboxamide is a Cautionary Tale in Internal Standard Selection for Mass Spectrometry
A Senior Application Scientist's Guide to Internal Standards in Bioanalysis
In the world of quantitative mass spectrometry, the internal standard (IS) is the unsung hero, the constant against which all other variables are measured. Its role is to mimic the analyte of interest through the rigors of sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and instrument response.[1] The choice of an appropriate internal standard is therefore not merely a matter of convenience, but a critical decision that underpins the accuracy and reliability of the entire analytical method. This guide provides an in-depth comparison of internal standards, with a specific focus on the theoretical application and potential pitfalls of using (S)-5-Oxopyrrolidine-2-carboxamide, also known as L-Pyroglutamamide, as a structural analog internal standard, particularly in the context of analyzing polar, small molecules like amino acids.
The Gold Standard: Stable Isotope-Labeled Internal Standards
For decades, the consensus in the bioanalytical community has been the preference for stable isotope-labeled (SIL) internal standards.[2][3] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[4] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical and physical properties ensure they behave virtually identically during chromatography and ionization.[2] This near-perfect mimicry is what makes SIL-IS the "gold standard" for correcting analytical variability.
The Allure and Peril of Structural Analogs
However, the use of structural analogs is fraught with potential complications. Even minor differences in structure can lead to significant variations in extraction recovery, chromatographic retention time, and ionization efficiency, potentially compromising the accuracy of the quantification.[5]
A Case Study in Caution: The Problem with Pyroglutamide
The primary reason why this compound is a problematic choice as an internal standard, especially for the analysis of glutamine and glutamic acid, lies in a phenomenon known as in-source cyclization.[6][7] Research has shown that during the electrospray ionization (ESI) process in the mass spectrometer's source, both glutamine and glutamic acid can undergo a chemical transformation to form pyroglutamic acid.[6][7] this compound is the amide of pyroglutamic acid.
This in-source conversion of the analyte into a molecule that is structurally almost identical to the proposed internal standard is a critical flaw. It introduces a significant interference that is indistinguishable from the actual internal standard, leading to an artificially inflated IS response and, consequently, an underestimation of the true analyte concentration. This directly violates the fundamental principle of using an internal standard, which is to have a constant and known amount present in every sample.
The following diagram illustrates this problematic in-source conversion:
References
- 1. m.youtube.com [m.youtube.com]
- 2. Assessing the properties of internal standards for quantitative matrix-assisted laser desorption/ionization mass spectrometry of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A concise review of HPLC, LC-MS and LC-MS/MS methods for determination of azithromycin in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (S)-5-Oxopyrrolidine-2-carboxamide
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of (S)-5-Oxopyrrolidine-2-carboxamide, also known as L-Pyroglutamamide. Designed for researchers, laboratory managers, and drug development professionals, this guide synthesizes regulatory mandates with practical, field-proven insights to ensure operational safety and environmental stewardship. The procedures outlined herein are grounded in authoritative safety data and federal regulations to build a self-validating system of chemical waste management.
Hazard Profile and Essential Safety Causality
Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. This compound is not classified as acutely toxic, but it presents tangible hazards that necessitate careful management.[1][2]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards are related to irritation.[3][4] The causality for the stringent protocols that follow is based on mitigating these risks at every stage, from handling to final disposal.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Hazard Code | Description | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[3][4] |
These classifications mandate the use of specific Personal Protective Equipment (PPE) not merely as a suggestion, but as a primary engineering control to prevent harmful exposure.
The Regulatory Framework: Adherence to EPA and OSHA Standards
All chemical disposal procedures in the United States are governed by a framework established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), dictates how chemical waste must be identified, stored, and disposed of.[6][7] Laboratories are considered hazardous waste generators and must comply with regulations concerning waste determination, labeling, and accumulation.[8][9] The goal is to prevent environmental contamination.
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (HCS) requires that employers inform and train their employees on the hazards of chemicals in the workplace.[10][11] This includes providing access to Safety Data Sheets (SDS) and ensuring the use of appropriate protective measures to maintain worker safety.[10]
Compliance with these regulations is not optional; it is a legal requirement and the cornerstone of a responsible laboratory safety program.
Core Disposal Protocol: From Benchtop to Final Disposition
This protocol is designed to guide the user through a logical workflow, ensuring safety and compliance at each step.
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the following PPE is mandatory to mitigate the risks of skin, eye, and respiratory irritation.[4][5][12]
-
Hand Protection: Wear chemically resistant nitrile or chloroprene gloves. Always inspect gloves for integrity before use.
-
Eye/Face Protection: Use safety glasses with side shields or, for larger quantities, a face shield.
-
Skin and Body Protection: A flame-resistant lab coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of the powdered substance or solutions that may produce aerosols should be conducted within a certified chemical fume hood to prevent respiratory tract irritation.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Solid Waste: Unused or expired this compound powder should be collected as solid chemical waste.
-
Contaminated Materials: Items such as weigh boats, contaminated gloves, and paper towels must be disposed of as solid hazardous waste. They should not be discarded in regular trash.
-
Incompatibility: Do not mix amide waste with acids (oxidizing or non-oxidizing) or strong oxidizing agents.[13] Such mixing can generate heat and, in some cases, toxic gases.[13] At a minimum, segregate waste streams into acids, bases, solvents, and oxidizers.[14]
Step 3: Containerization and Labeling
Waste accumulation in the laboratory must adhere to the EPA's regulations for Satellite Accumulation Areas (SAA).[8][9]
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is in good condition. The container must be compatible with the waste.
-
Apply a Hazardous Waste Label: Before any waste is added, affix a hazardous waste label to the container. The EPA requires that the label clearly includes the words "Hazardous Waste".[8][9]
-
Identify Contents: Clearly write the full chemical name, "this compound," and list any other chemical constituents in the waste container. Avoid using abbreviations or formulas.
-
Indicate Hazards: Mark the appropriate hazard warnings on the label. For this chemical, this would include "Irritant."[9]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste. This is to prevent spills and the release of vapors.
Step 4: Disposal Pathway
The designated disposal pathway is determined by your institution's generator status (e.g., Small Quantity Generator) and its specific waste management plan.
-
Accumulation in SAA: Store the labeled, sealed waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[6][9]
-
Transfer to Central Accumulation Area (CAA): When the container is full or needs to be removed, coordinate with your institution's Environmental Health and Safety (EHS) department. They will arrange for the transfer of the waste to a Central Accumulation Area.
-
Final Disposal: From the CAA, the waste will be collected by a licensed hazardous waste contractor for final disposal at an approved treatment, storage, and disposal facility (TSDF).[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Spill Management Protocol
In the event of a spill, a prompt and safe response is crucial.
-
Evacuate and Alert: Notify all personnel in the immediate area of the spill.
-
Don PPE: Before attempting cleanup, don the full PPE as described in Section 3.
-
Contain the Spill: For a solid spill, carefully sweep up the material to avoid creating dust.[15] Place the swept material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials (e.g., paper towels) as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department in accordance with institutional policy.
References
- 1. abmole.com [abmole.com]
- 2. echemi.com [echemi.com]
- 3. 5-Oxopyrrolidine-2-carboxamide | C5H8N2O2 | CID 220461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. calpaclab.com [calpaclab.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. spectrumchemical.com [spectrumchemical.com]
A Researcher's Guide to Personal Protective Equipment for Handling (S)-5-Oxopyrrolidine-2-carboxamide
In the landscape of pharmaceutical research and development, the safe handling of chemical compounds is paramount. (S)-5-Oxopyrrolidine-2-carboxamide, a derivative of pyroglutamic acid, is a key building block in the synthesis of various pharmaceutical agents. While not classified as acutely toxic, its potential to cause skin, eye, and respiratory irritation necessitates a robust understanding and implementation of appropriate personal protective equipment (PPE). This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely manage this compound in a laboratory setting.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Before selecting any PPE, a thorough risk assessment is critical. This compound is typically supplied as a solid powder. The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, the core objective of our PPE strategy is to create a reliable barrier against these specific hazards.
Key Hazards Associated with this compound:
-
Skin Irritation (H315): Direct contact can lead to redness, itching, and inflammation.[1]
-
Serious Eye Irritation (H319): Contact with eyes can cause significant irritation and potential damage.[1]
-
Respiratory Tract Irritation (H335): Inhalation of dust can irritate the respiratory system.[1]
Understanding these hazards allows us to move beyond a simple checklist approach to PPE and instead build a comprehensive safety system.
Core PPE Requirements: A Multi-Layered Defense
A multi-layered approach to PPE is essential for handling this compound. This includes protection for the eyes, face, hands, and body.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is non-negotiable. Standard safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashes or aerosol generation, such as weighing or dissolving the compound, more comprehensive protection is warranted.
-
Recommendation: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[2] For maximum protection against splashes, a face shield should be worn in conjunction with safety goggles.[3] Eyeglasses alone do not offer adequate protection.[3]
Hand Protection
To prevent skin irritation, appropriate gloves are essential. The choice of glove material should be based on chemical compatibility and the nature of the task.
-
Recommendation: Handle with gloves that have been inspected prior to use.[2] Nitrile gloves are a common and effective choice for handling solid chemicals. Always wash and dry hands after removing gloves.[2] For tasks involving solvents to dissolve the compound, consult a chemical resistance chart to ensure the chosen glove material provides adequate protection against both the compound and the solvent.
Body Protection
A lab coat is the standard for protecting street clothes and minimizing skin exposure.
-
Recommendation: A long-sleeved lab coat should be worn and kept fastened. For tasks with a higher risk of contamination, consider a disposable gown made of a low-permeability fabric.[4]
Respiratory Protection
In most cases, handling small quantities of this compound in a well-ventilated area or a chemical fume hood will mitigate the risk of respiratory irritation.
-
Recommendation: If engineering controls like a fume hood are not available or are insufficient to control dust generation, a NIOSH-approved respirator for particulates (e.g., an N95 dust mask) should be used.[5] For significant spill clean-up or in situations with poor ventilation, a higher level of respiratory protection may be necessary.[5]
Procedural Guidance: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure risk at every stage of handling.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.[6]
-
Donning PPE: Put on a lab coat, followed by safety goggles and any necessary respiratory protection. Gloves should be put on last.
-
Weighing and Transfer: Conduct any operations that may generate dust, such as weighing, in a chemical fume hood or a ventilated balance enclosure.[2][7] Use spatulas and other tools to minimize direct handling.
-
Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work surface.
-
Doffing PPE: Remove gloves first, avoiding contact with the outside of the glove. Then remove the lab coat, followed by eye and respiratory protection. Wash hands thoroughly with soap and water.[5]
Spill and Emergency Procedures
-
Minor Spills: For small, dry spills, avoid generating dust.[5] Carefully sweep or vacuum the material into a sealed container for disposal.[5][8]
-
Major Spills: Evacuate the area and alert others.[5] If safe to do so, contain the spill. Wear appropriate PPE, including respiratory protection, during cleanup.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[8] Seek medical attention.
Decontamination and Waste Disposal
All waste containing this compound should be considered chemical waste.
-
Procedure: Place contaminated materials (e.g., gloves, wipes) and excess compound into a clearly labeled, sealed container.[5] Dispose of the waste in accordance with local, state, and federal regulations.[5]
At-a-Glance PPE Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not typically required |
| Weighing/Transfer | Safety Goggles | Nitrile Gloves | Lab Coat | Recommended in fume hood; N95 respirator if not |
| Dissolving | Safety Goggles and Face Shield | Nitrile Gloves | Lab Coat | Recommended in fume hood |
| Minor Spill Cleanup | Safety Goggles | Nitrile Gloves | Lab Coat | N95 Respirator |
| Major Spill Cleanup | Safety Goggles and Face Shield | Heavy-duty Nitrile Gloves | Disposable Gown | NIOSH-approved respirator |
Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. 5-Oxopyrrolidine-2-carboxamide | C5H8N2O2 | CID 220461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 7. gz-supplies.com [gz-supplies.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
